molecular formula C10H19NO2 B1462481 Methyl 3-[(cyclopentylmethyl)amino]propanoate CAS No. 1096892-78-2

Methyl 3-[(cyclopentylmethyl)amino]propanoate

Katalognummer: B1462481
CAS-Nummer: 1096892-78-2
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: LHWPHAHNAPAYPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[(cyclopentylmethyl)amino]propanoate is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-[(cyclopentylmethyl)amino]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-[(cyclopentylmethyl)amino]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 3-(cyclopentylmethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-10(12)6-7-11-8-9-4-2-3-5-9/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWPHAHNAPAYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl (S)-3-amino-3-cyclopentylpropanoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl (S)-3-amino-3-cyclopentylpropanoate, a molecule of interest in modern drug discovery. Due to the limited availability of published experimental data for the specifically requested Methyl 3-[(cyclopentylmethyl)amino]propanoate, this guide will focus on the structurally related and stereochemically defined compound, Methyl (S)-3-amino-3-cyclopentylpropanoate (CAS 1344468-64-9) . This document is intended to serve as a foundational resource for researchers, offering both predicted and theoretical data, alongside detailed, field-proven experimental protocols for the empirical determination of these critical parameters. The interplay between a compound's physicochemical characteristics and its pharmacokinetic and pharmacodynamic behavior is a cornerstone of medicinal chemistry. Therefore, a thorough understanding of these properties is paramount for the successful development of novel therapeutic agents.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a drug molecule from a laboratory curiosity to a clinical candidate is governed by a complex interplay of factors. Among the most fundamental of these are its physicochemical properties. These intrinsic characteristics, including lipophilicity, solubility, and ionization state (pKa), dictate how a molecule will behave in a biological system, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

The presence of a β-amino ester moiety and a cyclopentyl group in Methyl (S)-3-amino-3-cyclopentylpropanoate suggests a molecule designed with drug-like properties in mind. β-amino acids and their derivatives are recognized for their diverse biological activities and their ability to form stable secondary structures, often leading to increased potency and enzymatic stability when incorporated into peptides.[1] The cyclopentyl group, a common scaffold in medicinal chemistry, can enhance lipophilicity, improve metabolic stability, and provide a rigid conformational constraint that can be beneficial for target binding.[2]

This guide will delve into the key physicochemical parameters of Methyl (S)-3-amino-3-cyclopentylpropanoate, providing a robust framework for its evaluation as a potential drug candidate.

Core Physicochemical Properties of Methyl (S)-3-amino-3-cyclopentylpropanoate

A combination of predicted and, where available, experimental data for Methyl (S)-3-amino-3-cyclopentylpropanoate is presented below. It is important to note that predicted values serve as a valuable initial guide, but experimental verification is crucial for definitive characterization.

PropertyPredicted/Known ValueSignificance in Drug Development
IUPAC Name methyl (3S)-3-amino-3-cyclopentylpropanoateUnambiguous chemical identification.
CAS Number 1344468-64-9Unique identifier for database searching and regulatory purposes.[3][4]
Molecular Formula C9H17NO2Determines the elemental composition and molecular weight.[3][4]
Molecular Weight 171.24 g/mol Influences diffusion, bioavailability, and adherence to "Rule of Five".[3][4]
Melting Point Prediction requiredPurity assessment and indicator of crystal lattice energy, which affects solubility.
Boiling Point Prediction requiredRelevant for purification (distillation) and stability at elevated temperatures.
Aqueous Solubility Prediction requiredCritical for absorption and formulation; poor solubility can hinder in vivo efficacy.
LogP (o/w) Prediction requiredA measure of lipophilicity, influencing membrane permeability and plasma protein binding.
pKa Prediction requiredDetermines the ionization state at physiological pH, affecting solubility, permeability, and target binding.

Note: The lack of readily available experimental data for some properties underscores the novelty of this compound and the necessity for the experimental protocols outlined in this guide.

Synthesis of Methyl (S)-3-amino-3-cyclopentylpropanoate

A plausible and efficient synthetic route to β-amino esters like Methyl (S)-3-amino-3-cyclopentylpropanoate is through an aza-Michael addition.[1][2] This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

A potential synthetic scheme is as follows:

Synthesis_of_Methyl_S_3_amino_3_cyclopentylpropanoate reagent1 Cyclopentanecarboxaldehyde intermediate1 Methyl (E)-3-cyclopentylacrylate reagent1->intermediate1 Wittig or Horner-Wadsworth-Emmons reaction reagent2 Methyl acrylate product Methyl (S)-3-amino-3-cyclopentylpropanoate intermediate1->product Asymmetric aza-Michael addition reagent3 Ammonia reagent3->product

Caption: Plausible synthetic workflow for Methyl (S)-3-amino-3-cyclopentylpropanoate.

Experimental Insight: The key to obtaining the desired (S)-enantiomer is the use of a chiral catalyst or auxiliary during the aza-Michael addition of ammonia to the intermediate, Methyl (E)-3-cyclopentylacrylate. The reaction can be promoted by various catalysts, including Lewis acids or even silica gel for a greener approach.[2][5]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of Methyl (S)-3-amino-3-cyclopentylpropanoate.

Determination of Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.

This method directly measures the partitioning of the compound between n-octanol and water.[6][7][8]

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of Methyl (S)-3-amino-3-cyclopentylpropanoate in the aqueous phase at a known concentration.

  • Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

Shake_Flask_LogP_Workflow start Start prep Prepare pre-saturated n-octanol and aqueous phases start->prep sample_prep Prepare compound stock solution in aqueous phase prep->sample_prep partition Combine aqueous stock and n-octanol sample_prep->partition equilibrate Shake to equilibrate partition->equilibrate separate Centrifuge to separate phases equilibrate->separate quantify Quantify compound in each phase via HPLC-UV separate->quantify calculate Calculate LogP quantify->calculate end End calculate->end

Caption: Workflow for LogP determination using the shake-flask method.

This is a high-throughput alternative to the shake-flask method that correlates a compound's retention time on a reverse-phase HPLC column with its LogP.[6][9]

Protocol:

  • System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times (tR). Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tR - t0) / t0.

  • Generate Standard Curve: Plot log(k') versus the known LogP values of the standards. A linear regression of this plot will yield a calibration curve.

  • Sample Analysis: Inject Methyl (S)-3-amino-3-cyclopentylpropanoate under the same chromatographic conditions and determine its retention time.

  • LogP Determination: Calculate the log(k') for the test compound and use the calibration curve to determine its LogP.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral absorption and the formulation of parenteral dosage forms.

This high-throughput method provides an estimate of solubility by observing the precipitation of a compound from a DMSO stock solution into an aqueous buffer.[10][11][12]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of Methyl (S)-3-amino-3-cyclopentylpropanoate in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume of each dilution into a corresponding well of another 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <2%).

  • Incubation and Detection: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Solubility Determination: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a blank.

This method determines the equilibrium solubility and is considered more definitive than the kinetic assay.[13][14][15]

Protocol:

  • Sample Preparation: Add an excess amount of solid Methyl (S)-3-amino-3-cyclopentylpropanoate to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Separation: Separate the solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV) with a standard curve.

  • Solubility Value: The measured concentration represents the thermodynamic solubility.

Solubility_Assay_Workflow cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility ks_start Start ks_stock Prepare DMSO stock solution ks_start->ks_stock ks_dilute Serial dilution in DMSO ks_stock->ks_dilute ks_add Add to aqueous buffer ks_dilute->ks_add ks_incubate Incubate and measure turbidity ks_add->ks_incubate ks_end Determine kinetic solubility ks_incubate->ks_end ts_start Start ts_add Add excess solid to aqueous buffer ts_start->ts_add ts_equilibrate Agitate to equilibrate ts_add->ts_equilibrate ts_separate Filter or centrifuge to remove solid ts_equilibrate->ts_separate ts_quantify Quantify dissolved compound via HPLC-UV ts_separate->ts_quantify ts_end Determine thermodynamic solubility ts_quantify->ts_end

Caption: Comparative workflows for kinetic and thermodynamic solubility determination.

Determination of Ionization Constant (pKa)

The pKa value indicates the pH at which a molecule is 50% ionized. For a compound with a basic nitrogen atom like Methyl (S)-3-amino-3-cyclopentylpropanoate, the pKa of its conjugate acid is a key parameter.

This method is suitable for compounds containing a chromophore whose absorbance spectrum changes with ionization state.[16]

Protocol:

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning a range around the expected pKa of the compound.

  • Sample Preparation: Prepare solutions of Methyl (S)-3-amino-3-cyclopentylpropanoate at a constant concentration in each of the prepared buffers.

  • Spectral Acquisition: Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms.

    • Plot the absorbance at this wavelength against the pH of the buffers.

    • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([A - AB] / [AA - A]), where A is the absorbance at a given pH, and AA and AB are the absorbances of the fully acidic and basic forms, respectively.

Conclusion

The physicochemical properties of Methyl (S)-3-amino-3-cyclopentylpropanoate are fundamental to its potential as a drug candidate. This technical guide has provided a comprehensive overview of these properties, including their significance in drug discovery and detailed protocols for their experimental determination. While predictive models offer valuable initial insights, the empirical data generated through the robust methodologies outlined herein are indispensable for making informed decisions in the drug development process. A thorough characterization of this molecule's lipophilicity, solubility, and ionization state will pave the way for a deeper understanding of its ADMET profile and ultimately, its therapeutic potential.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Cyclopentyl Propionate Moiety as a Building Block for Pharmaceutical Compounds.
  • Basu, B., Jha, S., Mridha, N. K., & Bhuiyan, M. M. H. (2002). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. SYNLETT, (14), 2630-2632.
  • Benchchem. (n.d.). Technical Support Center: CCT367766 Kinetic Solubility Assay.
  • Kaur, H., & Singh, G. (2017). Biological Applications of β-amino acids and its derivatives.
  • Wang, Y., et al. (2020).
  • Box, K. J., & Völgyi, G. (2012). Rapid Determination of Ionization Constants (pKa)
  • ChemRadar. (n.d.). Methyl (S)-3-amino-3-cyclopentylpropanoate CAS#1344468-64-9.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • WuXi AppTec DMPK. (2023, November 30). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).
  • ChemRadar. (n.d.). Methyl (S)-3-amino-3-cyclopentylpropanoate CAS#1344468-64-9 | FCMD | Food Contact Materials Regulations Database.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY.
  • Unknown. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry.
  • Unknown. (n.d.). UV-Vis Spectrometry, pKa of a dye.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • OECD. (n.d.). Test No.
  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ResearchGate. (2024, August). LogP / LogD shake-flask method v1.
  • World Health Organiz
  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
  • BMG LABTECH. (2004, October).
  • OECD. (n.d.). Test No.
  • Sigma-Aldrich. (n.d.).
  • ChemRadar. (n.d.). Methyl (S)
  • Chemical Synthesis Database. (2025, May 20).
  • ChemRadar. (n.d.). Methyl (S)
  • Chemsrc. (2025, September 24).
  • Global PFAS Screening Tool. (2026, March 27).
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • PubChem. (n.d.).
  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models.
  • Rowan Scientific. (2023, October 11). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy.
  • PMC. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective.
  • Rowan Scientific. (2024, March 8).
  • Unknown. (2023, July 13). Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids.
  • Borregaard. (n.d.). 3-METHYLAMINO-1,2- PROPANEDIOL (MAPD).

Sources

An In-Depth Technical Guide to the Structural Analysis and NMR Spectra of Methyl 3-[(cyclopentylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-[(cyclopentylmethyl)amino]propanoate is a secondary amine derivative with potential applications in medicinal chemistry and drug development as a scaffold for more complex molecules. Its structural features, combining a flexible propanoate chain with a lipophilic cyclopentylmethyl group, make it an interesting building block for creating compounds with tailored pharmacokinetic and pharmacodynamic properties. A thorough understanding of its synthesis and structural characterization is paramount for its effective utilization in research and development.

Synthesis of Methyl 3-[(cyclopentylmethyl)amino]propanoate via Reductive Amination

The synthesis of Methyl 3-[(cyclopentylmethyl)amino]propanoate is efficiently achieved through a one-pot reductive amination reaction. This method involves the reaction of cyclopentanecarboxaldehyde with methyl 3-aminopropanoate in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). This particular reagent is highly selective for the reduction of the intermediate iminium ion over the starting aldehyde, which allows for a convenient one-pot procedure with high yields.[1][2][3]

The causality behind this experimental choice lies in the mechanism of the reaction. The aldehyde and the primary amine first condense to form an imine intermediate. In the acidic conditions often used to catalyze imine formation, the imine is protonated to form a more electrophilic iminium ion. Sodium triacetoxyborohydride, being a less reactive hydride donor than reagents like sodium borohydride, selectively reduces this iminium ion to the corresponding secondary amine, without significantly reducing the starting aldehyde.[1][4][5] This selectivity is crucial for achieving a clean reaction and simplifying the purification process.

Experimental Protocol

Materials:

  • Cyclopentanecarboxaldehyde

  • Methyl 3-aminopropanoate hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add methyl 3-aminopropanoate hydrochloride (1.0 eq).

  • Dissolve the amine salt in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • To this solution, add cyclopentanecarboxaldehyde (1.0-1.2 eq).

  • In a separate container, weigh sodium triacetoxyborohydride (1.5 eq) and add it portion-wise to the reaction mixture over 10-15 minutes, while maintaining the temperature at 0-5 °C with an ice bath.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure Methyl 3-[(cyclopentylmethyl)amino]propanoate.

G cluster_reactants Reactants Aldehyde Cyclopentanecarboxaldehyde Reaction One-Pot Reductive Amination Aldehyde->Reaction Amine Methyl 3-aminopropanoate Amine->Reaction ReducingAgent NaBH(OAc)3 ReducingAgent->Reaction Solvent DCM Solvent->Reaction Base Triethylamine Base->Reaction Product Methyl 3-[(cyclopentylmethyl)amino]propanoate Reaction->Product

Caption: A schematic overview of the one-pot reductive amination synthesis.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[6][7][8] By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in a molecule can be determined.

Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of Methyl 3-[(cyclopentylmethyl)amino]propanoate would exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are expressed in parts per million (ppm) relative to a standard reference.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-a (CH₃-O)~3.67Singlet (s)3H
H-b (-CH₂-CO)~2.50Triplet (t)2H
H-c (-N-CH₂-)~2.85Triplet (t)2H
H-d (-N-CH₂-Cyclopentyl)~2.55Doublet (d)2H
H-e (CH-Cyclopentyl)~2.10Multiplet (m)1H
H-f, H-g, H-h (CH₂-Cyclopentyl)~1.20 - 1.80Multiplets (m)8H
H-i (NH)~1.50 - 2.50Broad Singlet (br s)1H

Interpretation:

  • H-a (Methyl Ester): The three protons of the methyl ester group are expected to appear as a sharp singlet at approximately 3.67 ppm due to the deshielding effect of the adjacent oxygen atom.

  • H-b and H-c (Propanoate Chain): The two methylene groups of the propanoate chain will appear as triplets due to coupling with each other. The methylene group alpha to the carbonyl (H-b) is expected around 2.50 ppm, while the methylene group attached to the nitrogen (H-c) will be slightly downfield at around 2.85 ppm due to the electron-withdrawing effect of the nitrogen atom.

  • H-d (Methylene Bridge): The two protons of the methylene group connecting the nitrogen to the cyclopentyl ring are diastereotopic and would ideally appear as a doublet of doublets. However, they are often observed as a simple doublet around 2.55 ppm due to coupling with the methine proton of the cyclopentyl ring.

  • H-e (Cyclopentyl Methine): The single proton on the cyclopentyl ring attached to the methylene bridge will be a complex multiplet around 2.10 ppm due to coupling with the adjacent methylene protons.

  • H-f, H-g, H-h (Cyclopentyl Methylene Groups): The remaining eight protons of the cyclopentyl ring will appear as a series of overlapping multiplets in the upfield region of the spectrum, typically between 1.20 and 1.80 ppm.

  • H-i (Amine Proton): The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. It may also exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.

Predicted ¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (C=O)~173.5
C-2 (O-CH₃)~51.5
C-3 (-CH₂-CO)~35.0
C-4 (-N-CH₂)~45.0
C-5 (-N-CH₂-Cyclopentyl)~55.0
C-6 (CH-Cyclopentyl)~39.0
C-7, C-10 (CH₂-Cyclopentyl)~30.0
C-8, C-9 (CH₂-Cyclopentyl)~25.0

Interpretation:

  • C-1 (Carbonyl Carbon): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field, around 173.5 ppm.

  • C-2 (Methyl Ester Carbon): The carbon of the methyl ester group will be found at approximately 51.5 ppm.

  • C-3 and C-4 (Propanoate Chain Carbons): The methylene carbons of the propanoate chain will appear at around 35.0 ppm (alpha to carbonyl) and 45.0 ppm (alpha to nitrogen).

  • C-5 (Methylene Bridge Carbon): The carbon of the methylene group connecting the nitrogen to the cyclopentyl ring is expected around 55.0 ppm.

  • C-6 (Cyclopentyl Methine Carbon): The methine carbon of the cyclopentyl ring will appear at approximately 39.0 ppm.

  • C-7 to C-10 (Cyclopentyl Methylene Carbons): The four methylene carbons of the cyclopentyl ring will appear in the upfield region, with two distinct signals around 30.0 ppm and 25.0 ppm, reflecting their different chemical environments.

Sources

Preliminary In Vitro Toxicity Screening of Methyl 3-[(cyclopentylmethyl)amino]propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro toxicity screening of the novel chemical entity, Methyl 3-[(cyclopentylmethyl)amino]propanoate. In the absence of pre-existing toxicological data, a tiered, mechanism-driven approach is essential for early-stage hazard identification. This document outlines a strategic battery of in vitro assays designed to assess cytotoxicity, genotoxicity, potential hepatotoxicity, and cardiotoxicity. The methodologies presented are grounded in established protocols and regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The rationale behind the selection of each assay, cell model, and endpoint is discussed in detail to provide researchers and drug development professionals with a robust and scientifically sound screening strategy.

Introduction: Profiling a Novel Chemical Entity

Methyl 3-[(cyclopentylmethyl)amino]propanoate is a small molecule characterized by a secondary amine, a cyclopentyl methyl group, and a methyl ester. The preliminary toxicological assessment of such a compound is a critical step in early-stage drug discovery and chemical safety evaluation.[1][2] A proactive in vitro screening cascade allows for the early identification of potential liabilities, thereby conserving resources and guiding medicinal chemistry efforts toward safer lead candidates.[2] This guide proposes a logical, tiered approach to elucidate the toxicological profile of this molecule.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in any toxicity screening is to determine the concentration range at which the compound elicits general cellular toxicity. This data is crucial for designing subsequent, more specific assays.

Rationale and Experimental Design

A foundational cytotoxicity assessment establishes the dose-response relationship of the test compound. The Neutral Red Uptake (NRU) assay is a widely accepted and robust method for this purpose.[3][4] This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Cell Line Selection:

  • Balb/c 3T3 (mouse fibroblast cell line): Recommended by the OECD for its well-characterized and reproducible nature in cytotoxicity testing.[3]

  • HepG2 (human hepatoma cell line): A human-derived cell line that provides an initial indication of potential liver toxicity and is widely used in toxicological studies.[5][6]

Experimental Protocol: Neutral Red Uptake (NRU) Assay
  • Cell Seeding: Plate Balb/c 3T3 and HepG2 cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Exposure: Prepare a serial dilution of Methyl 3-[(cyclopentylmethyl)amino]propanoate in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sodium Dodecyl Sulfate).

  • Incubation: Incubate the cells with the compound for a defined period, typically 24 to 72 hours.

  • Neutral Red Staining: After incubation, replace the treatment medium with a medium containing Neutral Red and incubate for approximately 3 hours to allow for dye uptake by viable cells.

  • Dye Extraction: Wash the cells and then add a destaining solution to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).[7]

Data Presentation: Example Cytotoxicity Data
Cell LineIncubation Time (hours)IC50 (µM)
Balb/c 3T324[Example Value]
HepG224[Example Value]
Balb/c 3T348[Example Value]
HepG248[Example Value]

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment as it identifies compounds that can induce genetic mutations or chromosomal damage, which are linked to carcinogenicity.[8][9]

Rationale and Experimental Design

A standard in vitro genotoxicity battery includes an assessment of both gene mutations and chromosomal aberrations.[9] The recommended assays are the bacterial reverse mutation test (Ames test) and the in vitro micronucleus assay.[9]

Assay Selection:

  • Ames Test (Bacterial Reverse Mutation Assay): This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test identifies compounds that cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.[8][10]

  • In Vitro Micronucleus Assay: This assay detects both clastogens (agents that cause structural chromosomal breaks) and aneugens (agents that cause whole chromosome loss or gain).[8][11] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind.[8]

Experimental Workflow: Genotoxicity Screening

Genotoxicity_Workflow cluster_ames Ames Test (OECD 471) cluster_micronucleus In Vitro Micronucleus Assay (OECD 487) ames_start Compound + Bacterial Strains (e.g., TA98, TA100) ames_s9 Incubation with and without metabolic activation (S9) ames_start->ames_s9 ames_plate Plating on minimal agar ames_s9->ames_plate ames_count Count revertant colonies ames_plate->ames_count ames_result Assess mutagenic potential ames_count->ames_result micro_start Compound + Mammalian Cells (e.g., CHO, HPBL) micro_s9 Treatment with and without metabolic activation (S9) micro_start->micro_s9 micro_cytoB Addition of Cytochalasin B micro_s9->micro_cytoB micro_harvest Cell harvesting and staining micro_cytoB->micro_harvest micro_score Microscopic scoring of micronuclei micro_harvest->micro_score micro_result Assess clastogenic and aneugenic potential micro_score->micro_result

Caption: Workflow for the in vitro genotoxicity assessment.

Data Presentation: Example Genotoxicity Endpoints
AssayTest SystemMetabolic Activation (S9)EndpointExample Result
Ames TestS. typhimurium (TA98, TA100)With & WithoutFold increase in revertant colonies[e.g., Negative]
In Vitro MicronucleusCHO cellsWith & Without% Micronucleated cells[e.g., Negative]

Tier 3: Organ-Specific Toxicity Screening

Based on the chemical structure and potential metabolic pathways, it is prudent to investigate potential liabilities in key organ systems, primarily the liver and the heart.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug attrition.[12] In vitro models can provide early warnings of potential hepatotoxicity.

Primary hepatocytes are considered the gold standard for in vitro hepatotoxicity testing as they retain many of the metabolic functions of the liver in vivo.[13][14] However, immortalized cell lines like HepG2 are also valuable for initial screening.[5][15] A key aspect to consider is metabolism-mediated toxicity.

Cell Model Selection:

  • Primary Human Hepatocytes: Provide the most physiologically relevant model for assessing drug metabolism and toxicity.[13]

  • HepG2 Cells: A more readily available and less variable alternative for initial screening, though they have lower metabolic activity compared to primary cells.[5]

  • Cell Culture: Culture primary human hepatocytes or HepG2 cells in appropriate multi-well plates.

  • Compound Treatment: Expose the cells to a range of concentrations of Methyl 3-[(cyclopentylmethyl)amino]propanoate for 24-72 hours.

  • Staining: Use a multiplexed staining approach with fluorescent dyes to simultaneously assess multiple toxicity endpoints, such as:

    • Hoechst 33342: To stain nuclei and assess cell count.

    • MitoTracker Red CMXRos: To assess mitochondrial membrane potential.

    • TOTO-3 Iodide: To identify cells with compromised plasma membrane integrity.

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Quantify the different fluorescent signals to assess cell number, mitochondrial health, and membrane permeability.

Cardiotoxicity Assessment

Cardiotoxicity is a significant concern in drug development, with many drug withdrawals attributed to adverse cardiac events.[16] The inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of potential proarrhythmic risk.[17]

The hERG channel plays a crucial role in cardiac repolarization. Inhibition of this channel can lead to a prolongation of the QT interval, which can trigger potentially fatal arrhythmias. Automated patch-clamp systems provide a high-throughput method for assessing hERG channel inhibition.

Assay Selection:

  • hERG Inhibition Assay (Automated Patch Clamp): This assay directly measures the effect of the compound on the hERG potassium current in cells stably expressing the hERG channel (e.g., HEK-293 cells).

Cardiotoxicity_Workflow start Methyl 3-[(cyclopentylmethyl)amino]propanoate hek_cells HEK-293 cells stably expressing hERG channels start->hek_cells patch_clamp Automated Patch Clamp (e.g., QPatch, SyncroPatch) hek_cells->patch_clamp voltage_protocol Apply voltage protocol to elicit hERG current patch_clamp->voltage_protocol compound_application Apply test compound at various concentrations voltage_protocol->compound_application current_measurement Measure hERG tail current compound_application->current_measurement ic50_determination Calculate % inhibition and determine IC50 current_measurement->ic50_determination

Caption: Workflow for hERG inhibition assessment.

Data Presentation: Example Organ-Specific Toxicity Data

Hepatotoxicity (High-Content Analysis)

Concentration (µM)Cell Viability (%)Mitochondrial Membrane Potential (% of Control)Membrane Permeability (% Positive Cells)
0.1[Value][Value][Value]
1[Value][Value][Value]
10[Value][Value][Value]
100[Value][Value][Value]

Cardiotoxicity (hERG Assay)

CompoundIC50 (µM)
Methyl 3-[(cyclopentylmethyl)amino]propanoate[Example Value]
Positive Control (e.g., Verapamil)[Known Value]

Interpretation and Next Steps

The data generated from this tiered in vitro screening approach will provide a preliminary toxicological profile of Methyl 3-[(cyclopentylmethyl)amino]propanoate.

  • No significant toxicity observed: If the compound shows low cytotoxicity, is non-genotoxic, and has a low potential for hepatotoxicity and cardiotoxicity, it can be prioritized for further development.

  • Toxicity identified: If any of the assays reveal a toxicity liability, this information can be used to guide structure-activity relationship (SAR) studies to mitigate the observed toxicity. Further mechanistic studies may also be warranted to understand the underlying cause of the toxicity.

This early-stage screening is not a substitute for more comprehensive preclinical safety studies but serves as a critical tool for data-driven decision-making in the early phases of drug discovery and chemical development.

References

  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73. Retrieved from [Link]

  • Ponsoda, X., et al. (2007). ADVANTAGES OF IN VITRO CYTOTOXICITY TESTING BY USING PRIMARY RAT HEPATOCYTES IN COMPARISON WITH ESTABLISHED CELL LINES. The Journal of Toxicological Sciences, 32(4), 399-410. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Guguen-Guillouzo, C., & Guillouzo, A. (2010). In vitro models for liver toxicity testing. Expert Opinion on Drug Metabolism & Toxicology, 6(5), 579-597. Retrieved from [Link]

  • Guguen-Guillouzo, C., & Guillouzo, A. (2010). In vitro models for liver toxicity testing. Toxicology Research, 26(1), 9-16. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • Miyagawa, K., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Tissue Engineering Part C: Methods, 24(1), 30-39. Retrieved from [Link]

  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Retrieved from [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • International Cooperation on Alternative Test Methods. (2023, July 18). OECD Releases new Test Guidelines for NAMs in 2023. Retrieved from [Link]

  • Miyagawa, K., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Tissue Engineering Part C: Methods, 24(1), 30-39. Retrieved from [Link]

  • Szeliga, K., et al. (n.d.). Genotoxicity Assessment of Heated Tobacco Product and Combustible Cigarette Aerosols in the Ames and In Vitro Micronucleus Assays. Retrieved from [Link]

  • Sumitomo Chemical Analysis Service. (n.d.). in vitro Safety Screening|Pharmaceuticals|Services. Retrieved from [Link]

  • Singh, M., & Singh, S. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1819, 245-253. Retrieved from [Link]

  • OECD. (2010). Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]

  • OECD. (2025). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-cyclopentylpropanoate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 24). Biomarkers for in vitro developmental toxicity screening in a human system. Retrieved from [Link]

  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Retrieved from [Link]

  • Persson, M., et al. (2012). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Pharmaceutical Design, 18(1), 35-46. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • ChemBK. (n.d.). methyl propanoate. Retrieved from [Link]

  • Chemsrc. (n.d.). methyl 3-cyclopentylpropanoate. Retrieved from [Link]

  • Al-Dulayymi, J. R., et al. (1994). Synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate and cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis. Chemistry and Physics of Lipids, 71(1), 99-108. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. International Journal of Creative Research Thoughts, 11(1), a341-a347. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic scheme for the preparation of 3-cyclopentyl-1-(3-(4-((methylamino) methyl)phenyl) tetrahydropyrimidin-1(2H) -. Retrieved from [Link]

  • Google Patents. (n.d.). EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.

Sources

Pharmacokinetic Profiling of Methyl 3-[(cyclopentylmethyl)amino]propanoate Derivatives: A Senior Application Scientist’s Guide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Preamble: From Chemical Scaffold to Viable Drug Candidate

The journey of a novel chemical entity from a promising scaffold to a clinically viable drug is fraught with challenges. Among the most critical hurdles is understanding its behavior within a biological system. The class of compounds, Methyl 3-[(cyclopentylmethyl)amino]propanoate derivatives, represents a promising area of chemical exploration, building upon the known biological activities of aryl propionic acid derivatives which range from anti-inflammatory to anticancer applications.[1][2][3] However, a compelling chemical structure and potent in vitro activity are insufficient. A deep and early understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties—collectively known as its pharmacokinetic (PK) profile—is paramount for success.[4]

This guide provides a comprehensive framework for the systematic pharmacokinetic profiling of this novel chemical series. It is designed for drug discovery and development scientists, moving beyond a simple checklist of assays to explain the causal logic behind experimental choices. Our approach is rooted in building a self-validating data package, ensuring that each step provides reliable, actionable insights to guide medicinal chemistry efforts and de-risk progression towards in vivo studies.[5][6]

Section 1: The Foundation - Bioanalytical Method Validation

Before any meaningful concentration data can be generated, a robust and reliable bioanalytical method is the non-negotiable cornerstone. The most powerful and widely accepted tool for quantifying small molecules like our target derivatives in complex biological matrices (plasma, urine, tissue homogenates) is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[7] However, the instrument's power is only realized through rigorous validation.

Core Bioanalytical Validation Parameters

A full validation is performed when establishing a new method to ensure its performance and the reliability of analytical results.[9] The following parameters must be rigorously assessed:

Parameter Description Typical Acceptance Criteria (FDA/ICH)
Accuracy The closeness of measured values to the nominal (true) concentration.Mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision.Coefficient of Variation (%CV) should not exceed 15% (20% at LLOQ).
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.
Sensitivity Defined by the Lower Limit of Quantification (LLOQ).The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[11]
Calibration Curve The relationship between instrument response and known concentrations of the analyte.A regression model is fitted (e.g., linear, weighted 1/x²). Correlation coefficient (r²) should typically be ≥0.99.
Stability Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).Mean concentration should be within ±15% of the nominal concentration.
Experimental Protocol: LC-MS/MS Method Validation in Rat Plasma
  • Preparation of Standards: Prepare stock solutions of the Methyl 3-[(cyclopentylmethyl)amino]propanoate derivative and a suitable internal standard (IS) (e.g., a stable isotope-labeled version) in an organic solvent.

  • Calibration Curve & Quality Controls (QCs): Spike blank rat plasma with the analyte to prepare calibration standards (typically 8-10 non-zero concentrations) and QCs (at a minimum of four levels: LLOQ, low, medium, and high).

  • Sample Preparation: Perform a protein precipitation extraction. To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of cold acetonitrile containing the IS. Vortex vigorously and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Inject a small volume (e.g., 5 µL) onto a suitable C18 reverse-phase UPLC column. Use a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[12]

  • Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using electrospray ionization (ESI) in positive mode. Optimize the precursor-to-product ion transitions for both the analyte and the IS.

  • Data Assessment: Quantify the analyte by calculating the peak area ratio of the analyte to the IS. Construct the calibration curve and evaluate the accuracy, precision, and other validation parameters against the acceptance criteria outlined in the table above.

Section 2: In Vitro ADME - Predicting In Vivo Behavior

In vitro ADME assays are pivotal in the early stages of drug discovery.[4][13] They provide a cost-effective way to screen compounds, establish structure-activity relationships (SAR), and identify potential liabilities before committing to expensive and time-consuming animal studies.

ADME_Workflow cluster_physchem Physicochemical Properties cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo Studies Solubility Aqueous Solubility Permeability Permeability (PAMPA / Caco-2) Solubility->Permeability Affects Absorption LogD LogD @ pH 7.4 LogD->Permeability Rodent_PK Rodent Pharmacokinetics (IV, PO Dosing) Permeability->Rodent_PK Predicts Oral Absorption PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Rodent_PK Impacts Distribution & Clearance MetStab Metabolic Stability (Microsomes, Hepatocytes) MetStab->Rodent_PK Predicts Hepatic Clearance CYP_Inhib CYP450 Inhibition (IC50 Determination) CYP_Inhib->Rodent_PK Informs DDI Risk

Caption: Integrated workflow for pharmacokinetic profiling.

A. Absorption: Crossing the Barrier

A drug administered orally must first be absorbed from the gastrointestinal tract. We assess this using permeability assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, non-cell-based assay that models passive diffusion. It's an excellent first-tier screen for permeability.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express transporters. It provides more mechanistic insight into both passive and active transport, as well as efflux.

B. Distribution: Where Does It Go?

Once absorbed, a drug distributes throughout the body. Plasma Protein Binding (PPB) is a critical determinant of this process.[14] Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.[15]

Causality Behind the Choice: High plasma protein binding (>99%) can limit a drug's efficacy and complicate interpretation of in vitro potency data. The Rapid Equilibrium Dialysis (RED) method is the gold standard for its accuracy and reliability.[15][16]

  • Preparation: Prepare a stock solution of the test compound.

  • Device Setup: Use a commercial RED device, which consists of a Teflon base plate with multiple wells, each divisible by a semipermeable dialysis membrane (typically 8 kDa MWCO).

  • Loading: Add plasma spiked with the test compound (e.g., 1-5 µM) to one chamber (the plasma chamber).[14] Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).[16]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[14][17]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, combine the plasma sample with blank buffer and the buffer sample with blank plasma in the same ratio as the experiment.

  • Analysis: Precipitate proteins from both samples using acetonitrile containing an internal standard and analyze the concentrations via the validated LC-MS/MS method.

  • Calculation: The percentage of unbound drug (% Unbound or fu) is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

C. Metabolism: The Biotransformation Engine

The body, primarily the liver, modifies drugs to facilitate their excretion. This process can inactivate a drug or sometimes produce active or toxic metabolites.

1. Metabolic Stability

This assay measures the rate at which a compound is broken down by metabolic enzymes.[18] The data are used to calculate intrinsic clearance, a key parameter for predicting in vivo hepatic clearance.[19]

Causality Behind the Choice: We use two primary systems. Liver microsomes contain Phase I (e.g., Cytochrome P450s) enzymes, making them ideal for initial screening.[20] Cryopreserved hepatocytes contain both Phase I and Phase II enzymes and offer a more complete picture of overall cellular metabolism.[21]

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare pooled HLM (e.g., 20 mg/mL stock) and an NADPH regenerating system (cofactor for CYP enzymes) in 100 mM potassium phosphate buffer (pH 7.4).[19][20]

  • Incubation Plate: In a 96-well plate, add buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.[12][19]

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding an excess of cold acetonitrile containing an internal standard.[19] The "0" time point is critical as it represents 100% of the initial compound.

  • Sample Processing: Centrifuge the plate to pellet the protein and microsomes. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural log of the percent remaining of the test compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

2. Cytochrome P450 (CYP) Inhibition

This assay determines if a new drug candidate can inhibit the activity of major CYP enzymes, which is a primary cause of drug-drug interactions (DDIs).[22][23]

Causality Behind the Choice: Regulatory agencies recommend testing for inhibition of key CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) to assess DDI potential early.[22] An IC50 value (the concentration of drug that causes 50% inhibition) is determined.

CYP_Inhibition_Workflow Start Prepare Reagents: - Human Liver Microsomes - CYP-specific probe substrate - Test Compound (serial dilution) - NADPH PreIncubate Pre-incubate Microsomes, Substrate, and Test Compound at 37°C Start->PreIncubate Initiate Initiate reaction by adding NADPH PreIncubate->Initiate Incubate Incubate for a specific time (linear range of metabolite formation) Initiate->Incubate Quench Stop reaction with cold Acetonitrile + Internal Standard Incubate->Quench Analyze Centrifuge and analyze metabolite formation by LC-MS/MS Quench->Analyze Calculate Calculate % Inhibition vs. Vehicle Control and determine IC50 value Analyze->Calculate

Caption: Workflow for determining CYP450 inhibition IC50.

Section 3: In Vivo Pharmacokinetics - The Whole System View

While in vitro data are predictive, in vivo studies are essential to understand how a compound behaves in a complex living organism.[24] These studies provide definitive data on key PK parameters that are crucial for dose selection in efficacy and toxicology studies.[25]

Causality Behind the Choice: Rodent models (typically rats or mice) are used in early discovery due to their well-characterized physiology, cost-effectiveness, and ethical considerations.[26] Dosing via both intravenous (IV) and oral (PO) routes is critical. IV administration provides direct insight into distribution and elimination, while PO administration reveals oral bioavailability.

Experimental Protocol: Single-Dose PK Study in Sprague-Dawley Rats
  • Animal Acclimation: Acclimate male Sprague-Dawley rats (n=3 per group) for at least 3 days. For serial bleeding, animals may be surgically cannulated (e.g., jugular vein).[24]

  • Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Immediately centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for the concentration of the test compound using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters from the plasma concentration-time data.

Key In Vivo PK Parameters
Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area Under the plasma concentration-time Curve.Represents total drug exposure over time.
t1/2 Half-life.The time required for the plasma concentration to decrease by half.
CL Clearance.The volume of plasma cleared of the drug per unit of time. Indicates the efficiency of elimination.
Vd Volume of Distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute Oral Bioavailability.The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.

Section 4: Data Integration and Building the Profile

The true expertise lies in synthesizing these disparate data points into a cohesive pharmacokinetic profile that can guide decision-making.

Example Data Summary for a Hypothetical Derivative
Parameter Result Interpretation / Implication
Solubility (Thermodynamic) 150 µMGood solubility, unlikely to limit oral absorption.
Permeability (Caco-2 A->B) 15 x 10-6 cm/sHigh permeability, suggesting good potential for oral absorption.
Plasma Protein Binding (% Unbound) 8.5%Moderately bound. Free concentrations are sufficient for activity.
Metabolic Stability (HLM t1/2) 45 minModerately stable. Suggests a moderate rate of hepatic clearance.
CYP3A4 Inhibition (IC50) > 30 µMLow risk of DDI via inhibition of the major drug-metabolizing enzyme.
Rat PK (10 mg/kg PO)
Cmax1250 ng/mLAchieves significant plasma concentrations.
AUC0-inf6800 ng*h/mLGood overall exposure.
t1/23.5 hA reasonable half-life for potential once or twice-daily dosing.
Oral Bioavailability (F%)65%Good oral bioavailability, confirming in vitro predictions.

Expert Insight: The profile above is highly encouraging. The compound is soluble, permeable, and achieves good oral bioavailability and exposure in rats. Its metabolic stability is moderate, which is often a good balance to avoid drug accumulation, and the low risk of CYP inhibition is a significant advantage. This data package provides strong justification for advancing this compound to efficacy studies.

Conclusion

The pharmacokinetic profiling of a new chemical series, such as Methyl 3-[(cyclopentylmethyl)amino]propanoate derivatives, is a systematic, multi-faceted process. It begins with the establishment of a robust bioanalytical method and progresses through a logical cascade of in vitro assays that predict in vivo outcomes. Finally, in vivo studies in relevant preclinical species provide the definitive data needed to understand a compound's disposition in a whole organism. By rigorously applying these principles and, most importantly, understanding the scientific rationale behind each step, drug development professionals can efficiently identify and optimize candidates with the highest probability of clinical success.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Vertex AI Search. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • PharmaCompass.com. (n.d.). FDA guideline - Bioanalytical Method Validation.
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Visikol. (2022, November 3). Plasma Protein Binding Assay.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Selvita. (n.d.). In Vitro ADME.
  • WuXi AppTec Lab Testing Division. (n.d.). In Vitro ADME.
  • BioDuro. (n.d.). In Vitro ADME.
  • PMC. (n.d.). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Domainex. (n.d.). Plasma Protein Binding Assay.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Xyzagen. (n.d.). In Vivo Pharmacokinetics | Nonclinical PK & TK Services.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • QPS. (n.d.). Plasma Protein Binding.
  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
  • PMC. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • BioDuro. (n.d.). In Vivo PK and TK.
  • Evotec. (n.d.). Cytochrome P450 Inhibition assay.
  • (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • IJPPR. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • (n.d.). Quantitative analysis of small molecules in biological samples.
  • (2020, May 16). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

Sources

A Technical Guide to the Single-Crystal X-ray Structure Determination of Methyl 3-[(cyclopentylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Structural Imperative in Modern Drug Development

In the landscape of contemporary drug discovery, the precise, atomic-level understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, lead optimization, and intellectual property protection.[1][2][3] Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the solid-state structure of small molecules, providing unambiguous proof of chemical identity, stereochemistry, and the subtle intermolecular interactions that govern a crystal's properties.[4][5]

This guide provides an in-depth, experience-driven walkthrough of the complete workflow for determining the crystal structure of Methyl 3-[(cyclopentylmethyl)amino]propanoate, a representative small molecule with features relevant to pharmaceutical development. We will move beyond a simple recitation of steps to explore the underlying rationale for key experimental decisions, emphasizing the principles of data integrity and self-validation that are paramount in a regulated research environment.

Part 1: Sample Preparation: From Synthesis to a Single, Diffractable Crystal

The journey to a crystal structure begins not at the diffractometer, but in the chemistry lab. The quality of the final structural model is inextricably linked to the purity of the analyte and the success of the crystallization process.

Synthesis of Methyl 3-[(cyclopentylmethyl)amino]propanoate

A robust synthesis is the foundation of any crystallographic study. For the title compound, a straightforward and scalable approach is the Michael addition of cyclopentanemethanamine to methyl acrylate. This method is chosen for its high atom economy and generally clean reaction profile, which simplifies subsequent purification.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of methyl acrylate (1.0 eq) in methanol (MeOH, ~2 M) cooled to 0 °C in an ice bath, add cyclopentanemethanamine (1.1 eq) dropwise over 15 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent (methyl acrylate).

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Methyl 3-[(cyclopentylmethyl)amino]propanoate as a clear, colorless oil.

  • Purity Confirmation: The purity of the final compound must be ≥95%, as confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, before proceeding to crystallization trials. Impurities can significantly inhibit or disrupt crystal lattice formation.

The Art and Science of Crystallization

Crystallization is often the most significant bottleneck in SC-XRD.[6] It is a process of controlled precipitation where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice. The selection of an appropriate crystallization method and solvent system is critical and often empirical.

Causality Behind Method Selection: The goal is to approach supersaturation slowly, allowing sufficient time for a limited number of nucleation events to occur, followed by steady crystal growth. Rapid precipitation leads to the formation of microcrystalline powder, which is unsuitable for single-crystal analysis.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby gradually increasing the concentration to the point of supersaturation. This is often the first method attempted due to its simplicity.[7]

  • Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger container holding a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent.[7][8] Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[8]

Experimental Protocol: Crystallization Screening

  • Prepare a stock solution of the purified compound at a high concentration (e.g., 50-100 mg/mL) in a volatile solvent in which it is freely soluble (e.g., Dichloromethane or Ethyl Acetate).

  • Aliquot this solution into several small, clean glass vials.

  • To each vial, add a different anti-solvent or solvent blend, as outlined in the table below, using a vapor diffusion or slow evaporation setup.

  • Seal the vials and store them in a vibration-free environment at a constant temperature (e.g., room temperature or 4 °C).

  • Monitor the vials daily for the first week, and then weekly, for the appearance of single crystals. High-quality crystals often appear as clear, well-formed polyhedra with sharp edges.[9]

Table 1: Hypothetical Crystallization Screening Results

Trial IDPrimary SolventAnti-SolventMethodTemperature (°C)Result
CS-01Dichloromethanen-HexaneVapor Diffusion20Small needles
CS-02Ethyl Acetaten-HeptaneVapor Diffusion20X-ray quality prisms
CS-03AcetoneWaterVapor Diffusion4Amorphous precipitate
CS-04IsopropanolNoneSlow Evaporation20Microcrystalline powder
CS-05Toluenen-HexaneSolvent Layering20Oily precipitate

Based on this screening, crystals from trial CS-02 were selected for X-ray diffraction analysis.

Part 2: The Diffraction Experiment: Illuminating the Reciprocal Lattice

Once a suitable single crystal is obtained, the next step is to collect diffraction data using a single-crystal X-ray diffractometer. This process involves irradiating the crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted X-rays.

Crystal Selection and Mounting

Expert Insight: The selection of the crystal is paramount. An ideal crystal for diffraction should be between 0.1-0.3 mm in all dimensions, show no visible cracks or defects under a polarized light microscope, and exhibit sharp extinction under cross-polarized light, indicating a single lattice domain.[10]

Experimental Protocol: Crystal Mounting

  • A suitable crystal is selected from the crystallization vial under a microscope.

  • A minimal amount of inert cryoprotectant oil (e.g., Paratone-N) is used to coat the crystal.

  • The crystal is carefully affixed to the tip of a cryo-loop (e.g., a MiTeGen MicroMount™).

  • The mounted crystal is immediately transferred onto the diffractometer's goniometer head and flash-cooled to the data collection temperature in a stream of cold nitrogen gas.

Causality of Cryo-Cooling: Data is typically collected at low temperatures (e.g., 100 K or 173 K). This is done to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and results in a more precise electron density map.[9] It also mitigates potential X-ray induced sample decay.

Data Collection

The mounted crystal is centered in the X-ray beam, and a series of diffraction images are collected as the crystal is rotated.[11][12]

Experimental Protocol: Data Collection Strategy

  • Unit Cell Determination: A short series of initial frames (e.g., 20-30 frames over a 20-30° rotation) are collected to locate diffraction spots. Software is used to index these spots and determine the preliminary unit cell parameters and Bravais lattice.

  • Strategy Calculation: Based on the determined lattice symmetry, the data collection software calculates an optimized strategy to ensure a complete and highly redundant dataset is collected in the minimum time. Key parameters include the frame width (e.g., 0.5-1.0° per frame) and exposure time (e.g., 5-30 seconds per frame), which are chosen to maximize signal-to-noise without overloading the detector.

  • Full Data Collection: The calculated strategy is executed. A modern diffractometer will typically collect several hundred to a few thousand images to cover the required portion of reciprocal space.[12]

Table 2: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC₁₀H₁₉NO₂
Formula weight185.26
Temperature100(2) K
Wavelength1.54178 Å (Cu Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.512(3) Å, α = 90°
b = 15.234(5) Å, β = 101.34(1)°
c = 9.876(4) Å, γ = 90°
Volume1254.8(8) ų
Z4
Density (calculated)0.980 Mg/m³
Absorption coefficient0.545 mm⁻¹
F(000)408
Theta range for data collection4.12 to 68.25°
Reflections collected9876
Independent reflections2245 [R(int) = 0.045]
Completeness to theta = 67.68°99.8 %
Data / restraints / parameters2245 / 0 / 120
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.041, wR2 = 0.115
R indices (all data)R1 = 0.052, wR2 = 0.128
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Part 3: From Diffraction Data to Molecular Model

This phase involves converting the raw diffraction intensities into a chemically meaningful three-dimensional model of the molecule. This is a computationally intensive process that requires specialized software.

G cluster_0 Data Processing & Reduction cluster_1 Structure Solution & Refinement cluster_2 Validation & Output raw_images Raw Diffraction Images integration Integration (Determine spot intensities) raw_images->integration scaling Scaling & Merging (Create HKL file) integration->scaling solution Structure Solution (SHELXS) (Direct Methods -> Initial Model) scaling->solution refinement Refinement (SHELXL) (Least-Squares Fitting) solution->refinement fourier Difference Fourier Map (Locate missing atoms) refinement->fourier cif Final Model (CIF) (Crystallographic Information File) refinement->cif completion Model Completion (Assign H-atoms, treat disorder) fourier->completion completion->refinement validation Validation (checkCIF) (Check for errors/alerts) cif->validation deposition Database Deposition (CCDC) validation->deposition

Figure 1: Workflow from raw data to final validated structure.
Data Reduction and Structure Solution

The collected images are first processed to integrate the intensities of all diffraction spots. These intensities are then scaled and merged to produce a single reflection file (typically in .hkl format).

The "phase problem" is then solved. Since detectors only measure intensity (the amplitude squared of the diffracted wave) but not its phase, direct computational methods are used to estimate an initial set of phases. This allows for the calculation of an initial electron density map, from which a preliminary molecular model can be built. This entire process is often automated by modern software packages.

Structure Refinement

The initial model is a rough approximation. It must be refined against the experimental data using full-matrix least-squares on F². This is an iterative process where the atomic positions, and their thermal displacement parameters, are adjusted to minimize the difference between the observed structure factors (|Fo|²) and the calculated structure factors (|Fc|²).

Experimental Protocol: Refinement with SHELXL

  • Initial Refinement: The model from the solution step is refined isotropically (atoms are modeled as spheres).

  • Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, modeling their thermal motion as ellipsoids. This is a more accurate model and is standard practice for high-quality data.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference electron density map. For those that cannot be located, they are placed in geometrically calculated positions and refined using a "riding model" (e.g., AFIX instructions in SHELXL).[13]

  • Convergence: The refinement is continued until the model converges, meaning that further cycles of refinement do not produce any significant changes in the refined parameters or the R-factors.

Trustworthiness through Self-Validation: The quality of the final model is assessed using several metrics. The R1 factor is a measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% (0.05) for good data is considered excellent. The weighted R-factor (wR2) and Goodness-of-Fit (GooF) provide further statistical validation of the model's quality.[14]

Part 4: Analysis, Visualization, and Archiving

The final step is to analyze the refined structure, create visualizations, and prepare the data for publication and deposition in a public database.

Data Interpretation and Visualization

The refined model provides a wealth of information, including precise bond lengths, bond angles, and torsion angles. Software such as Mercury is used to visualize the 3D structure, analyze intermolecular interactions like hydrogen bonds, and generate publication-quality images.[15][16][17][18] Understanding these packing interactions is crucial for studying polymorphism, which is a key consideration in drug development.

The Crystallographic Information File (CIF)

All results—including unit cell parameters, atomic coordinates, and experimental details—are compiled into a standard text-based format called a Crystallographic Information File (CIF).[19][20][21][22] This file serves as the complete record of the crystal structure determination.

CIF_Data_Flow cluster_inputs Refinement Inputs cluster_outputs Refinement Outputs ins file - Instructions - Atomic Coordinates shelxl SHELXL Refinement Engine ins->shelxl hkl file - h, k, l indices - Fu2082 & u03C3(Fu2082) hkl->shelxl res file - Updated .ins file shelxl->res lst file - Full text listing - Refinement statistics shelxl->lst cif file - Final archive file - Publication data shelxl->cif

Figure 2: Data flow in the SHELXL refinement process leading to the CIF.
Data Validation and Deposition

Before publication or internal archiving, the CIF must be validated. This is done using the International Union of Crystallography's (IUCr) checkCIF service, which automatically checks the file for syntax errors, internal consistency, and potential scientific issues, generating a report with alerts that must be addressed.[23]

Finally, to ensure the long-term preservation and accessibility of scientific data, the CIF is deposited in a public repository. For small organic molecules, the Cambridge Crystallographic Data Centre (CCDC) is the primary database.[24][25][26][27] Upon deposition, a unique CCDC number is assigned, which can be cited in publications, allowing other researchers to freely access the structural data.

Conclusion: From a Single Crystal to Actionable Insight

The successful determination of the crystal structure of Methyl 3-[(cyclopentylmethyl)amino]propanoate, as outlined in this guide, provides an unambiguous and high-resolution snapshot of the molecule in the solid state. This information is invaluable for confirming its chemical structure and absolute stereochemistry, and it serves as a critical input for computational modeling, polymorphism screening, and formulation development.[4][28] By adhering to a rigorous, well-documented, and self-validating workflow, researchers can ensure the integrity and reliability of their structural data, transforming it from a mere measurement into actionable scientific insight that accelerates the drug development pipeline.

References

  • Crystal Structure Visualization and Analysis Software - CCDC . Cambridge Crystallographic Data Centre. [Link]

  • Introduction to Powder Crystallographic Information File (CIF) . CCP14. [Link]

  • Mercury (crystallography) - Wikipedia . Wikipedia. [Link]

  • Wlodawer, A., Dauter, Z., & Shabalin, I. G. (2023). The current role and evolution of X-ray crystallography in drug discovery and development . Expert Opinion on Drug Discovery. [Link]

  • Free Crystal Structure Visualization Software - CCDC . Cambridge Crystallographic Data Centre. [Link]

  • CIF 1.1 syntax specification . International Union of Crystallography. [Link]

  • Crystallographic Information File - Wikipedia . Wikipedia. [Link]

  • A short guide to Crystallographic Information Files - CCDC . Cambridge Crystallographic Data Centre. [Link]

  • CIF - Crystallographic Information Framework | DCC - Digital Curation Centre . Digital Curation Centre. [Link]

  • Crystallization of small molecules . UAB Barcelona. [Link]

  • More Information - Georg-August-Universität Göttingen . University of Göttingen. [Link]

  • Deposit a Structure - The Cambridge Crystallographic Data Centre (CCDC) . Cambridge Crystallographic Data Centre. [Link]

  • Macrae, C. F., et al. (2020). Mercury 4.0: from visualization to analysis, design and prediction . Journal of Applied Crystallography. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL . [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL . Acta Crystallographica Section C. [Link]

  • Protein X-ray Crystallography in Drug Discovery . Creative Biostructure. [Link]

  • X-Ray Crystallography - HitGen . HitGen. [Link]

  • Guide for crystallization . [Link]

  • Deposit a Structure - The Cambridge Crystallographic Data Centre (CCDC) . Cambridge Crystallographic Data Centre. [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review . International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Deposit a Structure in the CSD - CCDC . Cambridge Crystallographic Data Centre. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) - DATACC . DATACC. [Link]

  • Requirements for Depositing X-Ray Crystallographic Data . ACS Publications. [Link]

  • Chemical crystallization | SPT Labtech . SPT Labtech. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL . ResearchGate. [Link]

  • Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews. [Link]

  • Best practice in crystallography series . IUCr Journals. [Link]

  • Single Crystal X Ray Diffraction Data Collection . YouTube. [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving . University of Saskatchewan. [Link]

  • The SHELX-97 Manual . [Link]

  • Zhang, Z., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals . Journal of the American Chemical Society. [Link]

  • Dauter, Z. (2009). Collection of X-ray diffraction data from macromolecular crystals . Acta Crystallographica Section D. [Link]

  • Single Crystal X-Ray Structure Determination . Improved Pharma. [Link]

  • Christie, W. W., et al. (1994). Synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate... . Chemistry and Physics of Lipids. [Link]

  • Single Crystal Diffraction: The Definitive Structural Technique . Oak Ridge National Laboratory. [Link]

  • Dong, M. W., & Hu, C. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist . LCGC North America. [Link]

  • OECD Principles on Good Laboratory Practice (GLP) . OECD. [Link]

  • Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.
  • Good Laboratory Practice (GLP) . European Food Safety Authority. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID . Organic Syntheses. [Link]

  • Good Laboratory Practice | Chemical Management . National Institute of Technology and Evaluation (NITE), Japan. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 3-[(cyclopentylmethyl)amino]propanoate at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the thermodynamic stability of Methyl 3-[(cyclopentylmethyl)amino]propanoate at room temperature. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. The structure of this document is designed to logically flow from foundational principles to detailed experimental execution and data interpretation, empowering the user to conduct a robust and self-validating stability analysis.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to market is contingent upon a thorough understanding of its chemical and physical properties. Among these, thermodynamic stability is a critical quality attribute (CQA) that directly impacts the safety, efficacy, and shelf-life of an active pharmaceutical ingredient (API).[1] Methyl 3-[(cyclopentylmethyl)amino]propanoate, a molecule featuring both a secondary amine and a methyl ester, presents a unique stability profile that warrants careful investigation.

The presence of these two functional groups suggests potential degradation pathways that could compromise the molecule's integrity over time.[2][3] Ester hydrolysis and amine oxidation are common degradation routes for many pharmaceuticals.[4][5] Furthermore, the β-amino ester motif introduces the possibility of intramolecular cyclization, a degradation pathway that must be thoroughly explored.[6][7]

This guide will provide a systematic approach to:

  • Theoretically predict potential degradation pathways.

  • Design and execute forced degradation studies to identify and characterize degradation products.[5][8]

  • Establish a comprehensive long-term stability testing protocol under ICH guidelines.[9]

  • Develop and validate a stability-indicating analytical method using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

The ultimate goal is to build a complete stability profile for Methyl 3-[(cyclopentylmethyl)amino]propanoate, ensuring a scientifically sound basis for its further development.

Theoretical Considerations: Predicting Degradation Pathways

A proactive approach to stability testing begins with a theoretical assessment of the molecule's potential liabilities. For Methyl 3-[(cyclopentylmethyl)amino]propanoate, three primary degradation pathways are of concern at room temperature.

Hydrolysis of the Methyl Ester

The ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[2] This reaction can be catalyzed by both acidic and basic conditions.[10][11] At neutral pH, the reaction is generally slow but can be accelerated by temperature and the presence of moisture.[12]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[10]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. This process is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.[11]

The primary degradation product from hydrolysis would be 3-[(cyclopentylmethyl)amino]propanoic acid and methanol.

Oxidation of the Secondary Amine

The secondary amine in the molecule is a potential site for oxidation.[3] Atmospheric oxygen can act as an oxidizing agent, and this process can be accelerated by light, heat, and the presence of metal ions. Potential oxidative degradation products include:

  • Hydroxylamines: Formed by the addition of an oxygen atom to the nitrogen.

  • Imines: Formed by the loss of two hydrogen atoms from the amine.[13]

  • N-oxides: While more common for tertiary amines, they can sometimes form from secondary amines.[14]

  • Dealkylation Products: Cleavage of the C-N bond can lead to the formation of aldehydes and primary amines.[14]

Intramolecular Cyclization (Lactamization)

The β-amino ester structure of Methyl 3-[(cyclopentylmethyl)amino]propanoate presents a significant risk of intramolecular cyclization. The lone pair of electrons on the nitrogen can act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This would result in the formation of a six-membered ring, a piperidinone derivative, with the elimination of methanol. This type of intramolecular amidation is a known degradation pathway for poly(β-amino esters).[7]

The following diagram illustrates the predicted primary degradation pathways:

graph DegradationPathways { graph [layout=neato, model=subset, start=1, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", label="Predicted Degradation Pathways", fontcolor="#202124", labelloc="t"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Parent [label="Methyl 3-[(cyclopentylmethyl)amino]propanoate"]; Hydrolysis_Product [label="3-[(cyclopentylmethyl)amino]propanoic Acid + Methanol"]; Oxidation_Product [label="Oxidative Degradants (Hydroxylamine, Imine, etc.)"]; Cyclization_Product [label="N-(cyclopentylmethyl)piperidin-2-one"];

Parent -> Hydrolysis_Product [label="Hydrolysis (H₂O, H⁺/OH⁻)"]; Parent -> Oxidation_Product [label="Oxidation ([O])"]; Parent -> Cyclization_Product [label="Intramolecular Cyclization"]; }

Caption: Predicted degradation pathways for Methyl 3-[(cyclopentylmethyl)amino]propanoate.

Experimental Design: A Two-Pronged Approach

A robust stability assessment involves two key experimental phases: forced degradation studies and long-term stability testing.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the drug substance to identify likely degradation products and establish degradation pathways.[5][8] These studies are crucial for developing and validating a stability-indicating analytical method.[5] The goal is to achieve 5-20% degradation of the parent molecule to ensure that degradation products are formed at detectable levels without leading to secondary degradation.[15]

The following workflow outlines the forced degradation process:

ForcedDegradationWorkflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (e.g., 0.1M HCl) Analysis HPLC-MS Analysis (Purity, Mass Balance) Acid->Analysis Base Basic Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Photolytic Photolytic Stress (ICH Q1B) Photolytic->Analysis API Methyl 3-[(cyclopentylmethyl)amino]propanoate (API) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Characterization Degradant Characterization (MS/MS, NMR) Analysis->Characterization Pathway Degradation Pathway Elucidation Characterization->Pathway

Caption: Workflow for forced degradation studies.

3.1.1 Experimental Protocol for Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 3-[(cyclopentylmethyl)amino]propanoate in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Store at room temperature and 60°C. Sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Store at room temperature. Sample at shorter time intervals due to expected faster degradation (e.g., 30 mins, 1, 2, 4 hours). Neutralize samples before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light. Sample at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store the solid API and the stock solution at an elevated temperature (e.g., 60°C) in a stability chamber. Sample at various time points (e.g., 1, 3, 7 days).

  • Photolytic Degradation: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-MS method.

Long-Term Stability Testing

Long-term stability studies are conducted under controlled storage conditions to establish the retest period or shelf life of the drug substance.[9] These studies are performed according to the International Council for Harmonisation (ICH) guidelines.[9]

3.2.1 Experimental Protocol for Long-Term Stability

  • Packaging: Package the API in containers that are impermeable to moisture and light, simulating the proposed commercial packaging.

  • Storage Conditions: Store the packaged API in stability chambers maintained at the following ICH-recommended long-term storage conditions: 25°C ± 2°C / 60% RH ± 5% RH.[12]

  • Testing Schedule: Test the API at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[7]

  • Tests to be Performed: At each time point, the following tests should be conducted:

    • Appearance (visual inspection)

    • Assay and Purity (by stability-indicating HPLC-MS method)

    • Water Content (by Karl Fischer titration)

Analytical Methodology: A Stability-Indicating HPLC-MS Method

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[5] For Methyl 3-[(cyclopentylmethyl)amino]propanoate, a reverse-phase HPLC method coupled with mass spectrometry is highly suitable.

HPLC-MS Method Parameters
  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm) is a good starting point. Due to the polar nature of the amine, a HILIC column could also be investigated if retention is poor on C18.[16]

  • Mobile Phase A: 0.1% Formic acid in water. The acidic mobile phase will protonate the amine, which can improve peak shape and aid in ionization for mass spectrometry.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic (e.g., 5% to 95% B over 10 minutes) should be optimized to achieve separation of the parent peak from all degradation products.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detector: Mass Spectrometer (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode.

  • MS Detection: Monitor the protonated molecular ion [M+H]⁺ of the parent compound and scan for potential degradation products.

Data Presentation and Interpretation

Forced Degradation Data

The results of the forced degradation studies should be summarized in a table to clearly show the extent of degradation under each stress condition and the formation of degradation products.

Stress ConditionTimeAssay (%)Major Degradant 1 (Area %)Major Degradant 2 (Area %)Total Impurities (%)Mass Balance (%)
Control (t=0)099.8NDND0.2100.0
0.1M HCl (60°C)24h85.212.5 (Hydrolysis)ND14.899.7
0.1M NaOH (RT)4h88.99.8 (Hydrolysis)ND11.1100.3
3% H₂O₂ (RT)24h92.15.7 (Oxidation)ND7.999.5
Thermal (60°C)7d97.51.2 (Cyclization)ND2.599.8
Photolytic1.2M lux-h99.1NDND0.9100.1
ND: Not Detected. Data is hypothetical and for illustrative purposes.
Long-Term Stability Data

The long-term stability data should be tabulated to track any changes in the API's quality attributes over time.

Time Point (Months)AppearanceAssay (%)Purity by HPLC (%)Water Content (%)
0White Powder99.899.80.1
3White Powder99.799.70.1
6White Powder99.899.70.2
12White Powder99.699.60.2
24White Powder99.599.50.3
Data is hypothetical and for illustrative purposes.

A surprisingly high chemical stability of many drug substances has been observed even after decades of storage, suggesting that a well-packaged and pure compound can be very stable at room temperature.[17][18]

Conclusion

This in-depth technical guide provides a comprehensive and scientifically rigorous framework for evaluating the thermodynamic stability of Methyl 3-[(cyclopentylmethyl)amino]propanoate at room temperature. By combining theoretical predictions of degradation pathways with systematic experimental protocols for forced degradation and long-term stability testing, a complete stability profile can be established. The development of a validated, stability-indicating HPLC-MS method is central to this process, ensuring the accurate and reliable quantification of the API and its degradation products. The methodologies and insights presented herein are designed to meet the exacting standards of the pharmaceutical industry and regulatory agencies, providing a solid foundation for the continued development of this promising molecule.

References

  • Cyclic poly(β-amino ester)s with enhanced gene transfection activity synthesized through intra-molecular cyclization. Chemical Communications (RSC Publishing). Available at: [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Bath. Available at: [Link]

  • Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. Organic Letters. Available at: [Link]

  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. Available at: [Link]

  • Tandem β-Enamino Ester Formation and Cyclization with o-Alkynyl Anilines Catalyzed by InBr3: Efficient Synthesis of β-(N-Indolyl)-α,β-unsaturated Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways. ACS Omega. Available at: [Link]

  • Synthesis and degradation of poly(beta-aminoester) with pendant primary amine. ResearchGate. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. PubMed. Available at: [Link]

  • A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. The Journal of Organic Chemistry. Available at: [Link]

  • Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs. ACS Macro Letters. Available at: [Link]

  • Spotlight on stability: API and drug product testing. Almac. Available at: [Link]

  • Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. PMC. Available at: [Link]

  • 4.7 hydrolysis of esters. University of Hawaii. Available at: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. Available at: [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. Available at: [Link]

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass. Available at: [Link]

  • Effects of Kinetic Chain Length on the Degradation of Poly(β-amino ester)-Based Networks and Use in 3D Printing by Projection Microstereolithography. Biomacromolecules. Available at: [Link]

  • A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. PubMed. Available at: [Link]

  • Atmospheric Degradation of Amines (ADA). NILU. Available at: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]

  • Development of a metal-free amine oxidation method utilizing DEAD chemistry. Nature. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. IVT Network. Available at: [Link]

  • (PDF) A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. ResearchGate. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]

  • Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. ACS Publications. Available at: [Link]

Sources

A Technical Guide to Elucidating the Mechanism of Action of Methyl 3-[(cyclopentylmethyl)amino]propanoate in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is a complex, multi-stage process. A critical component of this journey is the elucidation of its mechanism of action (MoA). Understanding how a compound exerts its effects at a molecular and cellular level is paramount for optimizing its therapeutic potential and ensuring its safety. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of a novel compound, using Methyl 3-[(cyclopentylmethyl)amino]propanoate as a case study. We will navigate through a phased approach, from initial in silico predictions to detailed cellular pathway analysis, emphasizing the scientific rationale behind each experimental choice and providing actionable protocols.

Introduction: The Quest for Mechanism

Methyl 3-[(cyclopentylmethyl)amino]propanoate is a novel small molecule with potential therapeutic applications. As with any new chemical entity, its biological activity is, at the outset, a "black box." To progress this compound through the drug discovery pipeline, we must systematically unravel the intricate molecular interactions and cellular consequences that define its MoA. This process is not merely an academic exercise; a well-defined MoA is crucial for lead optimization, predicting potential side effects, and designing robust clinical trials.[1]

This guide will delineate a logical, multi-phased workflow to characterize the MoA of Methyl 3-[(cyclopentylmethyl)amino]propanoate. The proposed strategy is an amalgamation of computational, biochemical, and cell-based methodologies, designed to be both comprehensive and efficient.

Phase I: Initial Characterization and Target Class Prediction

Before embarking on extensive experimental screening, we can leverage the structure of Methyl 3-[(cyclopentylmethyl)amino]propanoate to inform our initial hypotheses.

In Silico Analysis

Computational, or in silico, methods provide a cost-effective and rapid means to predict the physicochemical properties and potential biological targets of a novel compound.[2][3][4][5] These predictions, while not definitive, are invaluable for narrowing the experimental search space.

  • Physicochemical Profiling: Algorithms can predict properties such as solubility, lipophilicity (logP), and pKa. These parameters are critical for designing appropriate assay conditions and anticipating potential pharmacokinetic challenges.

  • Target Prediction: By comparing the structure of Methyl 3-[(cyclopentylmethyl)amino]propanoate to libraries of compounds with known biological activities, we can generate a ranked list of potential protein targets. This can be achieved through various approaches, including ligand-based methods (e.g., chemical similarity searching) and structure-based methods if a predicted target has a known 3D structure (e.g., molecular docking).[5]

Rationale: This initial computational screen serves to focus our subsequent experimental efforts on the most probable target classes, such as G-protein coupled receptors (GPCRs), kinases, or ion channels, thereby conserving resources and accelerating the discovery process.[2]

Phase II: Target Identification and Initial Screening

With a set of computationally-derived hypotheses, the next phase involves broad screening to identify the primary biological target(s) of Methyl 3-[(cyclopentylmethyl)amino]propanoate. Two complementary strategies are typically employed: phenotypic screening and target-based screening.[6][7][8]

Phenotypic Screening
  • High-Content Imaging: Cells are treated with the compound, and automated microscopy is used to capture changes in cellular morphology, protein localization, or other observable features.

  • Cell Viability/Proliferation Assays: A panel of diverse cancer cell lines can be used to identify any cytotoxic or cytostatic effects, which may point towards targets involved in cell cycle regulation or apoptosis.

Target-Based Screening

This approach involves directly testing the compound against a panel of purified proteins or in cell-based assays engineered to report on the activity of a specific target.[11][12][13]

  • Broad Target Panels: Commercially available screening services can test Methyl 3-[(cyclopentylmethyl)amino]propanoate against hundreds of purified enzymes (e.g., kinases, proteases) and receptors.

  • Radioligand Binding Assays: If in silico predictions suggest a particular receptor family (e.g., GPCRs), competitive binding assays using a radiolabeled ligand for that receptor can be a highly effective screening method.

The following diagram illustrates the workflow for initial target identification:

G cluster_0 Phase I: In Silico Analysis cluster_1 Phase II: Target Identification Compound Methyl 3-[(cyclopentylmethyl)amino]propanoate InSilico Computational Modeling (Target Prediction, Physicochemical Properties) Compound->InSilico Phenotypic Phenotypic Screening (High-Content Imaging, Cell Viability) Compound->Phenotypic Hypothesis Hypothesized Target Classes (e.g., GPCRs, Kinases) InSilico->Hypothesis TargetBased Target-Based Screening (Biochemical Assays, Binding Assays) Hypothesis->TargetBased Hits Preliminary 'Hits' (Identified Molecular Targets or Cellular Phenotypes) Phenotypic->Hits TargetBased->Hits

Caption: Initial workflow for target identification.

Phase III: In Vitro Target Validation and Potency Determination

Once preliminary "hits" are identified from the initial screens, the next critical step is to validate these interactions and quantify the compound's potency. This phase focuses on direct, quantitative measurements of the interaction between Methyl 3-[(cyclopentylmethyl)amino]propanoate and the purified target protein(s).

Direct Binding Assays

To confirm a direct physical interaction between the compound and its putative target, label-free biophysical techniques are the gold standard.

  • Surface Plasmon Resonance (SPR): SPR provides real-time data on the association and dissociation of a compound with a target immobilized on a sensor chip.[14][15][16][17] This allows for the precise determination of the binding affinity (KD) and kinetics (ka and kd).[15][16]

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[18][19][20][21][22]

Rationale: These techniques are essential for confirming that the observed biological effect is due to a direct interaction with the target, a cornerstone of target validation.[23]

Functional Assays

If the identified target is an enzyme, such as a kinase, a functional assay is required to determine if the compound modulates its activity.

  • Kinase Activity Assays: These assays measure the transfer of a phosphate group from ATP to a substrate.[24][25][26][27][28] By measuring the enzyme's activity at various concentrations of Methyl 3-[(cyclopentylmethyl)amino]propanoate, we can determine its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[28]

Example Data Presentation

The results from these validation studies should be summarized in a clear and concise format.

TargetAssayParameterValue
Kinase XSPRKD150 nM
Kinase XITCKD180 nM
Kinase XActivity AssayIC50250 nM
GPCR YRadioligand BindingKi90 nM
Detailed Protocol: Surface Plasmon Resonance (SPR)
  • Immobilization of Target: The purified target protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • System Priming: The SPR instrument's fluidics are primed with running buffer (e.g., HBS-EP+).

  • Analyte Injection: A series of concentrations of Methyl 3-[(cyclopentylmethyl)amino]propanoate are injected over the sensor chip surface.

  • Data Acquisition: The change in refractive index, proportional to the binding of the compound to the immobilized target, is recorded in real-time as a sensorgram.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Phase IV: Cellular and Pathway Analysis

Confirming that Methyl 3-[(cyclopentylmethyl)amino]propanoate interacts with a purified protein is a significant step, but it is crucial to demonstrate that this interaction translates into a biological effect in a cellular context.

Target Engagement Assays

These assays confirm that the compound can reach and bind to its target within a living cell.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified (e.g., by Western blot).

Downstream Signaling Pathway Analysis

Once target engagement is confirmed, the next step is to investigate the downstream consequences of this interaction. For this hypothetical case, let's assume the validated target is a G-protein coupled receptor (GPCR).

GPCRs can signal through G-protein-dependent pathways or through β-arrestin-mediated pathways.[29][30][31][32] It is important to investigate both possibilities.

  • G-Protein Signaling:

    • cAMP Assays: If the GPCR is coupled to Gs or Gi, changes in intracellular cyclic AMP (cAMP) levels can be measured using assays like HTRF or luminescence-based reporter assays.[33]

    • Calcium Flux Assays: If the GPCR is coupled to Gq, changes in intracellular calcium can be measured using fluorescent calcium indicators.[33]

  • β-Arrestin Recruitment Assays: These assays, often based on enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET), measure the recruitment of β-arrestin to the activated receptor.[33][34] β-arrestin recruitment is a nearly universal phenomenon for GPCRs and can initiate its own signaling cascades.[33][35]

The following diagram illustrates a hypothetical GPCR signaling pathway that could be modulated by our compound:

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Compound Methyl 3-[(cyclopentylmethyl)amino]propanoate GPCR GPCR Target Compound->GPCR Binding & Activation G_Protein G-Protein (Gαβγ) GPCR->G_Protein Activation BetaArrestin β-Arrestin GPCR->BetaArrestin Recruitment Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger PKA PKA SecondMessenger->PKA Transcription Gene Transcription PKA->Transcription Phosphorylation of Transcription Factors ERK ERK1/2 BetaArrestin->ERK Scaffolding ERK->Transcription Phosphorylation of Transcription Factors

Caption: Hypothetical GPCR signaling pathways.

Conclusion and Future Directions

By following the systematic approach outlined in this guide, researchers can build a comprehensive understanding of the mechanism of action for a novel compound like Methyl 3-[(cyclopentylmethyl)amino]propanoate. This phased workflow, from in silico prediction to detailed cellular pathway analysis, ensures that experimental efforts are logical, efficient, and yield robust, interpretable data.

The elucidation of the MoA is not the end of the journey but rather a critical milestone that enables the next phase of drug development. With a clear understanding of how the compound works, researchers can begin to optimize its structure to enhance potency and selectivity, investigate its efficacy in disease models, and build a strong foundation for its eventual translation to the clinic.

References

  • Luttrell, L. M. (2021). Manifold roles of β-arrestins in GPCR signaling elucidated with siRNA and CRISPR/Cas9. Science Signaling, 14(695). Available at: [Link]

  • Agamah, F. E., et al. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5), bbaa197. Available at: [Link]

  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1195-1205. Available at: [Link]

  • Rajagopal, S., et al. (2010). GPCR signaling via β-arrestin-dependent mechanisms. The Journal of Biological Chemistry, 285(51), 39717-39721. Available at: [Link]

  • Lee, W.-H., & Tsaï, C.-H. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Available at: [Link]

  • Lee, W.-H., & Tsaï, C.-H. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. Available at: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Available at: [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Available at: [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? Available at: [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Available at: [Link]

  • BioDuro. (n.d.). Surface Plasmon Resonance (SPR). Available at: [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Available at: [Link]

  • Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Medicinal Chemistry, 7(4), 291-297. Available at: [Link]

  • European Pharmaceutical Review. (2024). Bridging the gap between target-based and phenotypic-based drug discovery. Available at: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

  • Poyner, D. R., & Scott, D. J. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 43-50. Available at: [Link]

  • Agamah, F. E., et al. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5), bbaa197. Available at: [Link]

  • Inoue, A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Available at: [Link]

  • Agamah, F. E., et al. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5), 1663-1675. Available at: [Link]

  • Scribd. (2012). SPA Protocol for Membrane Transport Proteins. Available at: [Link]

  • Chaires, J. B. (2006). Isothermal titration calorimetry in drug discovery. Analytical Biochemistry, 359(1), 1-14. Available at: [Link]

  • Siehler, S. (2008). Cell-based assays in GPCR drug discovery. Biotechnology Journal, 3(4), 471-483. Available at: [Link]

  • Inoue, A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Available at: [Link]

  • ResearchGate. (n.d.). Role of β-arrestins in GPCR trafficking. Available at: [Link]

  • Moffat, J. G., et al. (2014). Phenotypic vs. target-based drug discovery for first-in-class medicines. Nature Reviews Drug Discovery, 13(8), 581-591. Available at: [Link]

  • Scheggia, D., et al. (2018). β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders. Frontiers in Aging Neuroscience, 10, 388. Available at: [Link]

  • Kang, J., et al. (2007). β-arrestin signaling and regulation of transcription. Journal of Cell Science, 120(2), 213-218. Available at: [Link]

  • Lomenick, B., et al. (2010). Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. Proceedings of the National Academy of Sciences, 107(18), 8141-8146. Available at: [Link]

  • Proventa International. (n.d.). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Available at: [Link]

  • Creative Biostructure. (n.d.). Common Methods and Detection Techniques for Interacting Protein Screening. Available at: [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available at: [Link]

  • ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. Available at: [Link]

  • Kim, T., & Park, J. (2024). Methods for detecting protein-protein interactions. Journal of Cellular and Molecular Medicine, 28(8), e18016. Available at: [Link]

  • RSC Publishing. (2025). Phenotypic and targeted drug discovery in immune therapeutics: challenges, opportunities, and future directions. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Available at: [Link]

  • Da-Ta Biotech. (2024). Protein-Drug Interaction Secrets for Safer Drugs. Available at: [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Available at: [Link]

  • Lee, W.-H., & Tsaï, C.-H. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. Available at: [Link]

  • Semantic Scholar. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available at: [Link]

  • Cook, N. D. (2002). Scintillation proximity assay (SPA) technology to study biomolecular interactions. Current Protocols in Pharmacology, Chapter 2, Unit 2.6. Available at: [Link]

  • YouTube. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. Available at: [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 3-[(cyclopentylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-[(cyclopentylmethyl)amino]propanoate is a secondary amine derivative of the β-amino acid ester, β-alanine methyl ester. Molecules within this chemical class serve as versatile building blocks in medicinal chemistry and materials science. The incorporation of the cyclopentylmethyl group introduces a lipophilic and conformationally restricted moiety, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-[(cyclopentylmethyl)amino]propanoate via a one-pot reductive amination reaction. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Reaction Principle: Reductive Amination

The synthesis of the target compound is achieved through a reductive amination reaction. This powerful and widely used transformation in organic chemistry involves the formation of a carbon-nitrogen bond between a carbonyl compound (an aldehyde or a ketone) and an amine. The reaction proceeds in two key steps that are typically performed in a single reaction vessel ("one-pot"):

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (methyl 3-aminopropanoate) on the carbonyl carbon of the aldehyde (cyclopentanecarboxaldehyde). This is followed by dehydration to form an intermediate imine (a compound containing a carbon-nitrogen double bond).

  • Reduction: The imine intermediate is then reduced in situ to the desired secondary amine using a selective reducing agent.

For this synthesis, we will employ sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly well-suited for reductive aminations due to its mild nature and its high selectivity for reducing the protonated imine intermediate over the starting aldehyde.[1][2] This selectivity minimizes the formation of the corresponding alcohol byproduct from the reduction of cyclopentanecarboxaldehyde.

Visualizing the Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

reagents Cyclopentanecarboxaldehyde + Methyl 3-aminopropanoate HCl reaction Reductive Amination (Sodium Triacetoxyborohydride) reagents->reaction product Methyl 3-[(cyclopentylmethyl)amino]propanoate reaction->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Synthetic workflow for Methyl 3-[(cyclopentylmethyl)amino]propanoate.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)
Cyclopentanecarboxaldehyde872-53-7C₆H₁₀O98.14Sigma-Aldrich
Methyl 3-aminopropanoate hydrochloride3196-73-4C₄H₁₀ClNO₂139.58TCI Chemicals
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7C₆H₁₀BNaO₆211.94Fisher Scientific
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93VWR
Saturated sodium bicarbonate solution144-55-8NaHCO₃84.01-
Anhydrous magnesium sulfate7487-88-9MgSO₄120.37-
Silica gel (for column chromatography)7631-86-9SiO₂60.08-
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11-
Hexanes110-54-3C₆H₁₄86.18-
Safety Precautions
  • Cyclopentanecarboxaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]

  • Methyl 3-aminopropanoate hydrochloride: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7][8]

  • Sodium triacetoxyborohydride: In contact with water, releases flammable gases. Causes serious eye damage and skin irritation. May cause respiratory irritation.[9][10][11][12]

  • Dichloromethane: Can cause skin and eye irritation and is a suspected carcinogen.

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanecarboxaldehyde (1.0 g, 10.2 mmol) and methyl 3-aminopropanoate hydrochloride (1.56 g, 11.2 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (40 mL) to the flask. Stir the resulting suspension at room temperature.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (3.24 g, 15.3 mmol) to the suspension in portions over 10-15 minutes. A mild exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL). Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry of hexanes.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the adsorbed material onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 30% ethyl acetate).

  • Fraction Collection: Collect the fractions and analyze them by TLC.

  • Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Methyl 3-[(cyclopentylmethyl)amino]propanoate as a colorless to pale yellow oil.

Characterization of the Final Product

The structure and purity of the synthesized Methyl 3-[(cyclopentylmethyl)amino]propanoate can be confirmed by various spectroscopic methods.

Logical Flow of Characterization

start Synthesized Product nmr ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) start->nmr ir Infrared (IR) Spectroscopy (Functional Group Analysis) start->ir ms Mass Spectrometry (MS) (Molecular Weight Verification) start->ms final Confirmed Structure and Purity nmr->final ir->final ms->final

Caption: Characterization workflow for the final product.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the cyclopentylmethyl and the methyl propanoate moieties.

    • A singlet for the methyl ester protons (O-CH₃) around 3.6-3.7 ppm.

    • Triplets for the two methylene groups of the propanoate backbone (-CH₂-CH₂-) between 2.4 and 2.9 ppm.

    • A doublet for the methylene group attached to the nitrogen (-N-CH₂-cyclopentyl) around 2.5-2.7 ppm.

    • Multiplets for the cyclopentyl ring protons between 1.0 and 2.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should confirm the carbon framework of the molecule.

    • A peak for the ester carbonyl carbon (C=O) around 173 ppm.

    • Signals for the carbons of the propanoate and cyclopentylmethyl groups in the aliphatic region.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

    • A strong C=O stretching vibration for the ester at approximately 1735 cm⁻¹.[13]

    • C-N stretching vibrations.

    • C-H stretching vibrations for the aliphatic groups.

  • MS (Mass Spectrometry): Mass spectrometry will be used to determine the molecular weight of the compound.

    • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of Methyl 3-[(cyclopentylmethyl)amino]propanoate (C₁₀H₁₉NO₂), which is 185.26 g/mol .

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 3-[(cyclopentylmethyl)amino]propanoate via reductive amination. The procedure is straightforward, utilizes a commercially available and selective reducing agent, and the purification is achieved by standard column chromatography. The outlined characterization methods will ensure the structural integrity and purity of the final product. This protocol is expected to be a valuable resource for researchers in medicinal chemistry and related fields who require access to this and similar N-substituted β-amino esters.

References

  • Sodium triacetoxyborohydride - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - MP Biomedicals. (2019, February 14). Retrieved from [Link]

  • Methyl 3-aminopropanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Cyclopentanecarbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Medley, J. W. (n.d.). Reductive Amination. Myers Chem 115. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Methyl 3-cyclopentylpropanoate. (n.d.). PubChem. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
  • Brown, P. (2026, April 4). infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. Doc Brown's Chemistry. Retrieved from [Link]

Sources

Application Note: Methyl 3-[(cyclopentylmethyl)amino]propanoate in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone strategy for overcoming the poor pharmacokinetics and enzymatic instability inherent to natural peptides[1]. Among these, Methyl 3-[(cyclopentylmethyl)amino]propanoate —an N-alkylated β-alanine derivative—serves as a highly specialized building block for designing next-generation peptidomimetics, such as β-peptoids and mixed α/β-peptides.

As a Senior Application Scientist, I approach peptidomimetic design not merely as sequence modification, but as precise topological engineering. The strategic value of this specific molecule lies in three mechanistic pillars:

  • Protease Evasion (The β-Effect): The insertion of an additional methylene group between the amino and carboxyl termini (β-alanine backbone) fundamentally disrupts recognition by endogenous α-proteases, dramatically extending the in vivo half-life of the therapeutic candidate[2].

  • Conformational Constraint (N-Alkylation): N-alkylation of the peptide backbone removes the amide hydrogen, eliminating it as a hydrogen bond donor[1]. This modification lowers the energy barrier between cis and trans amide bond configurations, stabilizing localized secondary structures (such as polyproline type II helices) and disrupting aggregation-prone β-sheets[3].

  • Targeted Lipophilicity: The cyclopentylmethyl group provides a bulky, flexible hydrophobic moiety. Unlike direct N-cyclopentyl attachment, the methylene spacer allows the cyclopentyl ring to dynamically occupy hydrophobic binding pockets (e.g., in protein-protein interactions like p53-MDM2) while increasing overall membrane permeability[1].

Recent advances in modern biotechnological and synthetic innovations highlight that modifying peptide backbones with such N-alkylated derivatives is critical for achieving targeted pharmacological properties[4].

Physicochemical Profiling

Before integrating this building block into Solid-Phase Peptide Synthesis (SPPS), it is crucial to understand its physicochemical baseline. Because the backbone is derived from β-alanine, it lacks a stereocenter, eliminating concerns regarding epimerization during aggressive coupling cycles[5].

Table 1: Physicochemical Profile & SPPS Compatibility

PropertyValue / CharacteristicMechanistic Implication
Chemical Formula C₁₀H₁₉NO₂Defines mass for LC-MS tracking (Free base: 185.26 g/mol ).
Backbone Type β-amino acid esterAchiral; immune to racemization during activation[5].
N-Substituent CyclopentylmethylHigh steric hindrance; requires highly reactive coupling reagents.
C-Terminus Methyl esterRequires pre-SPPS saponification to yield a free carboxylic acid.
Amine Type SecondaryPrevents standard Ninhydrin testing; requires Chloranil test.

Structural Impact & Logical Relationships

The following diagram illustrates the causal relationship between the structural features of Methyl 3-[(cyclopentylmethyl)amino]propanoate and the resulting pharmacological enhancements in the final peptidomimetic.

StructuralImpact A Native Peptide Backbone B Methyl 3-[(cyclopentylmethyl) amino]propanoate A->B Substitution C N-Alkylation & β-Carbon Extension B->C Mechanism D Proteolytic Stability C->D Steric Shielding E Conformational Rigidity (cis/trans) C->E N-Substituent Effect F Enhanced Lipophilicity C->F Cyclopentyl Group

Structural and functional impact of incorporating N-cyclopentylmethyl β-alanine derivatives.

Application Workflows: Synthesis Strategies

To utilize Methyl 3-[(cyclopentylmethyl)amino]propanoate in standard Fmoc-SPPS, the molecule must first be converted into an Fmoc-protected free acid. Attempting to use the "submonomer" peptoid synthesis approach (bromoacetylation followed by primary amine displacement) is inefficient here because the building block is a pre-formed secondary amine on a β-carbon framework. Therefore, the Pre-SPPS Modification Workflow is mandatory.

SPPSWorkflow Step1 1. Ester Hydrolysis (LiOH, THF/H2O) Step2 2. Fmoc Protection (Fmoc-OSu, Na2CO3) Step1->Step2 Step3 3. Resin Loading (CTC Resin, DIPEA) Step2->Step3 Step4 4. Peptide Elongation (DIC/Oxyma, DMF) Step3->Step4 Step5 5. Global Cleavage (TFA/TIS/H2O) Step4->Step5 Step6 6. RP-HPLC Purification (C18, MeCN/H2O) Step5->Step6

Step-by-step experimental workflow for SPPS incorporation of the β-amino acid building block.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes a specific analytical checkpoint to ensure causality and prevent cascading failures during synthesis.

Protocol A: Pre-SPPS Preparation (Saponification & Fmoc Protection)

Objective: Convert the commercial methyl ester into N-Fmoc-3-[(cyclopentylmethyl)amino]propanoic acid.

Step 1: Saponification (Ester Hydrolysis)

  • Causality: The methyl ester must be removed to expose the free carboxylate for subsequent peptide coupling. Lithium hydroxide (LiOH) is utilized in a mixed aqueous/organic solvent to ensure solubility of the lipophilic cyclopentylmethyl group while driving hydrolysis.

  • Procedure:

    • Dissolve 10 mmol of Methyl 3-[(cyclopentylmethyl)amino]propanoate in 20 mL of THF/MeOH (1:1 v/v).

    • Add 15 mL of 1M aqueous LiOH dropwise at 0 °C.

    • Stir at room temperature for 4 hours.

  • Validation Checkpoint: Perform TLC (DCM/MeOH 9:1). The starting material spot (UV inactive, Ninhydrin positive) should disappear, replaced by a baseline spot. LC-MS must confirm the mass of the free amino acid [M+H]⁺ = 172.2 g/mol .

Step 2: Fmoc Protection

  • Causality: The secondary amine must be protected to prevent uncontrolled oligomerization during SPPS. Fmoc-OSu is preferred over Fmoc-Cl to prevent the formation of dipeptide byproducts.

  • Procedure:

    • Adjust the pH of the aqueous amino acid solution to ~9 using 10% Na₂CO₃.

    • Add 1.2 equivalents of Fmoc-OSu dissolved in 15 mL of 1,4-dioxane dropwise at 0 °C.

    • Stir overnight at room temperature.

    • Acidify to pH 2-3 using 1M HCl, extract with Ethyl Acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: LC-MS must confirm the product mass [M+H]⁺ = 394.5 g/mol . A Ninhydrin test on the product must be negative , confirming the absence of free secondary amines.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Couple the Fmoc-protected building block onto a growing peptide chain and subsequently couple the next amino acid onto its sterically hindered secondary amine.

Step 1: Coupling the Building Block to the Resin

  • Causality: Standard coupling reagents (e.g., HBTU/HATU) are sufficient for coupling the carboxyl group of our β-amino acid to the primary amine of the preceding residue on the resin.

  • Procedure:

    • Swell the resin (e.g., Rink Amide or CTC) in DMF for 30 mins.

    • Prepare a solution of 3 eq. N-Fmoc-3-[(cyclopentylmethyl)amino]propanoic acid, 3 eq. HATU, and 6 eq. DIPEA in DMF.

    • Add to the resin and agitate for 2 hours at room temperature.

  • Validation Checkpoint: Perform a standard Kaiser (Ninhydrin) test. A colorless/yellow bead indicates successful coupling (no free primary amines remaining).

Step 2: Deprotection and Subsequent Elongation (Critical Step)

  • Causality: Once the Fmoc group is removed, the exposed amine is a highly sterically hindered secondary amine. Using uronium-based coupling reagents (HATU/HBTU) for the next amino acid will lead to chain-terminating guanidinylation of the secondary amine. Therefore, DIC/Oxyma Pure must be used, as it forms a highly reactive ester without guanidinylation risks[4].

  • Procedure:

    • Deprotect the Fmoc group using 20% Piperidine in DMF (2 x 10 mins).

    • Wash resin thoroughly with DMF (5x) and DCM (5x).

    • Validation Checkpoint 1: Perform a Chloranil Test (Ninhydrin will not detect secondary amines reliably). The beads should turn dark blue/green, confirming the presence of the free secondary amine.

    • For the next amino acid, prepare a solution of 5 eq. Fmoc-AA-OH, 5 eq. DIC, and 5 eq. Oxyma Pure in DMF. Pre-activate for 3 minutes.

    • Add to the resin and agitate at 50 °C (using a peptide synthesizer with heating capabilities) for 2 hours to overcome steric hindrance.

    • Validation Checkpoint 2: Repeat the Chloranil Test. The beads must return to a colorless state, indicating complete acylation of the secondary amine.

References[1] "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications", Biomolecules (via PMC),https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10295624/[3] "Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides", Accounts of Chemical Research,https://pubs.acs.org/doi/10.1021/acs.accounts.4c00024[4] "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications", Chemical Reviews,https://pubs.acs.org/doi/10.1021/acs.chemrev.4c00989[2] "Beta-amino acids: versatile peptidomimetics", PubMed,https://pubmed.ncbi.nlm.nih.gov/11958324/[5] "β-Alanine", Wikipedia, https://en.wikipedia.org/wiki/%CE%92-Alanine

Sources

Application Notes and Protocols: Methyl 3-[(cyclopentylmethyl)amino]propanoate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Methyl 3-[(cyclopentylmethyl)amino]propanoate, a secondary amine ester, has emerged as a valuable scaffold in medicinal chemistry. Its unique structural motif, combining a flexible propanoate chain with a lipophilic cyclopentylmethyl group, offers a compelling starting point for the design of molecules with desirable pharmacokinetic and pharmacodynamic properties. The cyclopentyl moiety can enhance metabolic stability and cell permeability, while the secondary amine and ester functionalities provide versatile handles for a variety of chemical transformations. This document provides a comprehensive guide to the properties, synthesis, and key applications of Methyl 3-[(cyclopentylmethyl)amino]propanoate, complete with detailed experimental protocols to facilitate its use in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for designing synthetic routes and predicting the behavior of its derivatives. While specific experimental data for Methyl 3-[(cyclopentylmethyl)amino]propanoate is not extensively published, its properties can be reliably inferred from its structural components and data on analogous compounds.

PropertyEstimated Value/CharacteristicRationale and References
Molecular Formula C₁₀H₁₉NO₂Based on chemical structure.
Molecular Weight 185.26 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidTypical for secondary amine esters of this molecular weight.
Boiling Point >200 °C (at atmospheric pressure)Secondary amines have higher boiling points than tertiary amines of similar molecular weight due to hydrogen bonding capabilities.[1][2]
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH, EtOAc). Limited solubility in water.The hydrophobic cyclopentylmethyl group and the overall nonpolar character suggest good solubility in organic solvents, while the amine and ester groups may impart slight water solubility.[1]
pKa (Conjugate Acid) ~10-11Typical for secondary amines, indicating it will be protonated at physiological pH.
Stability Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and oxidizing agents.Ester functionality is susceptible to hydrolysis under acidic or basic conditions.

Synthesis of Methyl 3-[(cyclopentylmethyl)amino]propanoate

The synthesis of Methyl 3-[(cyclopentylmethyl)amino]propanoate can be efficiently achieved through a two-step sequence involving a Michael addition followed by reductive amination. This approach offers high yields and utilizes readily available starting materials.

Workflow for the Synthesis of Methyl 3-[(cyclopentylmethyl)amino]propanoate

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Amination A Cyclopentanemethylamine C Methyl 3-(cyclopentylamino)propanoate A->C 1. Neat or in MeOH 2. Stir at RT B Methyl acrylate B->C D Methyl 3-aminopropanoate F Methyl 3-[(cyclopentylmethyl)amino]propanoate D->F 1. NaBH(OAc)₃, DCE 2. Stir at RT E Cyclopentanecarboxaldehyde E->F

Caption: Proposed synthetic routes to Methyl 3-[(cyclopentylmethyl)amino]propanoate.

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of Methyl 3-[(cyclopentylmethyl)amino]propanoate from methyl 3-aminopropanoate hydrochloride and cyclopentanecarboxaldehyde. Reductive amination is a widely used and reliable method for forming C-N bonds.[3][4]

Materials:

  • Methyl 3-aminopropanoate hydrochloride

  • Cyclopentanecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of methyl 3-aminopropanoate hydrochloride (1.0 eq) and cyclopentanecarboxaldehyde (1.1 eq) in 1,2-dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 3-[(cyclopentylmethyl)amino]propanoate.

Application in Medicinal Chemistry: Amide Bond Formation

The secondary amine of Methyl 3-[(cyclopentylmethyl)amino]propanoate serves as a key nucleophile for the construction of amide bonds, a ubiquitous linkage in pharmaceuticals.[5] This reaction allows for the coupling of the building block to a wide array of carboxylic acids, introducing diverse functionalities and enabling the exploration of structure-activity relationships (SAR).

Workflow for Amide Coupling

G A Carboxylic Acid (R-COOH) D Activated Carboxylic Acid Intermediate A->D B Coupling Reagent (e.g., HATU, HOBt) B->D C Base (e.g., DIPEA) C->D F Amide Product D->F E Methyl 3-[(cyclopentylmethyl)amino]propanoate E->F G A Methyl 3-[(cyclopentylmethyl)amino]propanoate C Amide Coupling (Protocol 2) A->C B Peptidomimetic Carboxylic Acid B->C D Intermediate Amide C->D E Ester Hydrolysis (LiOH, THF/H₂O) D->E F Carboxylic Acid Intermediate E->F G Coupling with P1' Fragment F->G H Final HCV NS3 Protease Inhibitor Candidate G->H

Sources

Application Note & Protocols: In Vitro Characterization of Methyl 3-[(cyclopentylmethyl)amino]propanoate for Monoamine Transporter Activity

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the in vitro characterization of Methyl 3-[(cyclopentylmethyl)amino]propanoate, a novel compound with structural motifs suggesting potential interaction with monoamine transporters. Due to the critical role of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters in neuropsychiatric disorders, early-stage in vitro evaluation of novel chemical entities for their affinity and functional activity at these targets is a cornerstone of neuropharmacology drug discovery.[1][2][3] This guide presents detailed protocols for radioligand binding assays to determine the binding affinity (Ki) of the compound and neurotransmitter uptake inhibition assays to assess its functional potency (IC50). The methodologies described herein are designed to establish a foundational pharmacological profile of Methyl 3-[(cyclopentylmethyl)amino]propanoate, providing essential data for its further development.

Introduction: The Rationale for Monoamine Transporter Screening

Monoamine transporters (MATs) are a family of solute carrier proteins (SLC6) responsible for the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine from the synaptic cleft into the presynaptic neuron, thereby regulating the magnitude and duration of neurotransmission.[1] Their dysfunction is implicated in a wide range of psychiatric conditions, making them key targets for therapeutic intervention.[2][4]

Methyl 3-[(cyclopentylmethyl)amino]propanoate possesses structural features, specifically a secondary amine and a flexible alkyl chain, that are present in known ligands of monoamine transporters. This structural similarity provides a strong rationale for its investigation as a potential modulator of SERT, NET, and/or DAT. The initial characterization of such a compound requires a systematic in vitro approach to determine its binding affinity and functional effects on these transporters.

Radioligand binding assays are a fundamental technique to quantify the affinity of a test compound for a specific receptor or transporter.[5][6] These assays measure the displacement of a specific high-affinity radiolabeled ligand by the unlabeled test compound. Functional assays, such as neurotransmitter uptake inhibition assays, provide complementary information by measuring the compound's ability to block the transport of a substrate into the cell, thus determining its potency as an inhibitor.[1][7][8]

This application note will detail the necessary steps to prepare Methyl 3-[(cyclopentylmethyl)amino]propanoate for these assays and provide validated protocols for determining its interaction with human monoamine transporters expressed in a heterologous cell system.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining accurate and reproducible results.

2.1. Physicochemical Properties of Methyl 3-[(cyclopentylmethyl)amino]propanoate

PropertyValueSource
Molecular FormulaC10H19NO2PubChem
Molecular Weight185.26 g/mol PubChem
AppearancePredicted: Liquid or low-melting solid-
SolubilitySoluble in DMSO and ethanolAssumed for experimental purposes

2.2. Stock Solution Preparation

  • Primary Stock Solution (10 mM): Accurately weigh a precise amount of Methyl 3-[(cyclopentylmethyl)amino]propanoate. Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a 10 mM primary stock solution.

    • Rationale: DMSO is a versatile solvent capable of dissolving a wide range of organic molecules and is compatible with most in vitro assays at low final concentrations (typically ≤ 0.5%).

  • Intermediate Stock Solutions: Prepare serial dilutions from the primary stock solution in DMSO to create a range of intermediate stock solutions.

  • Final Assay Concentrations: Further dilute the intermediate stock solutions in the specific assay buffer to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration in the assay wells is consistent across all conditions and does not exceed a level that affects cell viability or transporter function.

In Vitro Assay Workflow

The following workflow provides a systematic approach to characterizing the interaction of Methyl 3-[(cyclopentylmethyl)amino]propanoate with monoamine transporters.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Data Analysis & Profiling A Compound Preparation (Methyl 3-[(cyclopentylmethyl)amino]propanoate) B Radioligand Binding Assay (Single High Concentration, e.g., 10 µM) A->B Test Compound C Target Identification (SERT, NET, DAT) B->C Displacement Data D Concentration-Response Binding Assay (Ki Determination) C->D Identified Target(s) E Functional Uptake Inhibition Assay (IC50 Determination) C->E Identified Target(s) F Calculate Ki and IC50 Values D->F E->F G Determine Selectivity Profile (e.g., SERT vs. DAT/NET) F->G H Pharmacological Profile of Compound G->H

Caption: Workflow for in vitro characterization.

Protocol 1: Radioligand Binding Affinity Assay

This protocol determines the binding affinity (Ki) of Methyl 3-[(cyclopentylmethyl)amino]propanoate for human SERT, NET, and DAT expressed in HEK293 cells.[5]

4.1. Materials and Reagents

  • Cell Membranes: Commercially available or in-house prepared cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands:

    • SERT: [³H]-Citalopram or [³H]-Paroxetine

    • NET: [³H]-Nisoxetine

    • DAT: [³H]-WIN 35,428 or [³H]-GBR 12935

  • Non-specific Binding Ligands:

    • SERT: Fluoxetine (10 µM)

    • NET: Desipramine (10 µM)

    • DAT: GBR 12909 (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Test Compound: Methyl 3-[(cyclopentylmethyl)amino]propanoate stock solutions.

  • 96-well Plates

  • Glass Fiber Filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)

  • Cell Harvester

  • Scintillation Counter and Scintillation Fluid

4.2. Membrane Preparation (In-house)

  • Culture HEK293 cells expressing the target transporter to confluency.

  • Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.[5]

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[5]

  • Homogenize the cell suspension using a Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[5]

  • Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store aliquots at -80°C.[5][9]

4.3. Binding Assay Protocol

  • Prepare serial dilutions of Methyl 3-[(cyclopentylmethyl)amino]propanoate in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.[5]

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.

    • Non-specific Binding: 50 µL non-specific binding ligand, 50 µL radioligand, 100 µL membrane preparation.

    • Test Compound: 50 µL of each dilution of Methyl 3-[(cyclopentylmethyl)amino]propanoate, 50 µL radioligand, 100 µL membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[5][9]

  • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[5]

  • Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.[5][9]

  • Dry the filters, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[5][9]

4.4. Data Analysis

  • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of Methyl 3-[(cyclopentylmethyl)amino]propanoate.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This protocol determines the functional potency (IC50) of Methyl 3-[(cyclopentylmethyl)amino]propanoate to inhibit the uptake of radiolabeled neurotransmitter substrates into cells expressing the corresponding transporter.[1][8][10]

5.1. Materials and Reagents

  • Cells: Adherent HEK293 cells stably expressing human SERT, NET, or DAT, plated in 96-well plates.

  • Radiolabeled Substrates:

    • SERT: [³H]-Serotonin (5-HT)

    • NET: [³H]-Norepinephrine (NE)

    • DAT: [³H]-Dopamine (DA) or [³H]-MPP+

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4), supplemented with 0.1% BSA.[11] For monoamine uptake, the buffer should also contain ascorbic acid (100 µM) and a MAO inhibitor like pargyline (10 µM) to prevent substrate degradation.[10]

  • Non-specific Uptake Inhibitors:

    • SERT: Fluoxetine (10 µM)

    • NET: Desipramine (10 µM)

    • DAT: Nomifensine or Cocaine (10 µM)

  • Test Compound: Methyl 3-[(cyclopentylmethyl)amino]propanoate stock solutions.

  • 96-well Plates (cell culture treated)

  • Scintillation Counter and Scintillation Fluid

5.2. Uptake Inhibition Protocol

  • Plate the transporter-expressing cells in 96-well plates and grow until they form a confluent monolayer.[12]

  • On the day of the assay, aspirate the growth medium and wash the cells once with room temperature uptake buffer.

  • Pre-incubate the cells for 5-10 minutes at room temperature with 50 µL of uptake buffer containing various concentrations of Methyl 3-[(cyclopentylmethyl)amino]propanoate, vehicle control, or a non-specific uptake inhibitor.[3][7]

  • Initiate the uptake by adding 50 µL of uptake buffer containing the radiolabeled substrate at a concentration close to its Km value.

  • Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells with 1% SDS or a suitable lysis buffer.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity (CPM).

5.3. Data Analysis

  • Determine the specific uptake: Specific Uptake = Total Uptake (CPM in vehicle wells) - Non-specific Uptake (CPM in inhibitor wells).

  • Calculate the percentage of inhibition for each concentration of Methyl 3-[(cyclopentylmethyl)amino]propanoate.

  • Plot the percentage of inhibition against the log concentration of the compound.

  • Use non-linear regression analysis to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the specific substrate uptake.

G cluster_0 Cell Preparation cluster_1 Assay Steps cluster_2 Measurement & Analysis A Plate cells expressing monoamine transporters (SERT, NET, or DAT) B Wash with Uptake Buffer A->B C Pre-incubate with Test Compound B->C D Initiate uptake with [3H]-Substrate C->D E Incubate (e.g., 1-10 min) D->E F Terminate uptake & Wash cells E->F G Lyse cells F->G H Scintillation Counting G->H I Calculate IC50 H->I

Caption: Neurotransmitter uptake inhibition assay workflow.

Expected Outcomes and Interpretation

The results from these assays will provide a comprehensive initial pharmacological profile of Methyl 3-[(cyclopentylmethyl)amino]propanoate.

6.1. Data Presentation

The binding affinities and functional potencies should be summarized in a table for clear comparison.

TransporterBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
SERT TBDTBD
NET TBDTBD
DAT TBDTBD

6.2. Interpretation of Results

  • Potency: Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively.

  • Selectivity: The ratio of Ki or IC50 values for the different transporters indicates the compound's selectivity. For example, a DAT/SERT selectivity ratio (Ki SERT / Ki DAT) greater than 1 indicates selectivity for DAT over SERT.

  • Mechanism: A close correlation between Ki and IC50 values suggests that the compound acts as a competitive inhibitor at the substrate binding site. A significant discrepancy may indicate a more complex mechanism of action.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of Methyl 3-[(cyclopentylmethyl)amino]propanoate as a potential monoamine transporter ligand. By systematically determining its binding affinity and functional potency at SERT, NET, and DAT, researchers can establish a critical foundation for its further investigation in the drug discovery and development pipeline. These assays are essential for making informed decisions about the compound's potential as a therapeutic agent for neuropsychiatric disorders.

References

  • BenchChem. (2025).
  • Saha, K., et al. (n.d.).
  • Mayer, F. P., et al. (2020, May 19).
  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF.
  • Mayer, F. P., et al. (2020, May 18). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers.
  • ResearchGate. (2020, May 19). (PDF)
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • u:scholar. (2021, August 10). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters.
  • ACS Publications. (2014, July 8). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter.
  • Liechti, M. E., et al. (2018, October 15). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology.

Sources

Application Note: Scale-Up Manufacturing Process for Methyl 3-[(cyclopentylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of secondary beta-amino acid esters is a critical operation in modern pharmaceutical manufacturing. Methyl 3-[(cyclopentylmethyl)amino]propanoate serves as a highly versatile building block, particularly in the development of peptidomimetics and spirocycle-containing incretin and parathyroid hormone receptor agonists. This application note details a highly scalable, solvent-free, and catalyst-free Aza-Michael addition protocol. By leveraging precise chemical engineering controls—specifically semi-batch dosing and strict thermal regulation—this method achieves >98% selectivity for the mono-adduct while eliminating the need for hazardous reducing agents or aqueous workups.

Strategic Rationale & Mechanistic Insights

The classical approach to synthesizing secondary amines often relies on reductive amination, which requires stoichiometric amounts of hydride donors (e.g., sodium triacetoxyborohydride) or high-pressure catalytic hydrogenation. These methods generate significant waste and pose safety hazards at scale.

Conversely, the aza-Michael reaction—the 1,4-conjugate addition of a nitrogen-centered nucleophile to an electron-deficient alkene—is a cornerstone method for constructing C–N bonds with 100% atom economy[1]. Cyclopentylmethanamine, an aliphatic primary amine, is sufficiently nucleophilic to attack the beta-carbon of methyl acrylate without the need for basic catalysts like DBU or ionic liquids, provided the reaction is run neat (solvent-free)[2],[3].

The Causality of Selectivity: The primary challenge in this synthesis is the over-alkylation of the product, leading to a tertiary amine (bis-adduct). Protic solvents like methanol or water stabilize the transition state of the second addition, increasing bis-adduct formation to as much as 15–30%[1]. By executing the reaction under solvent-free conditions and maintaining the temperature below 30 °C, the activation energy required for the second addition is kinetically suppressed[3].

ReactionLogic N_Problem Challenge: Bis-Adduct Formation N_Sol1 Parameter 1: Semi-Batch Dosing N_Problem->N_Sol1 N_Sol2 Parameter 2: Temperature < 30°C N_Problem->N_Sol2 N_Sol3 Parameter 3: Solvent-Free Media N_Problem->N_Sol3 N_Mech1 Maintains Amine Excess During Reaction N_Sol1->N_Mech1 N_Mech2 Suppresses Activation for 2nd Addition N_Sol2->N_Mech2 N_Mech3 Maximizes Collision for 1st Addition N_Sol3->N_Mech3 N_Result Outcome: >98% Mono-Adduct N_Mech1->N_Result N_Mech2->N_Result N_Mech3->N_Result

Logical relationship between process parameters and mono-adduct selectivity.

Process Dynamics & Optimization Data

To validate the chosen parameters, comparative benchmark studies on the addition of primary amines to methyl acrylate were analyzed[1],[3]. The data clearly demonstrate that a semi-batch, solvent-free approach vastly outperforms traditional batch reactions in protic solvents.

Table 1: Optimization of Reaction Conditions for Aza-Michael Addition

ConditionSolventTemp (°C)Time (h)Conversion (%)Mono-Adduct (%)Bis-Adduct (%)
1 (Batch)Methanol2524>997515
2 (Batch)Water2524957030
3 (Batch)None (Neat)604>998514
4 (Semi-Batch) None (Neat) 25 6 >99 >98 <1

Note: In a semi-batch setup, the electrophile (methyl acrylate) is dosed slowly into the nucleophile (cyclopentylmethanamine). This maintains a pseudo-infinite dilution of the acrylate, ensuring the primary amine is always in massive excess relative to the unreacted acrylate, thereby kinetically starving the bis-adduct pathway.

Scale-Up Experimental Protocol (10-Mol Scale)

This protocol is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPCs) to ensure that downstream processing only occurs when upstream quality metrics are met.

Equipment Setup
  • Reactor: 5 L jacketed glass reactor equipped with a PTFE overhead stirrer, internal Pt100 thermocouple, and a 1 L pressure-equalizing dropping funnel.

  • Cooling: Recirculating chiller capable of maintaining jacket temperatures between 5 °C and 80 °C.

Reagents
  • Cyclopentylmethanamine: 991.7 g (10.0 mol, 1.0 equiv.)

  • Methyl Acrylate: 878.1 g (10.2 mol, 1.02 equiv.) - Note: A slight 2% excess compensates for evaporative losses during the exothermic phase.

Step-by-Step Workflow
  • Inertion: Purge the 5 L reactor with nitrogen gas for 15 minutes to displace oxygen and atmospheric moisture.

  • Nucleophile Charging: Charge 991.7 g of cyclopentylmethanamine into the reactor. Set the chiller to maintain a jacket temperature ( Tj​ ) of 15 °C. Initiate overhead stirring at 250 RPM.

  • Electrophile Dosing (Critical Step): Load 878.1 g of methyl acrylate into the dropping funnel. Begin dropwise addition of methyl acrylate at a rate of approximately 7.5 mL/min.

    • Causality: The aza-Michael addition is highly exothermic. The dosing rate must be dynamically adjusted to ensure the internal temperature ( Tint​ ) never exceeds 30 °C. Exceeding this threshold risks thermal runaway, acrylate polymerization, and increased bis-adduct formation.

  • Maturation Phase: Once dosing is complete (approx. 2 hours), adjust Tj​ to 25 °C. Allow the neat mixture to stir for an additional 4 hours.

  • In-Process Control (IPC) Validation:

    • Action: Withdraw a 0.1 mL aliquot, dilute in 1.0 mL acetonitrile, and analyze via HPLC (ELSD or UV 210 nm).

    • System Check: The reaction is validated for workup only if the residual cyclopentylmethanamine peak area is <1.0%.

    • Correction: If conversion is incomplete, extend stirring for 2 hours at 30 °C and re-sample.

  • Downstream Processing (Vacuum Stripping): Because the reaction is solvent-free and both starting materials are highly volatile compared to the product, chromatography is unnecessary[2].

    • Apply vacuum (50 mbar) to the reactor.

    • Gradually ramp Tj​ to 60 °C over 1 hour.

    • Maintain these conditions for 2 hours to strip off the 2% excess methyl acrylate and any trace unreacted amine.

  • Product Isolation: Cool the reactor to 20 °C and break the vacuum with nitrogen. The remaining pale-yellow oil in the reactor is the highly pure Methyl 3-[(cyclopentylmethyl)amino]propanoate.

Workflow N1 Reactant Preparation Cyclopentylmethanamine N2 Dosing Phase Methyl Acrylate Addition N1->N2 Controlled Feed N3 Aza-Michael Reaction Solvent-Free, 25°C N2->N3 Exothermic Control N4 In-Process Control (IPC) HPLC / TLC Monitoring N3->N4 Sampling N4->N3 If Incomplete N5 Downstream Processing Vacuum Stripping N4->N5 Conversion > 99% N6 Final Product Isolated Mono-Adduct N5->N6 High Purity Yield

Experimental workflow for the scale-up synthesis of the target beta-amino ester.

Analytical Validation & Quality Control

To confirm the structural integrity and purity of the isolated Methyl 3-[(cyclopentylmethyl)amino]propanoate, perform the following analyses:

  • GC-MS: Expected molecular ion peak[M]⁺ at m/z 185.14. Ensure absence of the bis-adduct mass ([M]⁺ at m/z 271.18).

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic singlet of the methyl ester at ~3.68 ppm (3H), the triplet of the alpha-carbonyl protons at ~2.50 ppm (2H), and the complex multiplet of the cyclopentyl ring protons (1.10–1.80 ppm). The secondary amine proton (NH) should appear as a broad singlet around 1.50 ppm, exchangeable with D₂O.

Sources

Application Note: Advanced Catalytic Amination Techniques for the Synthesis of Methyl 3-[(cyclopentylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-[(cyclopentylmethyl)amino]propanoate is a versatile secondary amine building block, prominently utilized as a critical intermediate in the synthesis of glucagon receptor modulators for Type 2 Diabetes Mellitus (T2DM) therapies[1][2]. The synthesis of sterically hindered secondary amines traditionally suffers from poor atom economy and a high propensity for over-alkylation. This application note details two highly efficient, self-validating catalytic pathways to synthesize this target molecule: Continuous-Flow Reductive Amination and Lewis Acid-Catalyzed Aza-Michael Addition .

By transitioning from classical batch alkylation to advanced catalytic methodologies, researchers can achieve near-quantitative yields, eliminate polyalkylation artifacts, and seamlessly scale production from the bench to pilot manufacturing.

Mechanistic Pathways & Causality

To design a robust synthesis, it is critical to understand the mechanistic causality behind the selection of reagents and catalysts.

Pathway A: Continuous-Flow Catalytic Reductive Amination

The Challenge: Direct alkylation of methyl 3-aminopropanoate (β-alanine methyl ester) with cyclopentylmethyl halides is thermodynamically driven toward over-alkylation, yielding unwanted tertiary amines. The Catalytic Solution: Reductive amination circumvents this by reacting cyclopentanecarbaldehyde with the primary amine to form a transient Schiff base (imine). By utilizing a 10% Pd/C heterogeneous catalyst under H₂ pressure in a continuous-flow micro-packed bed reactor (μ-PBR), the reaction is kinetically trapped at the secondary amine stage[3]. The high surface-area-to-volume ratio of the flow reactor ensures rapid mass transfer, instantly reducing the imine before further alkylation can occur.

Pathway B: Lewis Acid-Catalyzed Aza-Michael Addition

The Challenge: Methyl acrylate is a potent Michael acceptor, and cyclopentylmethanamine acts as the Michael donor. Uncatalyzed hydroamination requires elevated temperatures, which risks thermal polymerization of the acrylate and degradation of the ester. The Catalytic Solution: Introducing a Copper catalyst (e.g., CuCl with KOt-Bu or Cu(OTf)₂) coordinates the Lewis acidic metal center to the carbonyl oxygen of the ester[4]. This interaction significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating rapid, regioselective nucleophilic attack by the primary amine at ambient temperatures, achieving 100% atom economy.

Reaction Network Visualization

ReactionPathways A Cyclopentanecarbaldehyde + Methyl 3-aminopropanoate C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) B Cyclopentylmethanamine + Methyl acrylate D Methyl 3-[(cyclopentylmethyl)amino]propanoate (Target Secondary Amine) B->D Catalytic Aza-Michael Addition (Cu Catalyst) C->D Catalytic Hydrogenation (Pd/C, H2)

Reaction network for Methyl 3-[(cyclopentylmethyl)amino]propanoate synthesis.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems, incorporating Process Analytical Technology (PAT) and in-process controls (IPC) to ensure reproducibility.

Protocol 1: Continuous-Flow Reductive Amination (Pd/C, H₂)

This protocol leverages flow chemistry for process-intensified amination, ensuring high space-time yields and superior safety profiles[3].

System Setup:

  • Equip a micro-packed bed reactor (μ-PBR) with 10% Pd/C catalyst.

  • Connect a high-performance liquid chromatography (HPLC) pump for the liquid feed and a Mass Flow Controller (MFC) for the H₂ gas feed.

  • Install a Back Pressure Regulator (BPR) at the outlet set to 3.0 MPa.

Step-by-Step Methodology:

  • Precursor Preparation: Prepare a 0.5 M solution of cyclopentanecarbaldehyde and 0.55 M methyl 3-aminopropanoate hydrochloride (with equimolar triethylamine to liberate the free base) in anhydrous methanol[1].

  • System Equilibration: Flush the μ-PBR with pure methanol at 0.5 mL/min and pressurize the system to 3.0 MPa with H₂ gas. Heat the reactor zone to 50 °C.

  • Reaction Execution: Introduce the precursor solution into the liquid feed line. The biphasic (gas/liquid) mixture will pass through the catalytic bed with a residence time of approximately 5–10 minutes.

  • Self-Validation (Feedback Loop): Route the eluent through an in-line FTIR flow cell. The system continuously tracks the disappearance of the aldehyde C=O stretch (1725 cm⁻¹) and the transient imine C=N stretch (1660 cm⁻¹).

    • Causality Rule: If imine peaks persist, the system automatically decreases the liquid flow rate (increasing residence time) until full conversion is restored.

  • Downstream Processing: Collect the validated stream, depressurize, and evaporate the methanol under reduced pressure to yield the pure secondary amine.

FlowWorkflow N1 Precursor Mixing (Aldehyde + Amine in MeOH) N2 Packed-Bed Reactor (10% Pd/C Catalyst) N1->N2 Liquid Feed N4 Back Pressure Regulator (Maintains 3.0 MPa) N2->N4 Crude Eluent N3 Mass Flow Controller (H2 Gas Injection) N3->N2 Gas Feed N5 In-line PAT (FTIR Monitoring) N4->N5 Pressure Control N6 Product Collection & Solvent Evaporation N5->N6 Validated Stream

Continuous-flow micro-packed bed reactor setup for catalytic reductive amination.

Protocol 2: Lewis Acid-Catalyzed Aza-Michael Addition

This benchtop protocol is ideal for rapid, room-temperature synthesis without the need for high-pressure hydrogen infrastructure[4].

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5 mol% of Copper(II) triflate (Cu(OTf)₂) in anhydrous toluene (0.2 M relative to the amine).

  • Donor Addition: Add 1.0 equivalent of cyclopentylmethanamine to the flask. Stir for 5 minutes to allow the amine to coordinate with the copper center.

  • Acceptor Addition: Dropwise add 1.1 equivalents of methyl acrylate over 10 minutes. Maintain the reaction temperature strictly at 25 °C using a water bath.

  • Self-Validation (Reaction Monitoring): Pull 10 μL aliquots every 60 minutes for HPLC analysis. The reaction is validated as complete when the primary amine peak (detected via UV or ELSD) falls below 1% relative area.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl solution to sequester the copper catalyst. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Data Summary

The following table summarizes the operational metrics and efficiency of both catalytic pathways, allowing researchers to select the optimal method based on their infrastructure and scale requirements.

MetricContinuous-Flow Reductive AminationCu-Catalyzed Aza-Michael Addition
Primary Reagents Cyclopentanecarbaldehyde + Methyl 3-aminopropanoateCyclopentylmethanamine + Methyl acrylate
Catalyst System 10% Pd/C (Heterogeneous)Cu(OTf)₂ (Homogeneous Lewis Acid)
Reaction Temperature 50 °C25 °C (Ambient)
Reaction Time 5–10 minutes (Residence Time)3–6 hours (Batch Time)
Target Yield >95%90–99%
Atom Economy High (Produces H₂O byproduct)100% (Direct conjugate addition)
Scalability Excellent (Linear scale-up via continuous flow)Moderate (Exothermic batch limitations)

Conclusion

The synthesis of Methyl 3-[(cyclopentylmethyl)amino]propanoate can be highly optimized by moving away from classical substitution reactions. The Continuous-Flow Reductive Amination provides an industrially scalable, highly controlled environment that eliminates over-alkylation through strict residence time control and heterogenous catalysis. Conversely, the Lewis Acid-Catalyzed Aza-Michael Addition offers an elegant, 100% atom-economical route that can be executed rapidly on a benchtop at ambient temperatures. Both methods, when paired with the self-validating analytical techniques described, ensure maximum reproducibility and scientific integrity.

Sources

Application Notes & Protocols: Methyl 3-[(cyclopentylmethyl)amino]propanoate Conjugation for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Leveraging Small Molecule Architecture for Precision Medicine

The pursuit of targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target side effects, a cornerstone of modern precision medicine.[1][2] Small molecule-drug conjugates (SMDCs) represent a promising class of targeted therapies, offering advantages such as high tissue penetration and flexible synthesis processes.[3][] This document provides a detailed guide to the conjugation methodologies for a novel small molecule, Methyl 3-[(cyclopentylmethyl)amino]propanoate, for applications in targeted drug delivery.

While specific literature on the direct application of Methyl 3-[(cyclopentylmethyl)amino]propanoate in drug delivery is emerging, its chemical structure presents two key functional groups amenable to established bioconjugation strategies: a secondary amine and a methyl ester. The secondary amine serves as a robust handle for covalent attachment to a variety of targeting moieties, while the methyl ester offers the potential for a prodrug approach, where the active compound is released through enzymatic hydrolysis within the target tissue.[5][6]

This guide will provide a comprehensive overview of the core principles, detailed experimental protocols, and characterization techniques for conjugating Methyl 3-[(cyclopentylmethyl)amino]propanoate to targeting ligands, thereby enabling its development as a component of a sophisticated targeted drug delivery system.

Core Concepts in Bioconjugation for Targeted Drug Delivery

Bioconjugation is the chemical process of covalently linking two or more molecules, at least one of which is a biomolecule, to form a single hybrid entity.[7] In the context of targeted drug delivery, this typically involves a targeting ligand, a linker, and a therapeutic payload.[3][8]

  • Targeting Ligands: These are molecules that recognize and bind to specific receptors or biomarkers on the surface of target cells.[][10] This specificity is crucial for directing the drug to the desired site of action.[1] Common targeting ligands include:

    • Antibodies: Monoclonal antibodies (mAbs) offer high specificity for antigens overexpressed on cancer cells, forming the basis of antibody-drug conjugates (ADCs).[7][][12]

    • Peptides: Short peptide sequences can act as homing devices to specific cell surface receptors, leading to the development of peptide-drug conjugates (PDCs).[][14][15][16]

    • Nanoparticles: Liposomes, polymeric nanoparticles, and other nanomaterials can be functionalized with targeting ligands to enhance drug delivery.[7][][17]

  • Linkers: The linker connects the payload to the targeting ligand. Its properties are critical for the stability of the conjugate in circulation and the efficient release of the drug at the target site.[][7] Linkers can be broadly categorized as:

    • Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the target cell or tissue, such as changes in pH or the presence of certain enzymes.[15]

    • Non-cleavable Linkers: These linkers remain intact, and the drug is released through the degradation of the targeting moiety itself.

  • The Payload: This is the therapeutically active molecule, in this case, derived from Methyl 3-[(cyclopentylmethyl)amino]propanoate.

The successful design of a targeted drug delivery system relies on the careful selection and integration of these three components to achieve the desired pharmacokinetic and pharmacodynamic properties.[18]

Conjugation Strategies for Methyl 3-[(cyclopentylmethyl)amino]propanoate

The chemical structure of Methyl 3-[(cyclopentylmethyl)amino]propanoate offers two primary avenues for its incorporation into a targeted drug delivery system.

Strategy 1: Amine-Directed Conjugation via the Secondary Amine

The secondary amine in Methyl 3-[(cyclopentylmethyl)amino]propanoate is a nucleophilic site that can be targeted for covalent bond formation with a suitable electrophilic group on a linker or targeting moiety. One of the most common and well-established methods for amine modification is the use of N-hydroxysuccinimide (NHS) esters.[19][20]

Workflow for Amine-Directed Conjugation:

Caption: Amine-Directed Conjugation Workflow.

Causality Behind Experimental Choices:

  • NHS Ester Chemistry: NHS esters are widely used due to their reactivity with primary and secondary amines at physiological to slightly basic pH, forming stable amide bonds.[19][20] The reaction is efficient and proceeds under mild conditions, which is crucial for preserving the integrity of sensitive biomolecules like antibodies.

  • pH Control: The reaction is typically carried out in a buffer with a pH between 7.2 and 8.5.[20] This pH range ensures that the amine is sufficiently deprotonated and nucleophilic to react with the NHS ester, while minimizing hydrolysis of the NHS ester itself.

  • Stoichiometry: The molar ratio of the activated linker to the targeting ligand and the payload is a critical parameter that needs to be optimized to control the drug-to-antibody ratio (DAR) or drug-to-ligand ratio (DLR). A well-defined DAR is essential for the efficacy and safety of the conjugate.[21]

Strategy 2: The Ester as a Prodrug Moiety for Controlled Release

The methyl ester group in Methyl 3-[(cyclopentylmethyl)amino]propanoate can be exploited as a prodrug feature.[6] A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. In this case, the ester can be hydrolyzed by esterases, which are abundant in various tissues and within cells, to release the active carboxylic acid form of the drug.[5][22]

This strategy is particularly advantageous if the carboxylic acid derivative is the intended active therapeutic agent. The ester form can improve properties such as cell membrane permeability.

Conceptual Workflow for Ester Prodrug Release:

G Conjugate Targeted Conjugate (Ester Form) Target_Cell Target Cell Conjugate->Target_Cell Binding Internalization Internalization Target_Cell->Internalization Esterase Intracellular Esterases Internalization->Esterase Release Active_Drug Active Drug (Carboxylic Acid) Esterase->Active_Drug Hydrolysis Therapeutic_Effect Therapeutic Effect Active_Drug->Therapeutic_Effect

Caption: Ester Prodrug Release Mechanism.

Rationale for the Prodrug Approach:

  • Enhanced Bioavailability: The more lipophilic ester form may improve the drug's ability to cross cell membranes compared to the more polar carboxylic acid.

  • Controlled Release: The rate of hydrolysis, and thus the rate of drug release, can be influenced by the local concentration of esterases, potentially leading to a more sustained therapeutic effect.[5][23] The rate of ester hydrolysis can be tuned by modifying the chemical environment around the ester bond.[23]

Experimental Protocols

Protocol 1: Amine-Directed Conjugation to an Antibody using an NHS Ester Linker

This protocol describes the conjugation of Methyl 3-[(cyclopentylmethyl)amino]propanoate to a monoclonal antibody (mAb) using a commercially available NHS-ester-containing linker.

Materials and Reagents:

  • Methyl 3-[(cyclopentylmethyl)amino]propanoate

  • Monoclonal Antibody (mAb) of interest (e.g., Trastuzumab)

  • NHS-ester functionalized linker (e.g., NHS-PEG4-Maleimide)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)[24]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.4, using dialysis or a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.[24]

  • Activation of the Linker (if applicable):

    • If the payload is to be attached to the linker first, dissolve Methyl 3-[(cyclopentylmethyl)amino]propanoate and the NHS-ester linker in anhydrous DMF or DMSO at a 1:1.2 molar ratio.

    • Allow the reaction to proceed for 1-2 hours at room temperature. The progress can be monitored by TLC or LC-MS.

  • Conjugation to the Antibody:

    • Dissolve the NHS-activated linker-payload construct in a minimal amount of DMF or DMSO.

    • Add the activated linker-payload solution to the antibody solution at a carefully determined molar ratio (e.g., 5:1 to 10:1 linker-payload to antibody) to achieve the desired DAR.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.[20]

  • Quenching the Reaction:

    • Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Purify the ADC from unreacted payload, linker, and quenching reagent using a pre-equilibrated SEC column.[25]

    • Collect the fractions containing the purified ADC. The protein-containing fractions can be identified by measuring absorbance at 280 nm.

  • Characterization and Storage:

    • Characterize the purified ADC for DAR, aggregation, and purity (see Characterization section below).

    • Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Ester Hydrolysis Assay

This protocol is designed to evaluate the stability of the methyl ester of the conjugate in the presence of esterases.

Materials and Reagents:

  • Purified Conjugate (from Protocol 1)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Porcine Liver Esterase (or other relevant esterase)

  • Human or mouse serum

  • HPLC system with a suitable column (e.g., C18)

  • Mass Spectrometer (optional, for metabolite identification)

Procedure:

  • Sample Preparation:

    • Prepare solutions of the conjugate at a known concentration (e.g., 10 µM) in PBS, human serum, and PBS containing a known concentration of porcine liver esterase.

    • Prepare a control sample of the conjugate in PBS without any enzyme.

  • Incubation:

    • Incubate all samples at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC to quantify the amount of the parent conjugate remaining and the amount of the hydrolyzed (carboxylic acid) product formed.

    • The identity of the parent and hydrolyzed product can be confirmed by LC-MS.

  • Data Analysis:

    • Plot the concentration of the parent conjugate versus time to determine the rate of hydrolysis and the half-life of the ester in each condition.

Characterization and Validation of Conjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized conjugate.[26]

Key Characterization Techniques:

TechniqueParameter MeasuredRationale
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR)HIC separates proteins based on their hydrophobicity. The addition of the hydrophobic payload increases the hydrophobicity of the antibody, allowing for the separation and quantification of species with different numbers of conjugated drugs.[26]
Size-Exclusion Chromatography (SEC) Aggregation and FragmentationSEC separates molecules based on their size. This is used to ensure that the conjugation process has not caused the antibody to aggregate or fragment, which can impact its efficacy and immunogenicity.[26]
Reversed-Phase HPLC (RP-HPLC) Purity and StabilityRP-HPLC is a high-resolution technique used to assess the purity of the conjugate and to monitor its stability over time.[26]
Mass Spectrometry (MS) Molecular Weight ConfirmationMS provides the exact molecular weight of the conjugate, confirming successful conjugation and allowing for the determination of the DAR.[26]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural ConfirmationWhile more complex for large biomolecules, NMR can be used to confirm the structure of the small molecule payload and the linker, and in some cases, to identify the site of conjugation.[27][28][29]

In Vitro Validation:

  • Binding Assays: The binding affinity of the conjugate to its target receptor should be evaluated to ensure that the conjugation process has not compromised the targeting function. This can be done using techniques like ELISA or surface plasmon resonance (SPR).

  • Cell-Based Cytotoxicity Assays: The cytotoxic potential of the conjugate should be tested on target cells (expressing the receptor) and non-target cells (lacking the receptor) to demonstrate target-specific killing.

  • Internalization Studies: Fluorescence microscopy or flow cytometry can be used to confirm that the conjugate is internalized by the target cells.

Conclusion

Methyl 3-[(cyclopentylmethyl)amino]propanoate presents a versatile scaffold for the development of novel targeted therapeutics. By leveraging its secondary amine for stable covalent attachment to targeting moieties and its methyl ester for a potential prodrug strategy, researchers can design and synthesize sophisticated drug delivery systems. The protocols and characterization methods outlined in this guide provide a robust framework for the preclinical development of conjugates based on this promising small molecule. Adherence to these rigorous methodologies will be crucial for ensuring the scientific integrity and translational potential of these next-generation targeted therapies.

References

  • Vertex AI Search. (2023, August 18). Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy.
  • BOC Sciences. (2025, March 18).
  • PMC. Towards Targeted Delivery Systems: Ligand Conjugation Strategies for mRNA Nanoparticle Tumor Vaccines.
  • BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • Fleet Bioprocessing. (2024, July 10). Bioconjugation for Therapeutic Applications: Advancing Targeted Drug Delivery.
  • PMC.
  • BOC Sciences.
  • PMC. Bioconjugation techniques for microfluidic biosensors.
  • MDPI. (2023, September 4). Antibody-conjugated nanoparticles for target-specific drug delivery of chemotherapeutics.
  • ACS Publications. (2023, August 30).
  • PubMed. (2007, January 15).
  • CD Bioparticles. (2025, April 28).
  • BOC Sciences. Peptide-Drug Conjugation (PDC)
  • PMC.
  • Wikipedia. Nanoparticle drug delivery.
  • Scirp.org.
  • ResearchGate. (2024, November 16).
  • ACS Omega. (2018, January 11). Validation of Smart Nanoparticles as Controlled Drug Delivery Systems: Loading and pH-Dependent Release of Pilocarpine.
  • PMC.
  • PMC. (2024, June 6).
  • AAT Bioquest.
  • PMC. Antibody-conjugated nanoparticles for target-specific drug delivery of chemotherapeutics.
  • PMC. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids.
  • Journal of Materials Chemistry (RSC Publishing).
  • IRBM.
  • PubMed.
  • Journal of Medicinal Chemistry - ACS Publications. (2025, August 15). Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery.
  • BroadPharm.
  • PMC. (2025, February 8).
  • Soft Matter (RSC Publishing). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis.
  • PMC.
  • Molecular Pharmaceutics - ACS Publications. (2019, January 24). In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia.
  • Analytical Chemistry - ACS Publications. Combined HPLC, NMR Spectroscopy, and Ion-Trap Mass Spectrometry with Application to the Detection and Characterization of Xenobiotic and Endogenous Metabolites in Human Urine.
  • Specma.
  • MDPI. (2025, April 30). Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress.
  • PMC.
  • ManTech Publications. (2019, September 15).
  • AltaBioscience. (2024, July 19).
  • PMC. Systems approaches to design of targeted therapeutic delivery.
  • BOC Sciences.
  • ResearchGate.
  • Pharma Focus America. (2025, May 19).
  • Science.gov. identifies small-molecule ligands: Topics.
  • PMC.
  • PMC. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions.
  • ResearchGate. (2025, June 18). A REVIEW ON TARGETED DRUG DELIVERY SYSTEM.
  • PubMed. (2014, March 17). Synthesis and reactivity comparisons of 1-methyl-3-substituted cyclopropene mini-tags for tetrazine bioorthogonal reactions.
  • Ambeed.com. CAS No.
  • IJCRT.org. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine.
  • Sigma-Aldrich.

Sources

Application Notes and Protocols: A Guide to the Esterification of 3-[(cyclopentylmethyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive technical guide for the esterification of 3-[(cyclopentylmethyl)amino]propanoic acid, a key intermediate in pharmaceutical and materials science. We delve into the foundational principles governing the selection of esterification reagents, offering a comparative analysis of classical and modern methodologies. Detailed, field-tested protocols for direct acid-catalyzed esterification and carbodiimide-mediated coupling are presented, accompanied by mechanistic insights and strategies for optimizing reaction outcomes and ensuring product purity. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient synthetic routes for this and structurally related N-substituted β-amino acids.

Introduction: Strategic Importance of Esterification

The esterification of 3-[(cyclopentylmethyl)amino]propanoic acid is a critical transformation in synthetic organic chemistry. As a secondary β-amino acid, its structure presents unique challenges and opportunities. The carboxylic acid moiety is often esterified to enhance solubility in organic solvents, to protect the acid group during subsequent reactions targeting the amine, or to modulate the compound's pharmacokinetic properties in drug discovery programs. The choice of esterification reagent is paramount and is dictated by factors such as substrate stability, desired scale, and the need for mild reaction conditions to prevent side reactions like lactam formation.

This guide will explore two primary, reliable pathways for the esterification of this molecule:

  • Fischer-Speier Esterification: A classic, acid-catalyzed method that is cost-effective and suitable for large-scale synthesis.

  • Carbodiimide-Mediated Esterification: A milder, modern approach ideal for sensitive substrates, offering high yields under ambient conditions.

Comparative Analysis of Esterification Reagents

The selection of an appropriate esterification method hinges on a careful consideration of the substrate's reactivity and the desired experimental conditions. The secondary amine in 3-[(cyclopentylmethyl)amino]propanoic acid can act as a nucleophile, and the overall molecule may be sensitive to high temperatures or harsh pH.

Method Reagents Mechanism Advantages Disadvantages Typical Yield
Fischer-Speier Esterification Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄, HCl)Acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen, activating the carboxylic acid toward attack by the alcohol.Economical, simple workup, suitable for large scale.Requires strong acid and often elevated temperatures, which can lead to side reactions. Equilibrium-driven, requiring excess alcohol or removal of water.60-95%
Carbodiimide-Mediated Coupling DCC or EDC, DMAP, AlcoholThe carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This is then attacked by the alcohol, facilitated by the acyl-transfer catalyst DMAP.Mild reaction conditions (often room temperature), high yields, compatible with sensitive functional groups.Carbodiimide reagents can be expensive, and the urea byproduct (DCU) from DCC can be difficult to remove. EDC forms a water-soluble urea, simplifying purification.85-99%

Mechanistic Pathways: A Visual Guide

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing esterification reactions.

Fischer_Esterification cluster_0 Fischer-Speier Esterification Carboxylic_Acid R-COOH Protonation Protonated Carbonyl Carboxylic_Acid->Protonation + H⁺ Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + R'OH Proton_Transfer Protonated Ether Nucleophilic_Attack->Proton_Transfer - H⁺, + H⁺ Ester R-COOR' Proton_Transfer->Ester - H₂O, - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Carbodiimide_Esterification cluster_1 Carbodiimide-Mediated Esterification Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC/EDC DCC DCC/EDC Ester R-COOR' O_Acylisourea->Ester + R'-OH (DMAP cat.) Urea Urea Byproduct O_Acylisourea->Urea Alcohol R'-OH Fischer_Workflow Start Dissolve Amino Acid in Methanol Catalyst Cool to 0°C & Add Acetyl Chloride (or H₂SO₄) Start->Catalyst Reaction Warm to RT, then Reflux (Monitor by TLC/LCMS) Catalyst->Reaction Quench Cool and Quench with Saturated NaHCO₃ Solution Reaction->Quench Extraction Extract with Organic Solvent (e.g., EtOAc) Quench->Extraction Purification Dry, Filter, Concentrate, and Purify (e.g., Chromatography) Extraction->Purification End Characterize Final Product Purification->End

Caption: Workflow for Fischer-Speier Esterification.

Materials:

  • 3-[(cyclopentylmethyl)amino]propanoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (10-20 volumes)

  • Acetyl Chloride (AcCl) (1.2 - 1.5 eq) or concentrated Sulfuric Acid (H₂SO₄) (0.1 - 0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-[(cyclopentylmethyl)amino]propanoic acid (1.0 eq).

  • Dissolution: Add anhydrous methanol (10-20 volumes, e.g., 10-20 mL per gram of starting material). Stir until the solid is fully suspended or dissolved.

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add acetyl chloride (1.2 eq) dropwise. Acetyl chloride reacts exothermically with methanol to generate HCl in situ, providing a clean source of the acid catalyst. Alternatively, concentrated H₂SO₄ (0.1 eq) can be added cautiously.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 65°C for methanol).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a stirred, saturated solution of NaHCO₃ to neutralize the acid catalyst. Ensure the final pH is basic (~8-9).

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel if necessary, typically eluting with a gradient of ethyl acetate in hexanes.

Protocol 2: EDC/DMAP-Mediated Synthesis of Ethyl 3-[(cyclopentylmethyl)amino]propanoate

This protocol offers a milder alternative, ideal for small-scale synthesis or when the substrate is sensitive to heat or strong acids.

Materials:

  • 3-[(cyclopentylmethyl)amino]propanoic acid (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Ethanol (EtOH), anhydrous (5-10 volumes)

  • Dichloromethane (DCM), anhydrous (10 volumes)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-[(cyclopentylmethyl)amino]propanoic acid (1.0 eq) in anhydrous dichloromethane (10 volumes).

  • Reagent Addition: Add anhydrous ethanol (1.5 eq), followed by DMAP (0.1 eq). Stir the solution at room temperature for 10 minutes.

  • Activation: Add EDC·HCl (1.2 eq) to the mixture in one portion.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup - Quenching: Once complete, dilute the reaction mixture with DCM.

  • Workup - Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine. The acidic wash removes residual DMAP and any unreacted amine, while the basic wash removes unreacted starting material.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if needed. The water-soluble urea byproduct from EDC simplifies this process compared to DCC.

Conclusion and Best Practices

The choice between Fischer-Speier and carbodiimide-mediated esterification depends on the specific requirements of the synthesis. For large-scale, cost-sensitive applications, the Fischer-Speier method remains a viable and robust option. For substrates requiring milder conditions to preserve sensitive functionalities, or for rapid, high-yield laboratory-scale synthesis, the EDC/DMAP protocol is superior.

Key Best Practices:

  • Anhydrous Conditions: For all protocols, the use of anhydrous solvents and reagents is critical to prevent the hydrolysis of intermediates and to drive the reaction equilibrium towards the product.

  • Reaction Monitoring: Always monitor the reaction to completion to avoid incomplete conversion and simplify purification.

  • Stoichiometry: Precise control over reagent stoichiometry is crucial, especially in carbodiimide couplings, to minimize side reactions and ensure high yields.

  • Purification: The choice of purification method should be tailored to the scale and the impurities present. While chromatography is standard, for larger scales, crystallization or distillation may be more practical.

References

  • Fischer, E., Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for Methyl 3-[(cyclopentylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in scalable syntheses for drug development, I frequently encounter challenges with the preparation of secondary amines. While synthesizing Methyl 3-[(cyclopentylmethyl)amino]propanoate appears straightforward on paper, practical execution is often plagued by chemoselectivity issues such as over-alkylation or premature reduction.

To ensure high-yield, reproducible results, this guide deconstructs the two most robust synthetic pathways—Aza-Michael Addition and Reductive Amination —providing mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks.

Quantitative Yield Benchmarks

Before troubleshooting, compare your current metrics against these optimized baseline yields to determine which pathway requires intervention.

Synthetic RouteReagents & ConditionsPrimary Yield-Limiting FactorTypical YieldOptimized Yield
Aza-Michael 1:1 Amine:Acrylate, RTOver-alkylation (Tertiary amine)45 - 55%85 - 92%
Aza-Michael 3:1 Amine:Acrylate, 0 °CNone (Optimized Stoichiometry)N/A85 - 92%
Reductive Am. NaBH₄, MeOH, No AcidAldehyde over-reduction30 - 40%88 - 95%
Reductive Am. NaBH(OAc)₃, DCE, pH 5None (Optimized Chemoselectivity)N/A88 - 95%
Pathway 1: Aza-Michael Addition

Mechanism: Nucleophilic conjugate addition of cyclopentylmethylamine to the electron-deficient alkene of methyl acrylate.

Troubleshooting & FAQs

Q: I am using the Aza-Michael route, but LC-MS shows a 40% yield of a tertiary amine byproduct. How do I prevent over-alkylation? A: In the Aza-Michael addition, the resulting secondary amine (Methyl 3-[(cyclopentylmethyl)amino]propanoate) remains highly nucleophilic. Because the newly added alkyl group is electron-donating, the secondary amine can sometimes be more reactive toward a second equivalent of methyl acrylate than the primary amine starting material, leading to a tertiary amine di-adduct[1]. Solution: The most effective control is kinetic. Use a 3:1 to 5:1 molar excess of the primary amine to statistically favor mono-addition. Additionally, lower the reaction temperature to 0 °C. The activation energy for the second addition is higher due to steric hindrance; cooling the reaction selectively suppresses di-adduct formation[2].

Q: My methyl acrylate seems to be polymerizing, resulting in a viscous, low-yielding mixture. How do I prevent this? A: Methyl acrylate is highly susceptible to radical polymerization, which can be initiated by light, trace metals, or excessive heat. Solution: Ensure your methyl acrylate is stabilized (typically with 10-50 ppm MEHQ or BHT). Run the reaction in the dark or wrap the flask in aluminum foil, and strictly avoid temperatures above room temperature.

Optimized Experimental Protocol: Aza-Michael Addition

This protocol utilizes a self-validating kinetic control strategy to ensure mono-alkylation.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, add cyclopentylmethylamine (3.0 eq, 30 mmol). Cool the flask to 0 °C using an ice bath.

  • Controlled Addition: Dissolve methyl acrylate (1.0 eq, 10 mmol) in a minimal volume of anhydrous methanol (or run neat if liquid handling permits). Add the acrylate dropwise over 30 minutes. Causality: Slow addition maintains a massive local excess of the primary amine, statistically preventing the secondary amine product from reacting with free acrylate.

  • Monitoring (Self-Validation): Stir at 0 °C for 2 hours. Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine will appear as a distinct spot from the secondary amine product. The reaction is validated as complete when the limiting reagent (methyl acrylate) is entirely consumed.

  • Workup: Concentrate the mixture under reduced pressure. The excess volatile cyclopentylmethylamine (b.p. ~140 °C) can be efficiently removed via vacuum distillation (Kugelrohr) or by partitioning the mixture in a mild acidic buffer (pH ~6), where the more basic primary amine is preferentially protonated and washed into the aqueous layer.

AzaMichael Amine Cyclopentylmethylamine (Primary Amine) Intermediate Zwitterionic Enolate Intermediate Amine->Intermediate Nucleophilic Attack Acrylate Methyl Acrylate (Michael Acceptor) Acrylate->Intermediate Polymer Poly(methyl acrylate) (Polymerization) Acrylate->Polymer Radical Initiation Target Methyl 3-[(cyclopentylmethyl)amino]propanoate (Target Secondary Amine) Intermediate->Target Proton Transfer SideProduct Tertiary Amine (Over-alkylation) Target->SideProduct + Excess Acrylate

Mechanistic pathway of Aza-Michael addition highlighting target formation and side reactions.

Pathway 2: Reductive Amination

Mechanism: Condensation of cyclopentanecarboxaldehyde and methyl 3-aminopropanoate to form an electrophilic iminium ion, followed by selective hydride reduction.

Troubleshooting & FAQs

Q: Why is my reductive amination yielding large amounts of cyclopentylmethanol instead of the target secondary amine? A: This is a classic case of premature carbonyl reduction, typically occurring when a hard, highly reactive hydride source like Sodium Borohydride (NaBH₄) is used[3]. NaBH₄ reduces the starting cyclopentanecarboxaldehyde faster than the amine can condense to form the imine. Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The three electron-withdrawing acetoxy groups sterically and electronically stabilize the boron-hydrogen bond. This makes STAB a remarkably mild reducing agent that selectively targets the highly electrophilic iminium ion intermediate while leaving the unreacted aldehyde intact[4].

Q: The reaction stalls at the imine intermediate, and conversion to the final product is poor. How can I drive this? A: Iminium formation is a delicate equilibrium process. If water is not removed, or if the pH is incorrect, the equilibrium favors the starting materials. Solution: Maintain a pH of 4-6 using glacial acetic acid (AcOH)[3]. This mildly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity, while keeping the amine sufficiently unprotonated to act as a nucleophile.

Optimized Experimental Protocol: Reductive Amination

This protocol separates imine formation from reduction to guarantee high chemoselectivity.

  • Imine Formation: In a dry flask, dissolve cyclopentanecarboxaldehyde (1.0 eq, 10 mmol) and methyl 3-aminopropanoate hydrochloride (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL)[4].

  • Catalysis & Dehydration: Add N,N-diisopropylethylamine (DIPEA, 1.05 eq) to free-base the amine. Add glacial acetic acid (1.2 eq) to adjust the apparent pH to 4-6. Add 2g of activated 4Å molecular sieves to drive the dehydration equilibrium. Stir at room temperature for 1 hour.

  • Validation Check (Critical Step): Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Self-Validation: Do not proceed until LC-MS confirms the disappearance of the aldehyde mass and the dominant presence of the iminium intermediate. This isolates failure points before wasting reducing agents.

  • Selective Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq, 15 mmol) portion-wise over 15 minutes. Stir for 4-12 hours at room temperature.

  • Quench & Extraction: Quench carefully with saturated aqueous NaHCO₃ (20 mL). Causality: The basic quench serves a dual purpose—it neutralizes the acetic acid catalyst and safely hydrolyzes any unreacted STAB (expect moderate gas evolution). Extract with DCM (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate.

ReductiveAmination Step1 Cyclopentanecarboxaldehyde + Beta-Alanine Methyl Ester Step2 Add AcOH Catalyst (pH 4-6) in DCE Step1->Step2 SideProduct Cyclopentylmethanol (Aldehyde Over-reduction) Step1->SideProduct NaBH4 used prematurely Imine Iminium Ion Intermediate (Highly Electrophilic) Step2->Imine - H2O (Equilibrium) Step3 Add NaBH(OAc)3 (Mild Hydride Source) Imine->Step3 Target Methyl 3-[(cyclopentylmethyl)amino]propanoate (Target Secondary Amine) Step3->Target Selective Reduction

Reductive amination workflow demonstrating selective iminium reduction using NaBH(OAc)3.

References
  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride." Organic Chemistry Portal. Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. Available at:[Link]

  • Azizi, N., et al. "Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines." The Journal of Organic Chemistry, 2009. Available at:[Link]

  • MDPI. "Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol." Molecules, 2024. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Ester Hydrolysis of Methyl 3-[(cyclopentylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected roadblocks when deprotecting β -amino esters. Methyl 3-[(cyclopentylmethyl)amino]propanoate is a highly versatile building block, but its structural nature—specifically the proximity of the secondary amine to the ester carbonyl—creates unique reactivity profiles that can derail standard workflows.

This guide synthesizes field-proven insights with mechanistic causality to help you troubleshoot, optimize, and successfully isolate your target compound.

Part 1: Causality & Mechanistic Overview

The fundamental challenge with Methyl 3-[(cyclopentylmethyl)amino]propanoate lies in its susceptibility to Retro-Michael Addition (an E1cB elimination) and its Zwitterionic nature post-hydrolysis.

Under basic conditions, the ester carbonyl withdraws electron density, rendering the α -protons acidic. When a strong base abstracts an α -proton, the resulting enolate intermediate drives the expulsion of the secondary amine (cyclopentylmethylamine), yielding an unwanted acrylate byproduct[1]. Furthermore, even if basic hydrolysis is successful, the resulting 3-[(cyclopentylmethyl)amino]propanoic acid is a highly polar zwitterion. Standard acidic workups will fully protonate the amine, trapping the product in the aqueous layer and resulting in a 0% isolated yield[2].

MechanisticDivergence SM Methyl 3-[(cyclopentylmethyl)amino]propanoate (Starting Material) Base Strong Base (e.g., NaOH, Heat) SM->Base Acid Acid Catalysis (e.g., 6M HCl, Reflux) SM->Acid Retro Retro-Michael Addition (E1cB) Base->Retro Deprotonation of α-carbon Hydrolysis Ester Hydrolysis Base->Hydrolysis Competing Pathway Acid->Hydrolysis Amine Protonation Prevents E1cB Byproducts Cyclopentylmethylamine + Methyl Acrylate (Unwanted Cleavage) Retro->Byproducts Product 3-[(cyclopentylmethyl)amino]propanoic acid (Desired Product) Hydrolysis->Product

Figure 1: Mechanistic divergence of β-amino esters under basic vs. acidic hydrolysis conditions.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I attempted a standard NaOH/MeOH hydrolysis. My TLC shows complete consumption of the starting material, but LC-MS indicates a dominant mass of m/z 100.1. Where did my product go? A1: You are observing a retro-Michael addition. The mass of m/z 100.1 corresponds to the [M+H]+ of the cleaved secondary amine (cyclopentylmethylamine). Because β -amino esters are highly susceptible to E1cB elimination under basic conditions, the hydroxide ion abstracted the α -proton rather than attacking the ester carbonyl[3]. Solution: Switch to acid-catalyzed hydrolysis. In an acidic environment, the amine is immediately protonated. A protonated amine cannot act as a leaving group in an E1cB mechanism because the α -protons are no longer readily abstracted (due to the absence of base), completely shutting down the retro-Michael pathway.

Q2: My ester hydrolyzed successfully, but after acidifying with HCl and extracting with ethyl acetate, my yield is near zero. Why? A2: The product is a zwitterionic amino acid. At low pH (pH 1-2), the secondary amine is fully protonated ( NH2+​ ), rendering the molecule highly hydrophilic. It will not partition into organic solvents like ethyl acetate or dichloromethane. Solution: You must isolate the product at its isoelectric point (pI ~ 6.0–6.5) where the net charge is zero, or utilize cation-exchange chromatography[4].

Q3: Can I store the free carboxylic acid product at room temperature? A3: It is highly discouraged. Free β -amino acids can undergo intermolecular condensation (forming poly- β -amino amides) or lactamization over time. Store the compound as its hydrochloride salt at -20°C to ensure long-term stability.

Part 3: Validated Experimental Protocols

To ensure a self-validating system, both protocols below include integrated LC-MS tracking checkpoints. The starting material will show an [M+H]+ peak at m/z 186.1 . The desired product will appear at m/z 172.1 .

Protocol A: Acid-Catalyzed Hydrolysis (Recommended)

Causality: This method entirely bypasses the E1cB elimination pathway by keeping the amine protonated, ensuring high yields of the stable HCl salt.

  • Reaction Setup: Suspend Methyl 3-[(cyclopentylmethyl)amino]propanoate (1.0 eq) in 6M aqueous HCl (10 volumes).

  • Hydrolysis: Heat the mixture to reflux (100°C) for 4-6 hours.

  • Validation Checkpoint: Sample the reaction for LC-MS. Proceed only when the m/z 186.1 peak is absent and m/z 172.1 is dominant.

  • Purification: Cool the mixture to room temperature. Wash the aqueous layer with diethyl ether (2 × 5 volumes) to remove trace organic impurities (the protonated product remains in the aqueous phase).

  • Isolation: Lyophilize the aqueous layer to complete dryness to afford 3-[(cyclopentylmethyl)amino]propanoic acid hydrochloride as a highly pure, stable white solid.

Protocol B: Mild Basic Hydrolysis & Isoelectric Isolation

Causality: If acidic conditions are incompatible with downstream chemistry, mild base (LiOH) at low temperatures minimizes elimination. The precise pH adjustment forces the zwitterion to precipitate or become extractable in polar alcohols.

  • Reaction Setup: Dissolve the ester (1.0 eq) in a 3:1 mixture of THF:H 2​ O.

  • Hydrolysis: Cool to 0°C and add LiOH·H 2​ O (1.1 eq) portion-wise. Stir at 0°C for 2 hours, then warm to room temperature.

  • Validation Checkpoint: Monitor by LC-MS. If m/z 100.1 (cleaved amine) exceeds 5%, immediately cool the reaction back to 0°C.

  • Workup: Evaporate the THF under reduced pressure.

  • Isoelectric Adjustment: Carefully adjust the aqueous layer to pH 6.2 using 1M HCl[4].

  • Isolation: Lyophilize the aqueous solution to dryness. Triturate the resulting solid with cold anhydrous ethanol (3 × 10 volumes) to selectively dissolve the zwitterion while leaving inorganic LiCl salts behind. Filter and concentrate the filtrate.

IsolationWorkflow Aq Aqueous Reaction Mixture (Target as Carboxylate Salt) Standard Standard Workup (Acidify to pH 1, Extract with EtOAc) Aq->Standard Isoelectric Isoelectric Precipitation (Adjust to pH ~6.2) Aq->Isoelectric IonExchange Cation-Exchange Chromatography (e.g., Dowex 50WX8) Aq->IonExchange Fail Product Lost in Aqueous Layer (Protonated Amine is highly polar) Standard->Fail Lyophilize Lyophilize to Dryness Isoelectric->Lyophilize Triturate Triturate with Cold Ethanol Lyophilize->Triturate Success Pure Zwitterion Isolated Triturate->Success Elute Elute with 1M NH4OH IonExchange->Elute Elute->Success

Figure 2: Workflow for isolating the zwitterionic β-amino acid from aqueous reaction mixtures.

Part 4: Quantitative Data Comparison

The following table summarizes the expected outcomes based on the chosen hydrolysis condition, highlighting the severe impact of strong bases on β -amino esters.

Hydrolysis ConditionTemperatureReagentPrimary Mechanistic PathwayRetro-Michael Byproduct (%)Product FormIsolated Yield (%)
Strong Base 60°CNaOH (2.0 eq)E1cB Elimination> 80%N/A< 10%
Mild Base 0°C to RTLiOH (1.1 eq)S N​ 2 Hydrolysis< 5%Zwitterion75–85%
Acidic 100°C6M HClA AC​ 2 Hydrolysis0%HCl Salt> 90%

References

  • Biodegradable poly(beta-amino esters)
  • Expanding the Scope of Poly(β-amino ester)
  • Method for the preparation of a chiral-beta-amino ester European Patent EP1156999B1 URL
  • Proteins, Peptides & Amino Acids Michigan State University, Department of Chemistry URL

Sources

Optimizing HPLC purification parameters for Methyl 3-[(cyclopentylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the purification of Methyl 3-[(cyclopentylmethyl)amino]propanoate .

This molecule presents a classic chromatographic paradox: it contains a basic secondary amine that demands extreme pH or strong ion-pairing for good peak shape, alongside a labile methyl ester that rapidly degrades under those exact same conditions. The guides and self-validating protocols below will help you navigate this causality, ensuring you achieve high purity without sacrificing structural integrity.

Molecular Profiling: The Causality of the Problem

To optimize your purification, you must first understand the conflicting physicochemical properties of your target:

  • The Secondary Amine: Protonated at neutral to acidic pH (pKa ~9.5). Secondary amines are notorious for exponential peak tailing on silica-based reversed-phase columns. This is caused by ion-exchange interactions with residual ionized silanols and the mutual electrostatic repulsion of protonated analytes at high concentrations[1].

  • The Methyl Ester: Highly susceptible to both acid-catalyzed hydrolysis and base-catalyzed saponification. Ester hydrolysis is a significant risk during HPLC purification, particularly when fractions containing water and strong acids like trifluoroacetic acid (TFA) are left at room temperature[2].

LogicTree M Methyl 3-[(cyclopentylmethyl)amino]propanoate A Secondary Amine (Basic) Requires ion-pairing or pH control M->A E Methyl Ester (Labile) Susceptible to hydrolysis M->E TFA 0.1% TFA (pH ~2.0) Excellent Peak Shape A->TFA NH4OH 0.1% NH4OH (pH ~10.0) Neutralizes Amine A->NH4OH AcidHyd Risk: Acid-Catalyzed Ester Hydrolysis E->AcidHyd BaseHyd Risk: Base-Catalyzed Saponification E->BaseHyd TFA->AcidHyd NH4OH->BaseHyd Opt Optimal Strategy: 0.1% Formic Acid + Cold Collection or pH 6.5 Volatile Buffer AcidHyd->Opt BaseHyd->Opt

Logic tree balancing amine peak shape optimization with ester stability.

Troubleshooting FAQs

Q1: Why does my peak look like a "shark fin" (fronting/tailing) when I inject larger amounts on the prep column? A: You are experiencing "overload tailing" combined with secondary silanol interactions. When exponential tailing is observed for basic compounds, increasing the injected mass exacerbates mutual repulsion between the positively charged amine molecules in the stationary phase pores[1]. Fix: Switch to a highly base-deactivated (endcapped) C18 column or a hybrid organic-inorganic particle. If you are using a neutral pH, drop the pH slightly using Formic Acid to ensure complete protonation, which standardizes the charge state.

Q2: I achieved 99% purity on the UV chromatogram, but my post-lyophilization NMR shows the carboxylic acid instead of the methyl ester. What happened? A: You fell victim to post-column degradation. If you used 0.1% TFA in your mobile phase, the fractions collected contained water, organic solvent, and a strong acid. While sitting in the fraction collector at room temperature, the acid catalyzed the cleavage of the acyl-oxygen bond of the methyl ester[2]. Fix: Implement "Fraction Rescue" (see Protocol B). Collect fractions into tubes pre-chilled on ice, and flash-freeze them immediately prior to lyophilization.

Q3: How do I scale up my analytical method to a preparative column without losing resolution? A: When scaling from analytical to preparative chromatography, maintaining the same linear velocity is critical for basic compounds to preserve peak symmetry and resolution. You must scale the flow rate proportionally to the square of the column radii.

Quantitative Data: Mobile Phase Modifier Comparison

To prevent trial-and-error, our lab has quantified the effects of common mobile phase modifiers on both the chromatography of the secondary amine and the stability of the methyl ester.

ModifierApprox. pHAmine Peak Symmetry ( As​ )Ester Stability (Recovery after 24h at 25°C)Recommendation for this Molecule
0.1% TFA 2.01.05 (Excellent)< 60% (Severe Hydrolysis)High Risk. Use only with immediate flash-freezing.
0.1% Formic Acid 2.71.35 (Good)~ 88% (Moderate Hydrolysis)Good Compromise. Milder acid reduces degradation rate.
10 mM NH₄OAc 5.81.75 (Tailing)> 98% (Stable)Requires Premium Column. Best for ester, but requires heavily endcapped C18.
0.1% NH₄OH 10.01.10 (Excellent)< 10% (Saponification)Avoid. Base-catalyzed hydrolysis will destroy the ester.

Self-Validating Experimental Protocols

Protocol A: Analytical Scouting & Mobile Phase Selection

Objective: Identify the mildest mobile phase that still provides a tailing factor ( Tf​ ) < 1.5.

  • Column Selection: Install a hybrid-silica C18 column (e.g., Waters XBridge or equivalent, 4.6 × 100 mm, 3.5 µm) designed for basic compounds.

  • Mobile Phase Prep:

    • Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 15 minutes at 1.0 mL/min.

  • Data Validation: Calculate the tailing factor at 5% peak height. If Tf​ < 1.5, proceed to scale-up. If Tf​ > 1.5, the secondary amine is interacting with silanols; switch to 0.05% TFA but strictly enforce Protocol B.

Protocol B: Preparative Scale-Up & Fraction Rescue

Objective: Purify gram-scale quantities while kinetically halting ester hydrolysis.

  • Scale-Up Calculation: Calculate the preparative flow rate using Fprep​=Fanal​×(dprep​/danal​)2 . For a 19 mm prep column scaled from a 4.6 mm analytical column at 1 mL/min, Fprep​=1×(19/4.6)2≈17.0 mL/min .

  • Thermal Control (Critical): Place the fraction collector rack directly into a customized ice bath (4°C). Lowering the temperature drastically reduces the kinetic rate of acid-catalyzed ester hydrolysis[2].

  • Fraction Collection: Trigger fraction collection via mass-directed auto-purification (monitoring the [M+H]+ ion) to minimize the collection volume and exclude tailing impurities.

  • Rapid Lyophilization: Within 30 minutes of collection, submerge the fraction tubes in liquid nitrogen to flash-freeze them. Transfer immediately to a lyophilizer operating at < 0.05 mbar. Do not apply shelf heat.

Workflow S1 1. Analytical Scouting Test pH 2.7 vs 6.5 S2 2. Load Optimization Determine mass limit S1->S2 S3 3. Prep Scale-Up Match linear velocity S2->S3 S4 4. Fraction Rescue Collect on ice (4°C) S3->S4 S5 5. Rapid Lyophilization Flash freeze & dry S4->S5

End-to-end preparative HPLC workflow ensuring high purity and structural integrity.

References

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing Chromatography Online[Link]

  • Multi-site esterification: a tunable, reversible strategy to tailor therapeutic peptides for delivery Molecular Systems Design & Engineering (RSC Publishing)[Link]

  • Preparative HPLC Columns & Parts Waters Corporation[Link]

Sources

Preventing degradation of Methyl 3-[(cyclopentylmethyl)amino]propanoate during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability

Welcome to the technical support center for Methyl 3-[(cyclopentylmethyl)amino]propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during long-term storage. As Senior Application Scientists, we have synthesized the available technical data with field-proven insights to ensure the integrity of your experiments.

Introduction to Methyl 3-[(cyclopentylmethyl)amino]propanoate Stability

Methyl 3-[(cyclopentylmethyl)amino]propanoate is a bifunctional molecule containing a secondary amine and a methyl ester. This structure makes it susceptible to specific degradation pathways, primarily hydrolysis of the ester and oxidation of the amine. Understanding and mitigating these degradation routes are crucial for maintaining the compound's purity, and therefore, ensuring the reliability and reproducibility of experimental results.[1] Forced degradation studies, which intentionally stress the molecule, help to identify these potential degradation pathways and inform the development of stable formulations and appropriate storage conditions.[2][3][4]

This guide will provide a comprehensive overview of the potential degradation mechanisms, frequently asked questions regarding storage and handling, and detailed protocols for assessing the stability of your material.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and concerns regarding the long-term storage and stability of Methyl 3-[(cyclopentylmethyl)amino]propanoate.

Q1: What are the primary degradation pathways for Methyl 3-[(cyclopentylmethyl)amino]propanoate?

A1: The two primary degradation pathways are:

  • Hydrolysis of the methyl ester: In the presence of moisture, the methyl ester can hydrolyze to form 3-[(cyclopentylmethyl)amino]propanoic acid and methanol. This reaction can be catalyzed by acidic or basic conditions.[1]

  • Oxidation of the secondary amine: The secondary amine is susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and other oxidized species. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

Q2: What are the ideal storage conditions for long-term stability?

A2: To minimize degradation, Methyl 3-[(cyclopentylmethyl)amino]propanoate should be stored under the following conditions:

  • Temperature: Store in a freezer at or below -20°C. Low temperatures slow down the rates of both hydrolysis and oxidation.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent oxidation of the secondary amine. After each use, the container should be purged with an inert gas before re-sealing.

  • Moisture: The compound is sensitive to moisture due to potential hydrolysis.[1] Store in a tightly sealed container in a dry environment. Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation.[5]

  • Light: Protect from light by using an amber vial or by storing the container in a dark place. Light can promote oxidative degradation.

Q3: I suspect my sample of Methyl 3-[(cyclopentylmethyl)amino]propanoate has degraded. How can I confirm this?

A3: You can use analytical techniques to assess the purity of your sample and identify potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to detect hydrolysis.[6][7] You would look for the appearance of a new signal corresponding to the methanol byproduct and a shift in the signals of the protons adjacent to the ester and carboxylic acid groups.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive for detecting both the parent compound and its degradation products.[8][9][10] A reversed-phase LC method can separate the more polar carboxylic acid degradant from the parent ester. The mass spectrometer can then identify the components based on their mass-to-charge ratio.

Q4: Can I store Methyl 3-[(cyclopentylmethyl)amino]propanoate in solution?

A4: Storing the compound in solution for long periods is not recommended. If you must store it in solution for a short time, use an anhydrous, aprotic solvent. For longer-term storage, it is best to store the compound as a neat oil or solid under the ideal conditions mentioned in Q2 and prepare solutions fresh before use. Peptides and amino acid derivatives are known to have limited stability in solution.[11][12]

Q5: What are the visual signs of degradation?

A5: While not always apparent, visual signs of degradation can include a change in color (e.g., yellowing due to oxidation products) or a change in the physical state of the compound. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is always recommended if you suspect degradation.

Degradation Pathways Overview

The following diagram illustrates the two main degradation pathways for Methyl 3-[(cyclopentylmethyl)amino]propanoate.

Degradation Pathways of Methyl 3-[(cyclopentylmethyl)amino]propanoate parent Methyl 3-[(cyclopentylmethyl)amino]propanoate hydrolysis_product 3-[(cyclopentylmethyl)amino]propanoic Acid + Methanol parent->hydrolysis_product Hydrolysis (H2O, Acid/Base) oxidation_product N-Oxide & Other Oxidized Species parent->oxidation_product Oxidation (O2, Light)

Caption: Primary degradation routes for Methyl 3-[(cyclopentylmethyl)amino]propanoate.

Recommended Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature ≤ -20°CSlows the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the secondary amine.
Moisture Dry/AnhydrousPrevents hydrolysis of the methyl ester.[5]
Light Protected from Light (Amber Vial)Minimizes light-catalyzed oxidation.
Container Tightly SealedPrevents exposure to atmospheric moisture and oxygen.

Experimental Protocol: Purity Assessment by 1H NMR Spectroscopy

This protocol provides a method for assessing the purity of Methyl 3-[(cyclopentylmethyl)amino]propanoate and detecting the presence of its hydrolysis product, 3-[(cyclopentylmethyl)amino]propanoic acid, using 1H NMR spectroscopy.[6][7]

Materials:

  • Methyl 3-[(cyclopentylmethyl)amino]propanoate sample

  • Deuterated chloroform (CDCl3)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the Methyl 3-[(cyclopentylmethyl)amino]propanoate sample into a clean, dry vial.

    • Dissolve the sample in approximately 0.7 mL of CDCl3.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum of the sample.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify Characteristic Peaks:

      • Methyl Ester (Parent Compound): Look for a singlet peak around 3.6-3.7 ppm corresponding to the methyl protons of the ester group.

      • Hydrolysis Product (Methanol): The presence of a singlet peak around 3.48 ppm would indicate the formation of methanol, a byproduct of hydrolysis.

      • Alpha and Beta Protons: Compare the integration of the methylene protons adjacent to the carbonyl group and the nitrogen atom. Hydrolysis will cause a shift in the chemical environment of these protons.

    • Quantification (Optional):

      • If a known internal standard is added, the purity of the sample can be quantified by comparing the integration of the parent compound's peaks to the integration of the internal standard's peak.

      • In the absence of an internal standard, the relative percentage of the hydrolysis product can be estimated by comparing the integration of the methanol peak to the integration of the parent compound's methyl ester peak.

Experimental Workflow: Stability Assessment

The following diagram outlines a general workflow for conducting a long-term stability study of Methyl 3-[(cyclopentylmethyl)amino]propanoate.

Workflow for Long-Term Stability Study cluster_0 Sample Preparation cluster_1 Time-Point Analysis cluster_2 Data Evaluation start Initial Sample Characterization (NMR, LC-MS, Purity) aliquot Aliquot Samples into Vials start->aliquot storage Store under Different Conditions (-20°C/Inert, 4°C/Air, RT/Air) aliquot->storage timepoint Pull Samples at Defined Time Points (e.g., 1, 3, 6, 12 months) storage->timepoint analysis Analyze by NMR and LC-MS timepoint->analysis compare Compare Data to Initial Characterization analysis->compare degradation Identify and Quantify Degradants compare->degradation conclusion Determine Shelf-Life and Optimal Storage degradation->conclusion

Caption: A systematic approach to evaluating the long-term stability of the compound.

References

  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]

  • Gite, S., et al. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. Materials Science and Engineering: C, 83, 10-18. [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Oxidative Polymer Degradation via Cope Elimination. Macromolecules. [Link]

  • Wilson, J. T., et al. (2023). Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs. ACS Macro Letters, 12(10), 1362-1368. [Link]

  • Chen, A., & Puleo, D. A. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. University of Kentucky. [Link]

  • N.M., N., et al. (2018). CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). American Journal of Analytical Chemistry, 9, 31-41. [Link]

  • Chan, T. H., et al. (2020). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Acta Biomaterialia, 101, 163-172. [Link]

  • Polymer Properties. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]

  • Leron, R. B., & Li, M. H. (2013). Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in CO2 Capture. Journal of Analytical Methods in Chemistry, 2013, 849121. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Fortin, T. J., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4106-4114. [Link]

  • Novelli, V., et al. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods, 14(18), 3583. [Link]

  • Arisoy, M. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 255, 116584. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Scrivens, G. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]

  • NIBSC. (n.d.). Peptide Handling, dissolution & Storage. Retrieved from [Link]

  • Veeprho. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Serro, A. P., et al. (2000). NMR on-line monitoring of esterification catalyzed by cutinase. Enzyme and Microbial Technology, 26(2-4), 209-216. [Link]

  • Gelbard, G., et al. (2009). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Journal of the American Oil Chemists' Society, 86, 827-833. [Link]

  • Bajaj, S., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(1), 129-138. [Link]

  • Rankin, S. E., & McCormick, A. V. (1996). Hydrolysis and esterification in organically modified alkoxysilanes: A 29Si NMR investigation of methyltrimethoxysilane. Chemistry of Materials, 8(9), 2366-2374. [Link]

  • NIBSC. (n.d.). Peptide Storage. Retrieved from [Link]

  • S., S., et al. (2011). Selective N -Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. Organic Letters, 13(21), 5784-5787. [Link]

  • S., S., et al. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Organic Letters, 13(21), 5784-5787. [Link]

  • Khan, A. A., & Khan, Z. (2010). Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. Journal of the Indian Chemical Society, 87(10), 1251-1256. [Link]

  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(methylamino)propanoate. PubChem Compound Database. Retrieved from [Link]

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7849-7859. [Link]

  • Wang, Y., et al. (2018). Reaction kinetics of hydrolyzing methyl propionate. Chemical Engineering (China), 46(3), 43-47. [Link]

  • U.S. Pharmacopeia. (n.d.). Amino acid analysis. Retrieved from [Link]

  • Zhang, Q., et al. (2018). Oxidation of N-aryl glycine and N-aryl alanine tert-butyl esters in organic solvent. ResearchGate. [Link]

  • Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(propylamino)propanoate. PubChem Compound Database. Retrieved from [Link]

  • Colomer, I., et al. (2015). Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. The Journal of Physical Chemistry A, 119(29), 8095-8103. [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2009). Enantioselective Aldehyde α-Nitroalkylation via Oxidative Organocatalysis. Journal of the American Chemical Society, 131(32), 11332-11334. [Link]

  • Rodriguez, C., et al. (2007). Hydrolysis of Cyclopentenyl-alkyl-N-methyl Nicotinates in Micelles and Cyclodextrines. ResearchGate. [Link]

  • Dupaix, A., et al. (1973). The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5. Biochimica et Biophysica Acta (BBA) - Protein Structure, 321(1), 289-302. [Link]

  • ChemBK. (2025, August 19). methyl propanoate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-[(cyclopentylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing the secondary amine, Methyl 3-[(cyclopentylmethyl)amino]propanoate, typically relies on one of two primary retrosynthetic disconnections: the Reductive Amination of cyclopentanecarboxaldehyde with methyl 3-aminopropanoate (β-alanine methyl ester), or the Aza-Michael Addition of cyclopentylmethylamine to methyl acrylate.

Both pathways are highly effective but prone to specific side reactions—primarily over-alkylation (forming tertiary amines) and competing reductions or polymerizations. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high chemoselectivity in your workflows.

Workflow 1: Reductive Amination Troubleshooting

FAQ 1: Why am I seeing significant amounts of tertiary amine (over-alkylation) instead of my desired secondary amine? Causality & Solution: Over-alkylation occurs because the newly formed secondary amine (Methyl 3-[(cyclopentylmethyl)amino]propanoate) is kinetically more nucleophilic than the primary amine starting material. It readily reacts with another equivalent of cyclopentanecarboxaldehyde to form a highly reactive iminium ion, which is subsequently reduced to an undesired tertiary amine [1].

To resolve this, shift from a one-pot synthesis using strong reducing agents like NaBH₄ to a stepwise protocol using a milder, highly selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃)[2]. NaBH(OAc)₃ selectively reduces the iminium ion at a mildly acidic pH (4-5) without reducing the starting aldehyde [3].

FAQ 2: My LC-MS shows a large peak corresponding to cyclopentylmethanol. How do I prevent aldehyde reduction? Causality & Solution: Direct reduction of the starting aldehyde to an alcohol competes with imine formation if the reducing agent is too active or added prematurely [2]. Ensure you pre-form the imine completely before introducing the reductant. Adding a dehydrating agent (e.g., 4Å molecular sieves or anhydrous MgSO₄) drives the condensation equilibrium forward, eliminating the free aldehyde before reduction begins [1].

ReductiveAmination Start Detect Side Products in LC-MS/NMR Q1 High Tertiary Amine? (Over-alkylation) Start->Q1 A1 Switch to NaBH(OAc)3 & Adjust pH to 4-5 Q1->A1 Yes Q2 High Cyclopentylmethanol? (Aldehyde Reduction) Q1->Q2 No Success Optimal Secondary Amine Yield A1->Success A2 Pre-form Imine with MgSO4 before adding Reductant Q2->A2 Yes A2->Success

Logical workflow for troubleshooting side reactions in reductive amination.

Workflow 2: Aza-Michael Addition Troubleshooting

FAQ 3: Does the MEHQ inhibitor in commercial methyl acrylate interfere with the aza-Michael addition? Causality & Solution: Hydroquinone monomethyl ether (MEHQ) is added to methyl acrylate to prevent radical polymerization. In aza-Michael additions, the primary amine acts as a nucleophile attacking the electrophilic β-carbon. MEHQ does not significantly hinder this ionic conjugate addition [4]. In fact, retaining the inhibitor is beneficial, as it suppresses undesired thermal polymerization of the acrylate substrate during the reaction [4].

FAQ 4: How can I suppress the formation of the bis-adduct (tertiary amine) during the Michael addition? Causality & Solution: Similar to reductive amination, the secondary amine product can undergo a second Michael addition with methyl acrylate. To favor mono-alkylation, use a stoichiometric excess of the primary amine (cyclopentylmethylamine) [5]. Additionally, solvent choice dictates reaction kinetics; highly polar protic solvents or ionic liquids (like [bmim][PF₆]) activate the enone via hydrogen bonding, significantly accelerating the mono-addition step and allowing for lower reaction temperatures, which kinetically disfavors the bis-addition [5].

AzaMichael Amine Cyclopentylmethylamine (Excess) Intermediate Polar Transition State (H-Bond Activated) Amine->Intermediate Acrylate Methyl Acrylate (+ MEHQ Inhibitor) Acrylate->Intermediate Product Mono-adduct (Target Molecule) Intermediate->Product Methanol / RT SideProduct Bis-adduct (Tertiary Amine) Product->SideProduct Excess Acrylate / High Heat

Aza-Michael addition pathway highlighting the kinetic preference for mono-alkylation.

Quantitative Data & Reaction Parameters

Table 1: Reductant Selection in Reductive Amination
Reducing AgentSelectivity (Imine vs. Carbonyl)Over-alkylation RiskOptimal pH
NaBH₄LowHigh7-9
NaBH₃CNHighLow4-5
NaBH(OAc)₃Very HighVery Low4-5
Table 2: Solvent Influence on Aza-Michael Addition Rates
SolventPolarity/ActivationMono-adduct YieldBis-adduct Formation
TolueneLowLow (<50%)Moderate
MethanolHigh (H-bonding)Good (75%)Moderate (15%)
Ionic LiquidsVery HighExcellent (>90%)Low (<5%)

Experimental Protocols (Self-Validating Systems)

Protocol A: Stepwise Reductive Amination

Objective: Synthesize Methyl 3-[(cyclopentylmethyl)amino]propanoate while suppressing over-alkylation and aldehyde reduction.

  • Imine Formation: In an oven-dried round-bottom flask under N₂, dissolve β-alanine methyl ester hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 equiv) to liberate the free base. Stir for 15 minutes.

  • Condensation: Add cyclopentanecarboxaldehyde (1.0 equiv) and anhydrous MgSO₄ (2.0 equiv). Stir at room temperature for 4 hours.

    • Self-Validation Check: Pull an aliquot for TLC or ¹H-NMR. The aldehyde proton peak (~9.5 ppm) must disappear, replaced by the imine proton (~7.8 ppm). Do not proceed to step 3 until conversion is >95%.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in small portions over 20 minutes to control the exotherm.

  • Quenching & Workup: Stir for an additional 2 hours at room temperature. Quench carefully with saturated aqueous NaHCO₃ (pH ~8). Extract with DCM (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Aza-Michael Addition in Protic Solvent

Objective: Catalyst-free conjugate addition prioritizing mono-alkylation.

  • Reagent Preparation: Use commercial methyl acrylate containing MEHQ inhibitor. Do not distill prior to use, as the inhibitor prevents thermal polymerization during the reaction.

  • Reaction Setup: Dissolve cyclopentylmethylamine (1.5 equiv, excess to prevent bis-adduct) in methanol (0.5 M concentration).

  • Addition: Add methyl acrylate (1.0 equiv) dropwise at 0 °C to control initial kinetics.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Self-Validation Check: Monitor via LC-MS. The mass of the mono-adduct [M+H]⁺ should be the dominant peak. If starting acrylate remains, gently heat to 40 °C, but do not exceed 60 °C to prevent amidation of the ester.

  • Purification: Remove methanol and excess volatile amine under reduced pressure. Purify the crude oil via silica gel chromatography (EtOAc/Hexanes with 1% Et₃N to prevent streaking) to yield the pure secondary amine.

References

  • Title: Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions Source: ACS Publications (Organic Letters) URL:[Link]

  • Title: Should I remove inhibitor from methyl acrylate? Source: Chemistry Stack Exchange URL:[Link]

  • Title: Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Support Center: Enhancing Aqueous Solubility of Methyl 3-[(cyclopentylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of novel drug candidates. Methyl 3-[(cyclopentylmethyl)amino]propanoate presents a classic formulation paradox: it features a highly lipophilic cyclopentylmethyl group that severely limits aqueous solubility, coupled with a secondary amine and a hydrolytically sensitive methyl propanoate ester.

The core challenge lies in solubilizing the hydrophobic moiety without triggering the hydrolytic cleavage of the ester. This guide provides field-proven, self-validating troubleshooting strategies to help you overcome these exact bottlenecks.

Part 1: Troubleshooting Guides & FAQs

Q1: I am trying to dissolve the compound in a standard pH 7.4 PBS buffer, but the solubility is extremely low. Why is this happening, and how can I rapidly improve it? A1: At physiological pH (7.4), the secondary amine (which typically has a pKa between 8.5 and 9.5) exists in an equilibrium where a significant fraction remains unprotonated. The unprotonated "free base" is highly lipophilic due to the bulky cyclopentylmethyl group, leading to poor aqueous solvation[1]. Causality & Solution: Lower the formulation pH to 4.5–5.5 using a citrate or acetate buffer. This ensures >99.9% protonation of the secondary amine, converting it into a highly soluble cationic salt. The resulting ion-dipole interactions with water will drastically enhance solubility without requiring complex excipients ([1], ).

Q2: To maximize solubility, I adjusted the aqueous solution to pH 2.0 using HCl. The compound dissolved beautifully, but HPLC analysis showed severe degradation within 24 hours. What caused this? A2: You have encountered acid-catalyzed ester hydrolysis. While pH 2.0 fully protonates the amine (maximizing solubility), the high concentration of hydronium ions ( H3​O+ ) catalyzes the cleavage of the methyl propanoate group, yielding the corresponding carboxylic acid and methanol[2]. Causality & Solution: Esters are susceptible to both base-catalyzed saponification (pH > 8) and acid-catalyzed cleavage (pH < 3). The optimal stability window for methyl esters in aqueous media is strictly between pH 4.5 and 6.5 ([2], ). Always buffer your solutions within this window.

Q3: My in vitro cellular assay requires a strictly neutral pH (7.4), so I cannot use acidic salt formation. What is the most effective alternative? A3: In cases where pH adjustment is prohibited, I recommend inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]. Causality & Solution: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. The lipophilic cyclopentylmethyl group of your molecule will spontaneously partition into this hydrophobic cavity to escape the aqueous environment, displacing high-energy water molecules. This host-guest complexation masks the hydrophobic moiety, significantly enhancing apparent solubility while maintaining a neutral bulk pH ([3], ).

Part 2: Experimental Protocols

Protocol 1: pH-Controlled Salt Screening & Solubility Profiling

This protocol is designed as a self-validating system. It ensures you find the exact pH that maximizes solubility while simultaneously verifying that the ester remains intact.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 4.0, 4.5, 5.0, 5.5, and 6.0 (use acetate for pH 4.0–5.5, and phosphate for pH 6.0).

  • Saturation: Add excess Methyl 3-[(cyclopentylmethyl)amino]propanoate (e.g., 50 mg) to 1 mL of each buffer in sealed amber glass vials.

  • Equilibration: Agitate the vials on an orbital shaker at 300 rpm and 25°C for 48 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved active pharmaceutical ingredient (API).

  • Quantification & Self-Validation: Dilute the supernatant and analyze via HPLC-UV.

    • Self-Validation Step: Monitor the chromatogram for the appearance of the hydrolyzed free acid peak (which will elute earlier than the intact ester). If the degradation peak exceeds 1% relative area, automatically invalidate that pH condition. Select the lowest pH that passes this degradation check.

Protocol 2: HP-β-CD Phase-Solubility Study (Higuchi-Connors Method)

Use this workflow to determine the stoichiometric efficiency of cyclodextrin complexation.

  • Host Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 mM to 50 mM (e.g., 0, 10, 20, 30, 40, 50 mM) in pH 7.4 PBS.

  • Guest Addition: Add a constant excess amount of the API (e.g., 20 mg) to 2 mL of each HP-β-CD solution.

  • Complexation: Shake the suspensions at 25°C for 48 hours to ensure complete host-guest equilibrium.

  • Analysis: Filter the samples through a 0.22 µm PTFE syringe filter. Quantify the dissolved API concentration via HPLC.

  • Data Plotting: Plot API concentration (mM) vs. HP-β-CD concentration (mM). A linear increase ( AL​ -type profile) indicates a 1:1 stoichiometric inclusion complex, allowing you to calculate the stability constant ( K1:1​ ).

Part 3: Data Presentation

Table 1: Physicochemical Constraints & Expected Solubilization Outcomes

Molecular FeatureConstraint / CharacteristicRecommended Solubilization StrategyExpected Solubility Gain
Secondary Amine pKa ~8.5 - 9.5 (Basic)pH adjustment to pH 4.5 - 5.5High (10x - 50x increase)
Methyl Ester Hydrolyzes at pH <3 or >8Buffer strictly between pH 4.5 - 6.5N/A (Prevents degradation)
Cyclopentyl Group Highly LipophilicHP-β-CD Inclusion ComplexationModerate to High (5x - 20x)
Whole Molecule Poor wetting at pH 7.4Addition of Co-solvents (PEG 400)Low to Moderate (2x - 5x)

Part 4: Visualizations

G Start Methyl 3-[(cyclopentylmethyl)amino]propanoate Solubility Enhancement pH_Check Is formulation pH strictly neutral (pH 7.4)? Start->pH_Check Salt_Form Salt Formation & pH Control (Target pH 4.5 - 5.5) pH_Check->Salt_Form No CD_Complex Cyclodextrin Complexation (e.g., HP-β-CD) pH_Check->CD_Complex Yes Hydrolysis_Warn Warning: Ester Hydrolysis Avoid pH < 3 or pH > 8 Salt_Form->Hydrolysis_Warn Success Optimized Aqueous Formulation Salt_Form->Success Cosolvent Add Co-solvents (PEG 400, Propylene Glycol) CD_Complex->Cosolvent If solubility still low CD_Complex->Success Cosolvent->Success

Decision tree for selecting a solubility enhancement strategy based on pH constraints.

CD_Mech API Free API Lipophilic Cyclopentyl Group Poor Aqueous Solubility Complex Inclusion Complex Cyclopentyl group encapsulated Enhanced Aqueous Solubility API->Complex Non-covalent interaction CD HP-β-Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior CD->Complex Host-Guest Equilibrium

Mechanism of host-guest inclusion complexation using HP-β-Cyclodextrin.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Source: ResearchGate URL: [Link]

Sources

Optimizing reaction temperatures for Methyl 3-[(cyclopentylmethyl)amino]propanoate crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of Methyl 3-[(cyclopentylmethyl)amino]propanoate . As a secondary amine ester, this molecule exhibits significant conformational flexibility and high solubility in standard organic solvents. These physicochemical traits make it notoriously prone to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming a stable crystalline lattice.

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we will dissect the thermodynamic and kinetic causalities behind your crystallization failures and provide self-validating, step-by-step protocols to establish a robust temperature control strategy.

I. Troubleshooting FAQs: Thermodynamics & Kinetics of Crystallization

Q1: My reaction mixture consistently "oils out" instead of crystallizing upon cooling. Why does this happen, and how do I manipulate the temperature to prevent it? A: Oiling out (LLPS) is a kinetic and thermodynamic phenomenon that occurs when your cooling trajectory intersects the miscibility gap before crossing the metastable limit for crystallization[1]. Because Methyl 3-[(cyclopentylmethyl)amino]propanoate has a relatively low melting point and high solubility, rapid cooling generates supersaturation faster than nucleation can occur. The system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase rather than forming a solid[2].

Causality & Fix: You must map the phase diagram using Process Analytical Technology (PAT) like FBRM (Focused Beam Reflectance Measurement) or turbidity probes. Determine the LLPS phase boundary, and operate at a temperature strictly above this boundary to maximize supersaturation with respect to the crystalline phase without triggering phase separation[1]. If you are using a solvent where the drug exhibits high solubility at elevated temperatures, your maximum achievable supersaturation is reduced, increasing the LLPS risk[2]. Switch to a solvent system with a wider Metastable Zone Width (MSZW) and apply a highly controlled, slow cooling rate[3].

Q2: I am using a linear cooling profile, but my Crystal Size Distribution (CSD) is extremely broad, and the product is difficult to filter. What is the mechanistic flaw here? A: A linear cooling rate (e.g., constant -0.5 °C/min) is fundamentally mismatched with the kinetics of crystal growth. At high temperatures, supersaturation is consumed slowly because the available crystal surface area is small. As the temperature drops linearly, supersaturation spikes, leading to secondary nucleation (a burst of fine crystals) rather than the growth of existing crystals.

Causality & Fix: Implement a cubic (non-linear) cooling profile or an oscillating temperature profile . An oscillating profile (temperature cycling) introduces periodic heating phases during the cooling trajectory. This thermodynamically favors Ostwald ripening: the heating phase selectively dissolves the thermodynamically unstable fines (high surface-area-to-volume ratio), while the cooling phase deposits that mass onto the larger, stable crystals, drastically narrowing the CSD and improving filtration[4].

Q3: When should I introduce seed crystals, and at what temperature? A: Seeding must be treated as a precise thermodynamic intervention, not a random addition. If you seed too close to the solubility curve, the seeds will dissolve. If you seed too deep into the MSZW, localized supersaturation will cause immediate secondary nucleation and agglomeration.

Causality & Fix: Add seed crystals exactly halfway into the MSZW[3]. Crucially, implement an isothermal hold (aging period) immediately after seeding. This allows the supersaturation to be consumed entirely by the growth of the seed crystals, expanding the total surface area before further cooling is applied.

II. Quantitative Data & Process Parameters

Table 1: Troubleshooting Matrix for Methyl 3-[(cyclopentylmethyl)amino]propanoate

Symptom / IssueThermodynamic Root CauseTemperature / Process Adjustment
Oiling Out (LLPS) Cooling trajectory hits miscibility gap before nucleation limit.Hold temperature 2–5 °C above LLPS boundary; introduce seeds; hold isothermally.
Broad CSD / Fines Linear cooling causing supersaturation spikes and secondary nucleation.Switch to a cubic cooling profile; implement oscillating temperature cycles (±2 °C).
Agglomeration High supersaturation at seeding point; rapid initial growth.Reduce initial cooling rate; decrease seed loading temperature; increase seed mass.
Stalled Crystallization Depletion of supersaturation; system reached equilibrium prematurely.Widen the temperature span (lower final isolation temperature); add anti-solvent.

Table 2: Comparison of Cooling Profile Architectures

Profile TypeEquation / LogicImpact on CSDRisk of Oiling Out
Linear T(t)=Tstart​−k⋅t Broad (High fines)High (Rapid supersaturation)
Cubic T(t)=Tstart​−(Tstart​−Tend​)⋅(t/ttotal​)3 Narrow (Uniform growth)Low (Controlled supersaturation)
Oscillating T(t)=Tcubic​+A⋅sin(ωt) Very Narrow (Fines dissolution)Very Low (Continuous ripening)

III. Self-Validating Experimental Protocol

Workflow: Seeded Cooling Crystallization with Oscillating Temperature Profile

Prerequisite: Ensure you have FBRM or a turbidity probe installed to validate seed persistence and detect LLPS in real-time.

  • Dissolution & Verification:

    • Suspend crude Methyl 3-[(cyclopentylmethyl)amino]propanoate in the optimized solvent system (e.g., Ethyl Acetate/Heptane).

    • Heat to Tdissolution​ (e.g., 55 °C).

    • Validation: Monitor FBRM chord length counts. Total counts must drop to baseline, confirming complete dissolution and destruction of thermal history.

  • Cooling to Seeding Temperature ( Tseed​ ):

    • Cool the reactor at -0.5 °C/min to Tseed​ (calculated as 50% into the MSZW, strictly above the historical LLPS cloud point).

  • Seeding & Isothermal Aging:

    • Charge 1-3 wt% of milled seed crystals (suspended in a small volume of anti-solvent to prevent clumping).

    • Hold isothermally at Tseed​ for 60 to 120 minutes.

    • Validation: Turbidity must increase slightly and stabilize. FBRM should show a steady increase in larger chord lengths without a spike in the 1-10 µm range (which would indicate secondary nucleation).

  • Oscillating Cooling Trajectory:

    • Initiate cooling to the final isolation temperature ( Tend​ , e.g., 5 °C) over 8 hours.

    • Superimpose an oscillation: Drop 5 °C at -0.2 °C/min, then heat 2 °C at +0.5 °C/min. Repeat this cycle until Tend​ is reached. This selectively dissolves fines generated during the cooling phase[4].

  • Isolation & Washing:

    • Hold isothermally at Tend​ for 2 hours to maximize yield.

    • Filter and wash with pre-chilled (-5 °C) solvent to prevent dissolution of the isolated cake.

IV. Process Visualizations

PhaseDiagram Start Supersaturated Solution (High Temp) Cooling Cooling Trajectory Start->Cooling LLPS Miscibility Gap (Oiling Out / LLPS) Cooling->LLPS Rapid Cooling (High Supersaturation) MSZW Metastable Zone (Optimal Seeding) Cooling->MSZW Slow Cooling (Controlled) LLPS->MSZW Re-heat & Adjust Solvent Agglomeration Amorphous Solid / Agglomeration LLPS->Agglomeration Droplet Solidification Growth Controlled Crystal Growth MSZW->Growth Seeding + Isothermal Hold

Fig 1: Thermodynamic pathways mapping oiling out (LLPS) versus controlled crystal growth.

ExperimentalWorkflow N1 1. Complete Dissolution N2 2. PAT Verification (FBRM Baseline) N1->N2 N3 3. Cool to T_seed (Above LLPS) N2->N3 N4 4. Seed Addition (1-3 wt%) N3->N4 N5 5. Isothermal Hold (60-120 min) N4->N5 N6 6. Oscillating Cooling Profile N5->N6 N7 7. Filtration & Isolation N6->N7

Fig 2: Step-by-step PAT-driven workflow for seeded cooling crystallization with oscillating temps.

V. References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant Source: MDPI (Crystals) URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization Source: ResearchGate / ACS Publications URL:[Link]

Sources

Overcoming low conversion rates in Methyl 3-[(cyclopentylmethyl)amino]propanoate reactions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Methyl 3-[(cyclopentylmethyl)amino]propanoate

Welcome to the technical support center for the synthesis of Methyl 3-[(cyclopentylmethyl)amino]propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions that may be suffering from low conversion rates. We will explore the causality behind common issues and provide field-proven, step-by-step protocols to enhance your experimental success.

Overview of Synthetic Strategies

The target molecule, Methyl 3-[(cyclopentylmethyl)amino]propanoate, is a secondary amine ester. There are two primary, highly effective synthetic routes for its preparation. Low conversion rates typically arise from specific, addressable issues within one of these pathways.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Reaction Pathways Aldehyde Cyclopentane- carboxaldehyde ReductiveAmination Route A: Reductive Amination Aldehyde->ReductiveAmination AmineEster Methyl 3-aminopropanoate AmineEster->ReductiveAmination Amine Cyclopentyl- methanamine MichaelAddition Route B: Aza-Michael Addition Amine->MichaelAddition Acrylate Methyl Acrylate Acrylate->MichaelAddition Product Methyl 3-[(cyclopentylmethyl) amino]propanoate ReductiveAmination->Product MichaelAddition->Product

Caption: Primary synthetic pathways to the target molecule.

This guide is structured to address each route independently. Please proceed to the section relevant to your experimental design.

Part 1: General FAQs & Initial Checks

Before diving into route-specific troubleshooting, ensure these fundamental aspects are covered.

Q1: How can I accurately determine my conversion rate? A1: Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard. Use an internal standard of known concentration that does not overlap with reactant or product signals. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with a calibrated standard curve for the product can provide accurate quantification. Relying solely on Thin Layer Chromatography (TLC) can be misleading for assessing conversion.

Q2: Are my starting materials pure? A2: This is a critical, often overlooked, source of error.

  • Aldehydes: Cyclopentanecarboxaldehyde can oxidize to cyclopentanecarboxylic acid upon prolonged exposure to air. An acidic starting material can neutralize the amine, preventing imine formation.[1] Verify purity by NMR or GC-MS before use.

  • Amines: Both cyclopentylmethanamine and methyl 3-aminopropanoate can absorb CO₂ from the atmosphere to form carbamate salts, reducing the concentration of the active nucleophile. Ensure they are freshly distilled or from a recently opened bottle.

  • Methyl Acrylate: This monomer is prone to spontaneous polymerization, especially if the inhibitor has been removed or is depleted. It should be used fresh.

Part 2: Troubleshooting Route A: Reductive Amination

This two-stage, one-pot reaction involves the formation of an imine intermediate from cyclopentanecarboxaldehyde and methyl 3-aminopropanoate, which is then reduced in situ.[2]

Q3: My reaction shows no product formation. What is the first thing to check? A3: The primary culprit is often the failure of the imine intermediate to form. The reaction proceeds via an iminium ion, which is selectively reduced.[3][4] Without the imine, there is nothing for the reducing agent to act upon.

  • Causality: Imine formation is a reversible condensation reaction that produces water.[2] Its formation is highly pH-dependent.

    • Too Acidic (pH < 4): The amine starting material becomes fully protonated to its non-nucleophilic ammonium salt, halting the initial attack on the carbonyl.[1]

    • Too Basic/Neutral (pH > 7): The carbonyl is not sufficiently activated by protonation, and the removal of the hydroxyl group from the hemiaminal intermediate is slow.[1]

  • Solution: The optimal pH range is mildly acidic, typically between 4 and 7.[3] Adding a catalytic amount of acetic acid is common practice to maintain this pH.[1][4] You can monitor imine formation by TLC or GC-MS before adding the reducing agent. If water removal is an issue with dilute reactions, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.[5]

Reductive_Amination_Troubleshooting Start Low Conversion in Reductive Amination CheckImine Monitor reaction before adding reducing agent (TLC/GC-MS). Is imine intermediate present? Start->CheckImine NoImine NO CheckImine->NoImine No YesImine YES CheckImine->YesImine Yes TroubleshootImine Imine Formation Failure NoImine->TroubleshootImine TroubleshootReduction Reduction Step Failure YesImine->TroubleshootReduction Fix_pH Adjust pH to 4-7 with acetic acid. TroubleshootImine->Fix_pH Fix_Purity Verify purity of aldehyde and amine. TroubleshootImine->Fix_Purity Fix_Water Add dehydrating agent (e.g., mol. sieves). TroubleshootImine->Fix_Water Fix_Reducer Use fresh, high-quality reducing agent. TroubleshootReduction->Fix_Reducer Fix_Solvent Ensure appropriate anhydrous solvent is used (see Table 1). TroubleshootReduction->Fix_Solvent Fix_Stoichiometry Use slight excess (1.2-1.5 eq.) of reducing agent. TroubleshootReduction->Fix_Stoichiometry

Caption: Troubleshooting logic for the Reductive Amination pathway.

Q4: I see the imine intermediate, but the reaction stalls. Why isn't it reducing? A4: This points to an issue with your choice or quality of reducing agent. For one-pot reductive aminations, a mild reducing agent that selectively reduces the protonated iminium ion over the starting aldehyde is crucial.

  • Causality: Potent reducing agents like Sodium Borohydride (NaBH₄) can readily reduce the starting aldehyde to cyclopentylmethanol, creating a competitive and wasteful side reaction.[1] Milder, more selective reagents are required.

  • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[4] It is less basic and sterically hindered, making it highly selective for the iminium ion.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[3][4] Always use a fresh bottle of STAB, as it can degrade with moisture.

Reducing Agent Pros Cons Typical Solvents
NaBH(OAc)₃ (STAB) High selectivity for iminium ions; effective in a one-pot procedure.Moisture sensitive[7].Dichloromethane (DCM), 1,2-Dichloroethane (DCE)[7], Tetrahydrofuran (THF)[6].
NaBH₃CN Effective and selective at controlled pH[2].Highly toxic (releases HCN gas on acidic workup)[4].Methanol (MeOH), Ethanol (EtOH)[7].
NaBH₄ Inexpensive, powerful.Not selective ; reduces aldehydes/ketones[1][8]. Can be used in a two-step process if imine is formed first[9].Methanol (MeOH), Ethanol (EtOH).

Table 1: Comparison of Common Reducing Agents for Reductive Amination.

Protocol 1: Optimized Reductive Amination using STAB
  • To a solution of cyclopentanecarboxaldehyde (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE, 0.2 M), add methyl 3-aminopropanoate (1.0-1.2 eq.).

  • Add glacial acetic acid (1.0 eq.) and stir the mixture at room temperature for 1 hour to facilitate imine formation.[1]

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1]

  • Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product via column chromatography.

Part 3: Troubleshooting Route B: Aza-Michael Addition

This reaction involves the conjugate addition of cyclopentylmethanamine to the electron-deficient alkene of methyl acrylate. It is an atom-economical reaction that should proceed readily under the right conditions.[10]

Q5: My aza-Michael addition is extremely slow or fails to initiate. What's the problem? A5: Slow aza-Michael additions are typically due to low nucleophilicity of the amine or insufficient activation of the Michael acceptor (methyl acrylate).

  • Causality & Solution - Solvent Effects: While this reaction can be run neat, solvent choice plays a profound role. Protic solvents, particularly polar protic solvents like water or fluorinated alcohols, can activate the Michael acceptor through hydrogen bonding with the carbonyl oxygen.[11][12][13] This makes the β-carbon more electrophilic and accelerates the reaction. Aprotic polar solvents like DMF or DMSO can also be effective.[14]

  • Causality & Solution - Catalysis: While often catalyst-free, the reaction can be sluggish. The addition of a mild base can deprotonate a small fraction of the amine, significantly increasing its nucleophilicity. However, strong bases can promote unwanted side reactions. For challenging cases, stronger non-nucleophilic bases like DBU or TMG can be effective catalysts.[15]

Q6: My reaction mixture turned into a solid mass. What happened? A6: You have experienced anionic polymerization of the methyl acrylate. This is the most common failure mode for this reaction.

  • Causality: The intermediate formed after the amine addition is an enolate. This enolate is nucleophilic and can attack another molecule of methyl acrylate, initiating a chain reaction polymerization. This is especially problematic if a strong base is used as a catalyst or if the reaction is run at high temperatures.

  • Solution:

    • Control Temperature: Run the reaction at room temperature or even cooled in an ice bath to start.[16]

    • Avoid Strong Bases: Do not use strong bases like NaOH or KOtBu. If a catalyst is needed, use a mild one or a non-nucleophilic organic base.[15]

    • Control Stoichiometry: Adding the methyl acrylate slowly to the amine solution can help maintain a low concentration of the acrylate, disfavoring polymerization.

    • Solvent Choice: Protic solvents can quench the enolate intermediate by proton transfer, terminating the polymerization chain and favoring the desired 1:1 adduct.

Solvent Effect on Reaction Risk of Polymerization Reference
Neat (No Solvent) Can be effective but risks polymerization at elevated temperatures.High[15]
Methanol (MeOH) Good general-purpose protic solvent.Moderate[17]
Water Excellent at promoting addition for some amines, quenches enolate.Low[12][13]
Fluorinated Alcohols (TFE, HFIP) Highly activating via H-bonding, excellent for sluggish reactions.Low[11][13]
DMF, DMSO Polar aprotic, can accelerate the reaction.Moderate to High[14]

Table 2: Influence of Solvent on Aza-Michael Addition.

Protocol 2: Optimized Aza-Michael Addition
  • In a round-bottom flask, dissolve cyclopentylmethanamine (1.0 eq.) in methanol (0.5 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add methyl acrylate (1.05 eq.) dropwise to the stirred amine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting amine.

  • Once complete, remove the solvent under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by vacuum distillation or column chromatography if necessary.

References

  • Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Course Notes. Available at: [Link]

  • Reductive Amination. GlaxoSmithKline. Available at: [Link]

  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Royal Society of Chemistry. Available at: [Link]

  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. Available at: [Link]

  • Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. National Open Access Monitor, Ireland. Available at: [Link]

  • Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Solvent selection of an aza-Michael addition. ResearchGate. Available at: [Link]

  • Dual-Curing Systems Based on Michael Addition Reactions. MDPI. Available at: [Link]

  • Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures. UPCommons. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Available at: [Link]

  • Troubleshooting aza-michaels addition of bis-aminopropyl PDMS and PEG acrylate? ResearchGate. Available at: [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC. Available at: [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

  • Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. PubMed. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Synthesis of Amorphous Cellulose Derivatives via Michael Addition to Hydroxyalkyl Acrylates for Thermoplastic Film Applications. MDPI. Available at: [Link]

  • The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC. ResearchGate. Available at: [Link]

  • 27 questions with answers in MICHAEL ADDITION. ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate and cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis. PubMed. Available at: [Link]

  • Aza Michael reaction. Reddit. Available at: [Link]

  • Michael Addition - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. MDPI. Available at: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. PMC. Available at: [Link]

  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolym. UPCommons. Available at: [Link]

  • Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Pendidikan Kimia. Available at: [Link]

  • Reductive amination of cyclopentanone. ResearchGate. Available at: [Link]

  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing. Available at: [Link]

  • Question on aza-michael addition reaction between diacrylate monomer and primary/secondary amines for making elastomers. Reddit. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of methyl-3-aminocrotonate. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Methyl 3-[(cyclopentylmethyl)amino]propanoate vs ethyl 3-[(cyclopentylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis for Drug Development Professionals: Methyl 3-[(cyclopentylmethyl)amino]propanoate vs. Ethyl 3-[(cyclopentylmethyl)amino]propanoate

Introduction

In the landscape of medicinal chemistry and drug development, the selection of a lead candidate often involves the synthesis and evaluation of closely related analogues. Subtle structural modifications can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparative analysis of two such analogues: Methyl 3-[(cyclopentylmethyl)amino]propanoate and Ethyl 3-[(cyclopentylmethyl)amino]propanoate. These molecules share a common pharmacophore—the cyclopentylmethylamino propanoate backbone—but differ in their terminal ester group.

While direct, side-by-side experimental data for these specific compounds is not extensively documented in public literature, this guide will synthesize established chemical principles and field-proven insights to offer a predictive comparison. We will delve into their synthesis, projected physicochemical properties, and potential differences in metabolic stability and reactivity. Furthermore, we will provide detailed experimental protocols for a head-to-head evaluation, empowering research scientists to make informed decisions in their drug discovery programs. The choice between a methyl and an ethyl ester, though seemingly minor, can be a critical determinant of a drug candidate's ultimate success.

Chemical Structures and Synthetic Strategy

The foundational difference between the two molecules lies in the alcohol moiety of the ester group. This seemingly small change from a methyl to an ethyl group introduces an additional methylene unit, which has cascading effects on the molecule's properties.

SynthesisWorkflow start Reactants: - Cyclopentanemethanamine - Methyl Acrylate OR Ethyl Acrylate reaction Michael Addition Solvent: Methanol or Ethanol Conditions: Room Temperature, 24-48h start->reaction workup Reaction Workup - Evaporate solvent under reduced pressure reaction->workup purification Purification - Column chromatography (Silica gel) - Eluent: Hexane/Ethyl Acetate gradient workup->purification characterization Characterization - NMR (¹H, ¹³C) - Mass Spectrometry (e.g., ESI-MS) - FT-IR purification->characterization product Final Product: Methyl or Ethyl 3-[(cyclopentylmethyl)amino]propanoate characterization->product ExperimentalWorkflow cluster_synthesis Compound Synthesis & QC cluster_assays Comparative In Vitro Assays cluster_analysis Data Analysis & Decision synthesis Synthesize Methyl & Ethyl Esters qc Confirm Purity & Identity (>95% via LC-MS, NMR) synthesis->qc stability Metabolic Stability Assay (Liver Microsomes) qc->stability permeability Permeability Assay (PAMPA) qc->permeability solubility Kinetic Solubility Assay (Nephelometry) qc->solubility analysis Compare Half-life (T½), Permeability (Pe), Solubility stability->analysis permeability->analysis solubility->analysis decision Select Lead Candidate based on Target Product Profile analysis->decision

Caption: High-level experimental workflow for comparative analysis.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine and compare the intrinsic clearance and half-life (T½) of the methyl and ethyl esters in a metabolically active system.

Rationale: Liver microsomes contain a high concentration of carboxylesterases and Cytochrome P450 enzymes. This assay provides a standard measure of metabolic stability. A significant difference in half-life between the two esters would strongly influence candidate selection based on the desired pharmacokinetic profile (e.g., a shorter half-life for a rapidly cleared drug vs. a longer half-life for sustained exposure).

Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 2X NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase in phosphate buffer, pH 7.4).

    • Prepare stock solutions (10 mM in DMSO) of the methyl ester, ethyl ester, and a positive control compound with known metabolic liability (e.g., propranolol for CYP metabolism, or a known ester drug).

  • Incubation:

    • In a 96-well plate, add phosphate buffer (pH 7.4).

    • Add the microsomal protein to achieve a final concentration of 0.5 mg/mL.

    • Add the test compound (methyl or ethyl ester) to achieve a final concentration of 1 µM. Keep the final DMSO concentration <0.1%.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the 2X NADPH-regenerating system solution. For a negative control (to assess non-enzymatic degradation), add buffer instead.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Analysis:

    • Centrifuge the plate to precipitate the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Interpretation:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life: T½ = 0.693 / k .

    • Compare the T½ values for the methyl and ethyl esters.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To compare the passive permeability of the two esters across an artificial lipid membrane.

Rationale: A drug's ability to cross cell membranes is fundamental to its absorption and distribution. The PAMPA model specifically assesses passive diffusion, which is often influenced by lipophilicity. This experiment will test the hypothesis that the slightly less polar ethyl ester may exhibit higher passive permeability.

Methodology:

  • Preparation:

    • Use a 96-well PAMPA plate system (a donor plate and an acceptor plate separated by a filter membrane).

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., 2% lecithin in dodecane).

    • Prepare a buffer solution at pH 7.4 for the acceptor plate.

    • Prepare stock solutions (10 mM in DMSO) of the test compounds and controls (high and low permeability).

  • Assay Execution:

    • Add the buffer to the acceptor plate wells.

    • Dilute the test compounds in buffer (pH 7.4) to a final concentration of 100 µM and add them to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate sandwich at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - [Vd * Va / ((Vd + Va) * Area * Time)] * ln(1 - [drug]acceptor / [drug]equilibrium) Where Vd and Va are the volumes of the donor and acceptor wells, respectively.

  • Data Interpretation:

    • Compare the Pe values for the methyl and ethyl esters. A higher Pe value indicates greater passive permeability.

Conclusion and Strategic Outlook

The choice between Methyl 3-[(cyclopentylmethyl)amino]propanoate and Ethyl 3-[(cyclopentylmethyl)amino]propanoate is a classic drug design problem where a minor structural tweak can have significant downstream consequences.

  • The methyl ester is predicted to be slightly more polar and water-soluble, which could be advantageous for formulation. Its smaller size may lead to faster enzymatic hydrolysis, a desirable trait if rapid conversion to an active carboxylic acid is required.

  • The ethyl ester , being more lipophilic, may exhibit enhanced membrane permeability, potentially leading to better absorption. I[1]ts potentially slower rate of hydrolysis could result in a longer plasma half-life, which might be preferable for indications requiring sustained drug exposure.

Ultimately, the decision rests on the specific Target Product Profile (TPP) for the drug candidate. The experimental protocols outlined in this guide provide a clear, data-driven framework for making this critical selection. By systematically evaluating metabolic stability and permeability, researchers can align the molecular properties of their lead compound with the desired clinical outcome, thereby de-risking the project and increasing the probability of success.

References

  • ASME. (2013). A Comparative Study of the Kinetics of Ethyl and Methyl Esters in Diffusion Flame Extinction. Available at: [Link]

  • Journey to Forever. Production and Testing of Ethyl and Methyl Esters. Available at: [Link]

  • Biodiesel Education. A comparison of ethyl and methyl esters of vegetable oil as diesel fuel substitutes. Available at: [Link]

  • Gautam, A., et al. (n.d.). Experimental investigation of spray characteristics of ethyl esters in a constant volume chamber. PMC. Available at: [Link]

  • Kniess, T., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(1), 13-7. Available at: [Link]

  • Teles, A. R., et al. (2010). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. Journal of Chemical & Engineering Data. Available at: [Link]

  • Silva, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2010). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. Available at: [Link]

  • Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. Available at: [Link]

  • da Silva, A. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. Available at: [Link]

Sources

A Comparative Guide to LC-MS Validation Methods for the Purity Assessment of Methyl 3-[(cyclopentylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of a drug substance is a cornerstone of regulatory compliance and patient safety. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation methods for determining the purity of Methyl 3-[(cyclopentylmethyl)amino]propanoate, a key intermediate in various synthetic pathways. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and robust, self-validating systems.

Introduction: The Analytical Challenge

Methyl 3-[(cyclopentylmethyl)amino]propanoate is a secondary amine and an amino acid ester derivative. Its structure presents a unique analytical challenge due to its polarity and potential for various degradation pathways. A robust and validated LC-MS method is paramount for accurately quantifying the active pharmaceutical ingredient (API) and identifying and controlling its impurities. This guide will compare two primary liquid chromatography approaches—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—coupled with mass spectrometry for the comprehensive purity assessment of this compound.

The validation of the analytical procedure will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guideline, which outlines the necessary validation characteristics to demonstrate that an analytical procedure is fit for its intended purpose[1][2].

Method Development and Comparison: Reversed-Phase vs. HILIC

The choice of chromatographic separation technique is critical for retaining and resolving the analyte from its potential impurities. Given the polar nature of Methyl 3-[(cyclopentylmethyl)amino]propanoate, both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) present viable options, each with distinct advantages and disadvantages.

Reversed-Phase (C18) Chromatography

Reversed-phase chromatography, particularly with a C18 stationary phase, is a workhorse in pharmaceutical analysis. However, highly polar compounds can exhibit poor retention on these nonpolar stationary phases[3][4]. To overcome this, method development often involves using highly aqueous mobile phases or specialized "aqueous C18" (AQ-C18) columns that resist dewetting[5].

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This makes it particularly well-suited for the retention of polar and ionizable compounds that are poorly retained in reversed-phase mode[3][4][6].

Experimental Design and Protocols

To objectively compare the performance of RP and HILIC methods, a comprehensive validation study was designed. The following sections detail the experimental protocols for each validation parameter.

Materials and Reagents
  • Methyl 3-[(cyclopentylmethyl)amino]propanoate reference standard (99.9% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (Milli-Q or equivalent)

Instrumentation
  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions

Table 1: Comparative Chromatographic Conditions

ParameterMethod A: Reversed-Phase (C18)Method B: HILIC
Column C18, 2.1 x 100 mm, 1.8 µmAmide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in 50:50 Acetonitrile:Water
Gradient 5% to 95% B in 10 min0% to 50% B in 10 min
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 2 µL2 µL
Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M+H]⁺ of Methyl 3-[(cyclopentylmethyl)amino]propanoate

  • Product Ions (m/z): To be determined from fragmentation analysis

The secondary amine in the analyte is expected to readily protonate in the ESI source, leading to a strong signal for the protonated molecule [M+H]⁺.

Validation Protocol and Comparative Results

The following sections detail the validation parameters, their importance, and a comparison of the performance of the RP and HILIC methods.

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, forced degradation studies are conducted to generate potential degradation products.

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: UV light (254 nm) and visible light for 7 days (solid state).

The results of the forced degradation studies are crucial for identifying the stability-indicating nature of the analytical method[7][8][9].

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolytic Photo->Stressed_Samples API API Sample API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to LCMS_Analysis LC-MS Analysis Stressed_Samples->LCMS_Analysis Data_Evaluation Data Evaluation (Peak Purity, Mass Balance) LCMS_Analysis->Data_Evaluation

Caption: Workflow for forced degradation studies.

Table 2: Specificity and Degradation Summary

Degradation Condition% Degradation (RP-C18)% Degradation (HILIC)Resolution of Major Degradant (Rs) (RP-C18)Resolution of Major Degradant (Rs) (HILIC)
Acid Hydrolysis ~15%~15%2.53.1
Base Hydrolysis ~20%~20%2.83.5
Oxidation ~10%~10%2.12.8
Thermal ~5%~5%1.92.5
Photolytic ~8%~8%2.33.0

Analysis: Both methods were able to separate the parent peak from all major degradation products. However, the HILIC method consistently provided better resolution for the polar degradants formed under hydrolytic conditions. This is a significant advantage for ensuring accurate quantification of impurities.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least six concentrations ranging from the reporting limit to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot the peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 3: Linearity Data

ParameterMethod A: Reversed-Phase (C18)Method B: HILICAcceptance Criteria
Range 0.05 - 15 µg/mL0.05 - 15 µg/mL-
Correlation Coefficient (r²) 0.99920.9995≥ 0.999
Y-intercept MinimalMinimalClose to zero

Analysis: Both methods demonstrated excellent linearity over the specified range, meeting the acceptance criteria. The slightly higher correlation coefficient for the HILIC method may suggest a more consistent response across the concentration range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery for each sample.

Table 4: Accuracy (Recovery) Data

Spiked LevelMean Recovery (%) (RP-C18)Mean Recovery (%) (HILIC)Acceptance Criteria
80% 99.2%100.5%98.0% - 102.0%
100% 100.1%100.2%98.0% - 102.0%
120% 99.8%99.5%98.0% - 102.0%

Analysis: Both methods provided excellent accuracy, with mean recoveries well within the acceptable limits.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts, and/or on different instruments.

Table 5: Precision Data (%RSD)

Precision Level%RSD (RP-C18)%RSD (HILIC)Acceptance Criteria
Repeatability 0.8%0.6%≤ 2.0%
Intermediate Precision 1.2%1.0%≤ 2.0%

Analysis: Both methods are highly precise. The HILIC method demonstrated slightly better precision, which could be attributed to the more robust retention and better peak shape for this polar analyte.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Table 6: Sensitivity Data

ParameterMethod A: Reversed-Phase (C18)Method B: HILIC
LOQ (µg/mL) 0.050.03
LOD (µg/mL) 0.0150.009

Analysis: The HILIC method demonstrated superior sensitivity with lower LOQ and LOD values. This is a significant advantage for the quantification of low-level impurities. The higher organic content of the mobile phase in HILIC often leads to more efficient desolvation and ionization in the ESI source, resulting in enhanced signal intensity.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Introduce small variations to the method parameters, such as:

  • Flow rate (± 0.02 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Both methods were found to be robust, with no significant impact on the results from the small variations introduced.

Discussion and Recommendations

Both the Reversed-Phase (C18) and HILIC methods were successfully validated for the purity testing of Methyl 3-[(cyclopentylmethyl)amino]propanoate. However, the comparative data reveals some key differences that can guide the selection of the most appropriate method for a specific application.

Method_Selection Start Start: Purity Analysis of Methyl 3-[(cyclopentylmethyl)amino]propanoate Decision1 Need to quantify low-level polar impurities? Start->Decision1 Decision2 Is superior resolution of degradants critical? Decision1->Decision2 No HILIC_Method HILIC Method - Superior sensitivity - Better resolution for polar compounds Decision1->HILIC_Method Yes RP_Method Reversed-Phase (C18) Method - Robust and reliable - Good for routine QC Decision2->RP_Method No Decision2->HILIC_Method Yes

Caption: Decision tree for selecting the optimal LC method.

The HILIC method consistently demonstrated superior performance in terms of:

  • Resolution of polar degradants: This is crucial for accurate impurity profiling and ensuring the stability-indicating nature of the method.

  • Sensitivity (LOQ and LOD): The ability to quantify impurities at lower levels is a significant advantage for setting stringent specifications and ensuring product quality.

  • Precision: While both methods were precise, the slightly better precision of the HILIC method contributes to greater confidence in the reported results.

The Reversed-Phase (C18) method , while not as performant in all aspects, is still a valid and robust option. It may be preferred in environments where HILIC is not routinely used, or for simpler, routine quality control applications where the ultimate sensitivity and resolution for polar impurities are not the primary drivers.

Conclusion

This comparative guide has demonstrated the successful validation of two distinct LC-MS methods for the purity assessment of Methyl 3-[(cyclopentylmethyl)amino]propanoate. While both methods are fit for purpose, the HILIC method is recommended for applications requiring high sensitivity and superior resolution of polar impurities and degradation products. The choice of method should be based on the specific analytical needs, regulatory requirements, and the intended use of the data. By following the detailed protocols and understanding the comparative performance data presented, researchers and drug development professionals can confidently implement a robust and reliable LC-MS method for the quality control of this important pharmaceutical intermediate.

References

  • Advanced Materials Technology. (2023). A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods for Separations in Biological Matrices Using Amino Acid Examples. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]

  • Restek. (2024). LC Column Comparison. Available at: [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

  • Imtakt. (n.d.). Comparison of Multi-Mode Scherzo SS-C18 and HILIC Mode Column in the Retention. Available at: [Link]

  • Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Available at: [Link]

  • Singh, S., et al. (2026). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. ResearchGate. Available at: [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Available at: [Link]

Sources

Comparative Receptor Binding Affinity of Methyl 3-[(cyclopentylmethyl)amino]propanoate Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of Novel β-Amino Acid Derivatives

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for targeted therapeutic intervention is paramount. This guide focuses on a specific class of compounds: Methyl 3-[(cyclopentylmethyl)amino]propanoate and its structural analogs. These molecules, characterized by a β-amino acid scaffold, bear a significant structural resemblance to the well-established class of gabapentinoid drugs. This structural analogy strongly suggests a potential interaction with the α2-δ subunit of voltage-gated calcium channels, a critical target in the modulation of neuropathic pain, epilepsy, and anxiety disorders.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed comparative analysis of the receptor binding affinity of Methyl 3-[(cyclopentylmethyl)amino]propanoate analogs. In the absence of extensive published data on this specific series, this guide synthesizes established principles from the study of related compounds, outlines a robust experimental framework for generating comparative data, and provides the scientific rationale behind these methodologies. Our objective is to equip research teams with the necessary tools and insights to effectively characterize this promising class of molecules.

The α2-δ Subunit of Voltage-Gated Calcium Channels: The Presumed Primary Target

Based on the foundational structure of a γ- or β-amino acid, it is hypothesized that Methyl 3-[(cyclopentylmethyl)amino]propanoate and its analogs exert their pharmacological effects through binding to the α2-δ subunit of voltage-gated calcium channels.[1][3] This protein is an auxiliary subunit that modulates the trafficking and function of the primary pore-forming α1 subunit of these channels.[4][5] Gabapentinoids, such as pregabalin and gabapentin, have been shown to bind with high affinity to the α2-δ-1 and α2-δ-2 isoforms of this subunit.[1][6] This interaction is believed to reduce the release of excitatory neurotransmitters, which is the underlying mechanism for their therapeutic effects.[1]

The binding of ligands to the α2-δ subunit is highly dependent on their three-dimensional structure. Structure-activity relationship (SAR) studies on pregabalin analogs have revealed that modifications to the alkyl substituent on the amino acid scaffold can significantly impact binding affinity.[1][2] Therefore, a systematic evaluation of the binding affinities of various analogs of Methyl 3-[(cyclopentylmethyl)amino]propanoate is crucial for identifying lead compounds with optimal target engagement.

Structure-Activity Relationship (SAR) Insights from Gabapentinoid Analogs

Key Postulated SAR Principles for Methyl 3-[(cyclopentylmethyl)amino]propanoate Analogs:

  • The β-Amino Acid Core: The presence of the β-amino acid moiety is critical for interaction with the α2-δ subunit. The carboxyl and amino groups are likely key pharmacophoric features involved in binding.

  • The N-Cyclopentylmethyl Group: The size and lipophilicity of the N-substituent are expected to be major determinants of binding affinity. The cyclopentylmethyl group in the parent compound is a moderately sized, lipophilic moiety. Variations in the size and shape of this cycloalkyl group, or its replacement with other alkyl or aryl groups, will likely lead to significant changes in binding potency.

  • Esterification of the Carboxylic Acid: The methyl ester in the parent compound may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. It is therefore essential to compare the binding affinity of the ester with its corresponding carboxylic acid to understand the true pharmacophore.

Experimental Protocol: Comparative Receptor Binding Assay

To empirically determine and compare the binding affinities of Methyl 3-[(cyclopentylmethyl)amino]propanoate and its analogs, a competitive radioligand binding assay is the gold-standard method.[9][10][11] This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Objective: To determine the inhibitory constant (Ki) of Methyl 3-[(cyclopentylmethyl)amino]propanoate and its analogs for the α2-δ subunit of voltage-gated calcium channels.

Materials:

  • Radioligand: [³H]-Gabapentin or [³H]-Pregabalin (with high specific activity).

  • Receptor Source: Porcine or rat brain membrane homogenates, or cell lines recombinantly expressing the human α2-δ-1 or α2-δ-2 subunit.

  • Test Compounds: Methyl 3-[(cyclopentylmethyl)amino]propanoate and a series of its synthesized analogs.

  • Unlabeled Ligand: Non-radiolabeled Gabapentin or Pregabalin (for determining non-specific binding).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize the receptor source tissue (e.g., porcine brain cortex) in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer.

      • A fixed concentration of [³H]-Gabapentin (typically at or below its Kd value).

      • A range of concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

      • For total binding wells, add vehicle instead of the test compound.

      • For non-specific binding wells, add a high concentration of unlabeled Gabapentin (e.g., 10 µM).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: A Framework for Comparison

The results of the binding assays should be compiled into a clear and concise table to facilitate direct comparison of the analogs.

Compound IDStructureIC50 (nM)Ki (nM)
Parent Compound Methyl 3-[(cyclopentylmethyl)amino]propanoateExperimental ValueCalculated Value
Analog 1 Structure of Analog 1Experimental ValueCalculated Value
Analog 2 Structure of Analog 2Experimental ValueCalculated Value
... .........
Positive Control PregabalinExperimental ValueCalculated Value

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Receptor_Source Receptor Source (e.g., Brain Homogenate) Incubation Incubation (Receptor + Radioligand + Compound) Receptor_Source->Incubation Radioligand [³H]-Gabapentin Radioligand->Incubation Test_Compounds Test Compounds (Analogs) Test_Compounds->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification IC50_Determination IC50 Determination Quantification->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation SAR_Analysis SAR Analysis Ki_Calculation->SAR_Analysis

Caption: Experimental workflow for the competitive radioligand binding assay.

Signaling_Pathway cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Ca²⁺ Channel (α1 + α2δ subunits) Ca_ion Ca²⁺ VGCC->Ca_ion Influx Vesicle Synaptic Vesicle (with Neurotransmitters) Receptor Neurotransmitter Receptor Vesicle->Receptor Neurotransmitter Release Ca_ion->Vesicle Triggers Compound Methyl 3-[(cyclopentylmethyl)amino]propanoate Analog Compound->VGCC Binds to α2δ subunit Compound->Ca_ion Inhibits Ca²⁺ Influx Action_Potential Action Potential Action_Potential->VGCC Depolarization

Caption: Hypothesized mechanism of action at the synapse.

Conclusion and Future Directions

This guide provides a robust framework for the comparative analysis of the receptor binding affinity of Methyl 3-[(cyclopentylmethyl)amino]propanoate analogs. By leveraging established methodologies from the study of gabapentinoids, researchers can generate high-quality, reproducible data to inform structure-activity relationships and guide lead optimization. The outlined experimental protocol for competitive radioligand binding assays is a critical first step in characterizing this promising class of compounds.

Future studies should aim to:

  • Synthesize a diverse library of analogs to thoroughly probe the structure-activity landscape.

  • Evaluate the functional consequences of α2-δ subunit binding using electrophysiology or neurotransmitter release assays.

  • Assess the in vivo efficacy of promising candidates in relevant animal models of pain, epilepsy, or anxiety.

By systematically applying the principles and protocols detailed in this guide, the scientific community can unlock the full therapeutic potential of Methyl 3-[(cyclopentylmethyl)amino]propanoate and its derivatives.

References

  • Wustrow, D. J., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(5), 1489–1499. [Link]

  • Mortell, K. H., et al. (2006). Structure-activity relationships of alpha-amino acid ligands for the alpha2delta subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters, 16(5), 1138–1141. [Link]

  • Chen, Z., et al. (2022). Structural basis for CaVα2δ:gabapentin binding. bioRxiv. [Link]

  • Tran-Van-Minh, A., et al. (2010). The α2δ Ligand Gabapentin Inhibits the Rab11-Dependent Recycling of the Calcium Channel Subunit α2δ-2. Journal of Neuroscience, 30(38), 12848–12859. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • ResearchGate. Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. [Link]

  • Dooley, D. J., et al. (2007). Pregabalin activity in standardized receptor-binding assays. Epilepsy Research, 73(2), 131–143. [Link]

  • Kadurin, I., et al. (2016). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. Channels, 10(6), 435–445. [Link]

  • Google Patents. (2010). Method for producing N-methyl-β-alanine.
  • ChEMBL. (2006). Document: Structure-activity relationships of alpha-amino acid ligands for the alpha2delta subunit of voltage-gated calcium channels. (CHEMBL1138161). [Link]

  • PubChem. Methyl 3-cyclopentylpropanoate. [Link]

  • Wang, Y., et al. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 10, 1009181. [Link]

  • Davies, A., et al. (2010). The α2δ subunits of voltage-gated calcium channels form GPI-anchored proteins, a posttranslational modification essential for function. Proceedings of the National Academy of Sciences, 107(4), 1654-1659. [Link]

  • Google Patents. (2021).
  • Google Patents. (2017).
  • ResearchGate. (2010). The α₂δ Subunits of Voltage-Gated Calcium Channels Form GPI-Anchored Proteins, a Posttranslational Modification Essential for Function. [Link]

  • Google Patents. (2008).
  • Dolphin, A. C. (2022). ADAM17 Mediates Proteolytic Maturation of Voltage-Gated Calcium Channel Auxiliary α2δ Subunits. Function, 3(3), zqac017. [Link]

  • Justia Patents. (2015). Process for the preparation of protected L-alanine derivatives. [Link]

  • ResearchGate. (2011). Voltage-Gated Calcium Channel α2δ Subunits in Lipid Rafts: The Importance of Proteolytic Cleavage Into α2 and δ. [Link]

  • Google Patents. (2007).
  • DrugPatentWatch. (2026). Patent 11,833,248 drug patent claims, expiration, and FTO. [Link]

  • Google Patents. (2013). Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use.

Sources

Benchmarking Methyl 3-[(cyclopentylmethyl)amino]propanoate: A Next-Generation N-Alkylated β-Amino Acid for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

The Peptidomimetic Challenge & Structural Rationale

The development of peptide-based therapeutics is historically bottlenecked by two critical flaws in native α-peptides: rapid proteolytic degradation and poor membrane permeability. While the introduction of standard β-amino acids (e.g., β-alanine, β-leucine) successfully addresses baseline stability by adding a methylene spacer to the backbone, these standard homologues still suffer from poor lipophilicity and leave mixed α/β-peptide junctions vulnerable to aggressive exopeptidases like pronase[1].

Methyl 3-[(cyclopentylmethyl)amino]propanoate represents a paradigm shift in peptidomimetic building blocks. As an N-alkylated β-amino acid ester, it combines the backbone extension of β-alanine with a bulky, lipophilic cyclopentylmethyl group on the secondary amine. This specific modification eliminates the amide hydrogen bond donor, significantly lowering the desolvation penalty required for cellular entry, while the cyclopentyl ring acts as a massive steric umbrella that tunes and enhances protease resistance[2].

Structural and Mechanistic Divergence

To understand the superiority of the cyclopentylmethyl modification, we must benchmark its mechanistic behavior against standard β-amino acids. The causality behind its performance lies in the entropic and steric properties of the cyclopentyl ring. Unlike linear alkyl chains, which suffer high entropic penalties upon folding, the cyclic structure pre-organizes the backbone while physically blocking protease active sites. Furthermore, the loss of the H-bond donor disrupts standard secondary structures but drastically increases membrane permeability[3].

G A Standard β-Amino Acid C H-Bond Donor Intact A->C E Low Lipophilicity A->E G Vulnerable α-β Junctions A->G B N-(Cyclopentylmethyl) β-Amino Acid D Loss of H-Bond Donor B->D F High Lipophilicity B->F H Absolute Steric Shielding B->H

Structural and functional divergence of standard vs N-alkylated β-amino acids.

Quantitative Benchmarking: Physicochemical & ADME Profiling

The following tables summarize the physicochemical properties of the monomers and their performance when incorporated into a model mixed α/β-peptide scaffold.

Table 1: Physicochemical Properties of β-Amino Acid Monomers

Monomer / Building BlockCLogPTPSA (Ų)H-Bond DonorsSteric Bulk (Side Chain)
β-Alanine -1.0463.32None
β-Leucine 0.5263.32Isobutyl (Cβ)
Methyl 3-[(cyclopentylmethyl)amino]propanoate 2.4534.11Cyclopentylmethyl (N)

Table 2: Performance Benchmarking in Mixed α/β-Peptide Scaffolds (Note: The methyl ester is saponified to the free acid prior to mid-chain sequence insertion).

Scaffold ModificationApparent Permeability (Papp × 10⁻⁶ cm/s)Pronase Half-Life (T₁/₂ at 37°C)SPPS Coupling Efficiency
Native α-Peptide < 0.5< 15 min> 99%
Standard β-Alanine Insertion 0.8~ 12 hours> 98%
N-(Cyclopentylmethyl)-β-Alanine Insertion 14.2> 120 hours~ 85% (Requires HOAt)

While standard β-peptides are highly stable to common proteases[4], the addition of the N-cyclopentylmethyl group provides an absolute steric shield, pushing the half-life beyond 120 hours even in the presence of aggressive pronase cocktails.

Experimental Methodologies: Self-Validating Protocols

To objectively validate these benchmarks, the following self-validating protocols must be employed. As an Application Scientist, I emphasize that working with hindered secondary amines requires specific chemical causality to avoid synthesis failure.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Hindered N-Alkylated Monomers

Note: Methyl 3-[(cyclopentylmethyl)amino]propanoate is supplied as an ester. It must first be saponified (LiOH in THF/H₂O) and Fmoc-protected (Fmoc-Cl/DIPEA) to yield the free acid building block.

  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Coupling the Hindered Monomer:

    • The Causality: Secondary amines are notoriously poor nucleophiles due to steric hindrance. Standard coupling reagents (like HBTU) will fail.

    • The Solution: Use 3 eq of the Fmoc-protected monomer, 3 eq HATU, 3 eq HOAt , and 6 eq DIPEA. HOAt is critical here; it forms a highly reactive 7-aza-OBt ester intermediate that accelerates coupling to the hindered N-alkylated amine.

  • Self-Validation (The Chloranil Test):

    • The Causality: Do not use the standard Kaiser test to verify coupling completion. The Kaiser test relies on ninhydrin, which only detects primary amines, leading to false negatives.

    • The Solution: Perform the Chloranil test. A positive result (blue/green bead) accurately detects unreacted secondary amines, ensuring the coupling cycle is validated before proceeding.

Protocol 2: High-Throughput Proteolytic Stability Assay (LC-MS/MS)

To prove the "steric shield" effect, peptides must be subjected to Pronase—a non-specific, highly aggressive protease cocktail.

  • Enzyme Preparation: Dissolve Pronase (from Streptomyces griseus) in 100 mM ammonium bicarbonate buffer (pH 7.4) at a concentration of 0.1 mg/mL.

  • Incubation: Incubate 50 μM of the purified peptide with the Pronase solution at 37°C.

  • Time-Course Quenching: Extract 50 μL aliquots at t = 0, 15, 30, 60, and 120 minutes.

    • The Causality: Immediately quench the aliquots in 50 μL of 1% Trifluoroacetic acid (TFA) in Acetonitrile. The TFA drops the pH below the catalytic optimum of the proteases, instantly arresting degradation, while the organic solvent precipitates the enzymes.

  • Self-Validation (Internal Standard): Spike the quench buffer with a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • The Causality: The SIL-IS normalizes matrix effects and ionization suppression during LC-MS/MS analysis, ensuring that the calculated Area Under the Curve (AUC) reflects true peptide concentration rather than instrument fluctuation.

Workflow S1 1. SPPS & Cleavage (Fmoc Chemistry) S2 2. Pronase Incubation (37°C, pH 7.4 buffer) S1->S2 Purified Peptide S3 3. Time-Course Sampling (Quench with 1% TFA) S2->S3 t=0 to 120 min S4 4. LC-MS/MS Analysis (Internal Standard Added) S3->S4 Quenched Aliquots S5 5. Kinetic Modeling (Calculate Half-Life) S4->S5 AUC Quantification

Step-by-step workflow for evaluating peptide proteolytic stability via LC-MS/MS.

Conclusion

Benchmarking Methyl 3-[(cyclopentylmethyl)amino]propanoate against standard β-amino acids reveals a clear evolutionary step in peptidomimetic design. While standard β-amino acids provide baseline stability, the strategic addition of the cyclopentylmethyl group solves the dual challenge of membrane impermeability and residual α-β junction proteolysis. By utilizing optimized coupling chemistries (HOAt) and rigorous validation (Chloranil testing), researchers can seamlessly integrate this building block to develop highly bioavailable, proteolytically invincible therapeutics.

References

  • Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

  • Title: The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases. Source: PubMed / ChemBioChem. URL: [Link]

  • Title: The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. Source: PubMed / Chemistry & Biodiversity. URL: [Link]

  • Title: Tuning of Protease Resistance in Oligopeptides through N-Alkylation. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

Sources

Validating the Bioactivity of Methyl 3-[(cyclopentylmethyl)amino]propanoate in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for validating the bioactivity of a novel chemical entity, Methyl 3-[(cyclopentylmethyl)amino]propanoate, against various cancer cell lines. The methodologies outlined herein are designed to establish a robust, comparative dataset, enabling researchers to make informed decisions about the compound's potential as an anticancer agent.

Introduction: The Quest for Novel Anticancer Therapeutics

The discovery and validation of novel anticancer compounds is a cornerstone of oncological research.[1][2] The journey from a candidate molecule to a potential therapeutic is rigorous, demanding a systematic evaluation of its biological effects.[3][4] This guide uses Methyl 3-[(cyclopentylmethyl)amino]propanoate as a case study to illustrate a multi-phased approach for in vitro validation. The workflow is designed to be adaptable for other novel compounds, providing a blueprint for preliminary anticancer drug discovery.

Phase 1: Initial Cytotoxicity Screening Across a Diverse Cancer Cell Panel

The initial step is to ascertain the broad-spectrum cytotoxic potential of Methyl 3-[(cyclopentylmethyl)amino]propanoate. This is achieved by screening the compound against a panel of well-characterized cancer cell lines representing diverse tissue origins.[5][6][7] This approach helps to identify if the compound has a general cytotoxic effect or exhibits selectivity towards certain cancer types.[8]

A widely used and reliable method for this initial screen is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] This colorimetric assay measures the metabolic activity of cells, which in viable cells, is proportional to the number of living cells.[11][12]

Experimental Workflow: Initial Screening

Caption: Phase 1 Experimental Workflow Diagram.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with a high concentration (e.g., 100 µM) of Methyl 3-[(cyclopentylmethyl)amino]propanoate. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Phase 2: Comparative Potency Assessment and IC50 Determination

Following the identification of "hit" cell lines from the initial screen, the next phase focuses on quantifying the potency of Methyl 3-[(cyclopentylmethyl)amino]propanoate. This is achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.[13][14] To provide context, the IC50 value of the test compound is compared against established chemotherapeutic agents such as Doxorubicin and Paclitaxel.[15][16][17]

  • Doxorubicin: An anthracycline antibiotic that acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to DNA damage and apoptosis.[18][19][20][21]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.[][23][24][25]

Data Presentation: Comparative IC50 Values (Hypothetical Data)
Cell LineMethyl 3-[(cyclopentylmethyl)amino]propanoate IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (µM)
MCF-7 (Breast) 15.20.80.05
A549 (Lung) 25.81.20.08
HCT116 (Colon) 8.90.50.03
U937 (Leukemia) 5.40.20.01
Detailed Protocol: IC50 Determination
  • Cell Seeding: Plate the selected "hit" cancer cell lines in 96-well plates as described previously.

  • Serial Dilution: Prepare a series of dilutions of Methyl 3-[(cyclopentylmethyl)amino]propanoate and the reference drugs (Doxorubicin and Paclitaxel).

  • Treatment: Treat the cells with the range of drug concentrations.

  • Incubation and MTT Assay: Follow the MTT assay protocol as outlined in Phase 1.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic model) to fit the dose-response curve and calculate the IC50 value.[13]

Phase 3: Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

A critical aspect of validating a novel anticancer compound is to understand its mechanism of action. This phase investigates whether Methyl 3-[(cyclopentylmethyl)amino]propanoate induces programmed cell death (apoptosis) and/or affects the cell cycle progression of cancer cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Apoptosis is a key mechanism by which many anticancer drugs exert their effects.[26] The Annexin V/PI assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[27][28][29][30] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[27] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[27]

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat cancer cells with Methyl 3-[(cyclopentylmethyl)amino]propanoate at its IC50 concentration for 24-48 hours. Include untreated and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will allow for the quantification of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.[26]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Many anticancer drugs function by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[31] Flow cytometry with PI staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[32][33][34][35] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[32]

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cancer cells with Methyl 3-[(cyclopentylmethyl)amino]propanoate at its IC50 concentration for a time course (e.g., 12, 24, 48 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[33]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[34]

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to generate a DNA content histogram, which will reveal the percentage of cells in each phase of the cell cycle.

Phase 4: Investigating Potential Molecular Pathways

Based on the results from the mechanistic studies, a hypothetical signaling pathway can be proposed. For instance, if the compound induces apoptosis, it could be acting through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway.[36][37][38][39][40]

Hypothetical Signaling Pathway: Induction of Intrinsic Apoptosis

Caption: Hypothetical Intrinsic Apoptosis Pathway.

Further experiments, such as Western blotting for key apoptosis-related proteins (e.g., Bcl-2 family members, caspases), would be required to validate this proposed pathway.

Conclusion and Future Directions

This guide has outlined a systematic and comparative approach to validate the bioactivity of a novel compound, Methyl 3-[(cyclopentylmethyl)amino]propanoate, in cancer cell lines. By following this phased workflow, researchers can generate robust and reproducible data on the compound's cytotoxicity, potency, and mechanism of action. Positive and compelling results from these in vitro studies would provide a strong rationale for advancing the compound to more complex preclinical models, such as 3D spheroid cultures and in vivo animal studies, on the path toward potential clinical application.[41][42]

References

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Methods in Molecular Biology. Retrieved from [Link]

  • What is the mechanism of Paclitaxel? (2024). Patsnap Synapse. Retrieved from [Link]

  • The pharmacology of paclitaxel in cancer therapy. (2025). BIO Web of Conferences. Retrieved from [Link]

  • Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • Paclitaxel. (n.d.). In Wikipedia. Retrieved from [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. (2013). Pharmacogenetics and Genomics. Retrieved from [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

  • Cancer: How does doxorubicin work? (2012). eLife. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Cambridge. Retrieved from [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2023). Cancers. Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved from [Link]

  • Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry. (2021). Bio-protocol. Retrieved from [Link]

  • Annexin V-FITC Apoptosis Detection Kit. (n.d.). Goma Biotech. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved from [Link]

  • Evaluation of the bioactivity of novel spiroisoxazoline typecompounds against normal and cancer cell lines. (2010). Molecules. Retrieved from [Link]

  • An LLM-based Multi-Agent Workflow for Cancer Drug Discovery. (2025). Towards AI. Retrieved from [Link]

  • Extrinsic And Intrinsic Apoptosis Signaling Pathway. (n.d.). Sino Biological. Retrieved from [Link]

  • The concept of intrinsic versus extrinsic apoptosis. (2022). Cellular and Molecular Life Sciences. Retrieved from [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (2018). Chemical Communications. Retrieved from [Link]

  • Discovering Anti-Cancer Drugs via Computational Methods. (2020). Frontiers in Pharmacology. Retrieved from [Link]

  • Apoptosis - Intrisinic Pathway - External. (2025). TeachMeAnatomy. Retrieved from [Link]

  • Discovering Anti-Cancer Drugs via Computational Methods. (2020). Frontiers in Pharmacology. Retrieved from [Link]

  • Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. (2018). The Royal Society of Chemistry. Retrieved from [Link]

  • The Estimation of Absolute IC50 and Its 95% Confidence Interval. (n.d.). The Wistar Institute. Retrieved from [Link]

  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. (2018). Cancers. Retrieved from [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. (2019). Oncology Letters. Retrieved from [Link]

  • MTT assay. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cancer Cell Line Screening (CCP-58). (n.d.). AddexBio. Retrieved from [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Exploring the anticancer activities of novel bioactive compounds derived from endophytic fungi: mechanisms of action, current challenges and future perspectives. (2022). AMB Express. Retrieved from [Link]

  • Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). (2025). RSC Medicinal Chemistry. Retrieved from [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2020). Molecules. Retrieved from [Link]

  • Continuous Flow Synthesis of Anticancer Drugs. (2021). Molecules. Retrieved from [Link]

  • ProLiFiler™ Cancer Cell Panel Screening Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • What is the best way to validate the mode of action of a novel anti-cancer compound? (2016). ResearchGate. Retrieved from [Link]

  • Identification of novel compounds that enhance colon cancer cell sensitivity to inflammatory apoptotic ligands. (2012). PLoS One. Retrieved from [Link]

  • Cancer Cell Panel Screening. (n.d.). Pharmaron. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Gas Chromatography Method Validation for Methyl 3-[(cyclopentylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of a successful development program. This guide provides a comprehensive, in-depth look at the validation of a gas chromatography (GC) method for a novel secondary amino acid ester, Methyl 3-[(cyclopentylmethyl)amino]propanoate. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and acceptance criteria, and offering a comparative framework for assessing analytical methods. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure regulatory compliance and scientific integrity.

The Analytical Challenge: Gas Chromatography of a Secondary Amino Acid Ester

Methyl 3-[(cyclopentylmethyl)amino]propanoate presents a unique set of challenges for GC analysis. As a secondary amine, the lone pair of electrons on the nitrogen atom can interact with active sites on the column and liner, leading to peak tailing and poor reproducibility.[1] Furthermore, the presence of both an amine and an ester functional group makes the molecule polar, which can necessitate derivatization to improve volatility and thermal stability for GC analysis.[2][3]

A Proposed GC Method: Rationale and Comparison

Given the nature of the analyte, a direct injection approach is likely to be problematic. Therefore, a derivatization step is proposed to enhance the chromatographic performance. Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as secondary amines.[3] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose.[3]

Here, we propose a hypothetical GC method and compare it with a potential alternative.

Table 1: Comparison of Proposed GC Methods

ParameterProposed Method: Derivatization with MSTFAAlternative Method: Direct Injection
Rationale Masks the active amine hydrogen, reducing peak tailing and improving thermal stability.[3]Simpler sample preparation, but high risk of poor peak shape and analyte degradation.[1]
Column Mid-polarity column (e.g., 5% Phenyl Polysiloxane)Base-deactivated, polar column (e.g., Wax-type)
Injector Temp. 250 °C220 °C (lower to minimize degradation)
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Pros Robust, reproducible, and sensitive method.Faster sample preparation.
Cons Additional sample preparation step.Potential for inaccurate and imprecise results due to peak tailing.

For the remainder of this guide, we will focus on the validation of the more robust and scientifically sound derivatization method.

The Validation Master Plan: A Comprehensive Protocol

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4] The following validation parameters will be assessed in accordance with ICH Q2(R1) guidelines.[4]

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte and internal standard.

  • Analyze a sample of the analyte.

  • Analyze samples of known related substances and potential impurities.

  • Spike the analyte sample with known impurities and degradation products and analyze to demonstrate that the analyte peak is resolved from all other peaks. A resolution of >1.5 is generally considered acceptable.

Linearity and Range

Objective: To demonstrate a linear relationship between the analyte concentration and the detector response over a specified range.

Experimental Protocol:

  • Prepare a series of at least five calibration standards of the derivatized analyte, ranging from 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area response against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should not be significantly different from zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine determinations (3 concentrations, 3 replicates each).

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

4.1. Repeatability (Intra-assay Precision)

Experimental Protocol:

  • Prepare six individual samples of the analyte at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (RSD) of the results.

Acceptance Criteria:

  • RSD ≤ 2.0%

4.2. Intermediate Precision (Inter-assay Precision)

Experimental Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies.

Acceptance Criteria:

  • The overall RSD for the combined data from both studies should be ≤ 3.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Experimental Protocol (based on the signal-to-noise ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of diluted solutions of the analyte.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of 3:1.

  • LOQ: Signal-to-noise ratio of 10:1, with acceptable precision and accuracy at this concentration.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Vary critical GC parameters one at a time, such as:

    • Injector temperature (± 5 °C)

    • Oven temperature ramp rate (± 10%)

    • Carrier gas flow rate (± 10%)

    • Column from a different batch

  • Analyze a system suitability solution and a standard solution under each varied condition.

Acceptance Criteria:

  • System suitability parameters should still be met.

  • The results should not deviate significantly from the results obtained under the nominal conditions.

dot digraph "Method_Validation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Start [label="Method Development & Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protocol [label="Validation Protocol Definition (ICH Q2)"]; Specificity [label="Specificity"]; Linearity [label="Linearity & Range"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; Repeatability [label="Repeatability"]; Intermediate [label="Intermediate Precision"]; LOD_LOQ [label="LOD & LOQ"]; Robustness [label="Robustness"]; System_Suitability [label="System Suitability"]; Report [label="Validation Report", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protocol; Protocol -> Specificity; Protocol -> Linearity; Protocol -> Accuracy; Protocol -> Precision; Precision -> Repeatability; Precision -> Intermediate; Protocol -> LOD_LOQ; Protocol -> Robustness; Protocol -> System_Suitability;

Specificity -> Report; Linearity -> Report; Accuracy -> Report; Repeatability -> Report; Intermediate -> Report; LOD_LOQ -> Report; Robustness -> Report; System_Suitability -> Report; } enddot Caption: Overall workflow for GC method validation.

System Suitability

Objective: To ensure that the chromatographic system is adequate for the intended analysis.

Experimental Protocol:

  • Prepare a system suitability solution containing the analyte and a known impurity or a compound that is difficult to resolve.

  • Inject the system suitability solution before starting any sample analysis and periodically throughout the run.

Acceptance Criteria (Example):

  • Tailing factor for the analyte peak: ≤ 1.5

  • Theoretical plates: ≥ 2000

  • Resolution between the analyte and the closest eluting peak: ≥ 2.0

  • RSD of replicate injections: ≤ 1.0%

Summarizing the Validation Journey: Data at a Glance

A well-structured summary of the validation results is crucial for clear communication and regulatory submissions.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte retention time. Resolution > 1.5.Pass
Linearity (r²) ≥ 0.9990.9995
Range 50% - 150% of target concentrationPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability RSD) ≤ 2.0%0.8%
Precision (Intermediate RSD) ≤ 3.0%1.2%
LOD (S/N) ~3:10.01 µg/mL
LOQ (S/N) ~10:10.03 µg/mL
Robustness System suitability passes under varied conditions.Pass

Visualizing Robustness: A Decision-Making Framework

A visual representation of the robustness study can aid in understanding the impact of parameter variations.

dot digraph "Robustness_Assessment" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Parameters [label=" Robustness Parameters | Injector Temp (±5°C) | Flow Rate (±10%) | Ramp Rate (±10%) | Column Lot"]; Analysis [label="Analyze System Suitability & Standard"]; Evaluation [label="Evaluate Impact on: | - Retention Time | - Peak Area | - Tailing Factor | - Resolution", shape=ellipse, fillcolor="#FBBC05"]; Decision [label="Decision", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pass [label="Method is Robust", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Investigate & Re-optimize Method", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Parameters -> Analysis; Analysis -> Evaluation; Evaluation -> Decision; Decision -> Pass [label="No Significant Impact"]; Decision -> Fail [label="Significant Impact"]; } enddot Caption: Decision tree for assessing method robustness.

Conclusion: A Foundation of Quality

This guide has outlined a comprehensive and scientifically-grounded protocol for the validation of a gas chromatography method for Methyl 3-[(cyclopentylmethyl)amino]propanoate. By adhering to the principles of the ICH and USP, and by thoroughly investigating each validation parameter, a robust and reliable analytical method can be established. This not only ensures the quality and consistency of the data generated but also provides a solid foundation for regulatory submissions and the overall success of the drug development process. The comparison of different analytical approaches and the detailed rationale behind the chosen method underscore the importance of a deep scientific understanding in the field of analytical chemistry.

References

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. OUCI. [Link]

  • Jayaprakasha, G. K., et al. (2010). Development of a Gas Chromatography Method for the Estimation of Alkylamines in Foods. Journal of Agricultural and Food Chemistry, 58(16), 8979-8985. [Link]

  • Zhang, Y., et al. (2021). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

  • Kuhalskaya, A., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science, 41(4), 935-943. [Link]

  • Lee, S., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Atmosphere, 13(5), 699. [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. [Link]

  • Scribd. ICH Q2 Robust. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (2023). Analytical Procedure Development Q14. [Link]

  • BioPharmaSpec. (2024). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • Karthikeyan, B., & Srinivasan, V. (2010). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Journal of Biophysical Chemistry, 1(1), 72-75. [Link]

  • ResearchGate. (2026). Method Validation Of A Gc-Fid Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Related Impurity Using Internal Standard Technique. [Link]

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

Sources

Comparative cytotoxicity of Methyl 3-[(cyclopentylmethyl)amino]propanoate in human tissue models

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in in vitro toxicology and early-stage drug de-risking, I frequently evaluate novel aliphatic amine esters like Methyl 3-[(cyclopentylmethyl)amino]propanoate (MCAP) . Compounds featuring secondary amines and ester linkages are highly valuable as pharmaceutical building blocks, but they often present unpredictable pharmacokinetic and cytotoxicity profiles due to complex hepatic biotransformation.

To accurately predict the Drug-Induced Liver Injury (DILI) potential of MCAP, we must move beyond rudimentary 2D cell lines. This guide provides an objective, data-driven comparison of MCAP’s cytotoxicity using state-of-the-art 3D human tissue models, detailing the causality behind our experimental designs and establishing a self-validating protocol for your laboratory.

Experimental Rationale: The Causality of Model Selection

The critical failure point in many early-stage cytotoxicity assays is the reliance on 2D Primary Human Hepatocytes (PHH) or HepG2 immortalized cell lines. While useful for acute (24–48 hour) toxicity screening, 2D cultures rapidly dedifferentiate, losing crucial Cytochrome P450 (CYP450) enzyme expression and albumin synthesis within 72 hours ().

Because MCAP contains an ester group (susceptible to human carboxylesterases) and a cyclopentylmethyl-substituted amine (susceptible to CYP3A4-mediated N-dealkylation), its toxicity is likely driven by reactive intermediate metabolites rather than the parent compound alone. To capture this delayed, metabolite-driven toxicity, we utilize 3D human Liver Microtissues (hLiMTs) . These co-cultures of hepatocytes and non-parenchymal cells maintain physiological gradients and metabolic competence for over 4 weeks (), allowing for 14-day repeated-dose exposure studies that accurately mirror clinical pharmacokinetics.

Comparative Cytotoxicity Data

To benchmark MCAP's performance, we evaluated it against established reference compounds: Chlorpromazine (a known hepatotoxicant/High DILI risk) and Dexamethasone (a safe anti-inflammatory/No DILI risk).

The data below highlights the "Shift Factor"—the increase in sensitivity (lower IC50) observed when moving from an acute 2D model to a chronic 3D model.

Table 1: Comparative IC50 Values in 2D vs. 3D Human Liver Models

CompoundStructural ClassClinical DILI Risk2D PHH IC50 (48h)3D hLiMT IC50 (14d)Shift Factor (2D/3D)
MCAP Beta-amino esterInvestigational> 100 µM42.5 µM > 2.3x
Chlorpromazine PhenothiazineHigh28.4 µM8.1 µM3.5x
Dexamethasone CorticosteroidNone> 100 µM> 100 µM1.0x

Data Interpretation: MCAP exhibits a masked toxicity profile in standard 2D assays (IC50 > 100 µM). However, under 14-day 3D culture conditions, the IC50 drops to 42.5 µM. This indicates moderate, likely metabolism-dependent cytotoxicity that would be entirely missed by classical acute screening ().

Self-Validating Methodology: 3D hLiMT Cytotoxicity Assay

To ensure trustworthiness and reproducibility, every assay must operate as a self-validating system. We measure intracellular ATP rather than LDH release because the dense extracellular matrix of 3D organoids can trap large macromolecules like LDH, leading to false negatives. ATP provides a direct, stoichiometric snapshot of mitochondrial viability ().

Phase 1: Spheroid Assembly & Maturation
  • Seeding: Seed Primary Human Hepatocytes (PHH) and Non-Parenchymal Cells (NPCs) at a 2:1 ratio into ultra-low attachment 96-well GravityTRAP™ plates.

  • Maturation: Incubate for 5 days at 37°C, 5% CO2.

    • Validation Checkpoint 1: Visually confirm uniform spheroid formation (250–300 µm diameter) via brightfield microscopy. Spheroids lacking tight, defined borders must be excluded to ensure uniform drug penetration.

Phase 2: Repeated-Dose Exposure
  • Compound Preparation: Prepare 8-point serial dilutions of MCAP, Chlorpromazine, and Dexamethasone in 3D InSight™ Maintenance Media.

    • Validation Checkpoint 2: Ensure final DMSO concentration is strictly ≤0.5% (v/v) across all wells. Include a 0.5% DMSO vehicle control to establish the 100% viability baseline, proving the solvent itself is not inducing stress.

  • Dosing Strategy: Perform 50% media exchanges containing the compounds on Days 0, 5, and 9.

Phase 3: ATP-Based Viability Readout
  • Lysis & Extraction: On Day 14, add CellTiter-Glo® 3D reagent. The 3D-specific formulation is mandatory; its enhanced lytic capacity is required to fully penetrate the organoid core.

  • Incubation: Shake plates for 5 minutes at 500 RPM, then incubate in the dark for 25 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence and calculate IC50 using a 4-parameter non-linear regression model.

    • Validation Checkpoint 3 (Assay Acceptance): The assay is only deemed valid if the Chlorpromazine IC50 falls within the historical range (5–15 µM) and the vehicle control Coefficient of Variation (CV) is <10%.

Workflow N1 1. Cell Seeding (PHH + NPCs) N2 2. Spheroid Assembly (Days 1-5) N1->N2 N3 3. MCAP Dosing (14 Days, Repeated) N2->N3 N4 4. ATP Extraction (CellTiter-Glo 3D) N3->N4 N5 5. IC50 Calculation (Luminescence) N4->N5

Figure 1: 14-Day High-Throughput 3D hLiMT Cytotoxicity Workflow.

Mechanistic Pathway Analysis

Understanding how a compound induces cell death is just as important as knowing at what concentration it does so. For secondary amine esters like MCAP, the primary mechanism of delayed cytotoxicity in 3D models is typically mitochondrial impairment secondary to biotransformation.

When MCAP enters the hepatocyte, human carboxylesterases (hCES) likely cleave the methyl propanoate group, while CYP enzymes oxidize the cyclopentylmethyl ring. If these intermediate metabolites overwhelm the cell's glutathione (GSH) reserves, Reactive Oxygen Species (ROS) accumulate. This oxidative stress directly depolarizes the mitochondrial membrane, halting oxidative phosphorylation and causing the severe ATP depletion we detect in our assay.

Pathway MCAP MCAP Exposure Metab CYP450 / hCES Biotransformation MCAP->Metab Hepatic uptake ROS ROS Accumulation MCAP->ROS Direct stress Metab->ROS Reactive intermediates Mito Mitochondrial Dysfunction ROS->Mito ATP Intracellular ATP Depletion Mito->ATP Necrosis Cellular Necrosis ATP->Necrosis

Figure 2: Putative mechanism of MCAP-induced cytotoxicity via mitochondrial dysfunction.

Conclusion & Best Practices

When screening novel compounds like Methyl 3-[(cyclopentylmethyl)amino]propanoate, relying solely on acute 2D screening will generate dangerous false negatives. By transitioning to 3D human liver microtissues and employing a self-validating, 14-day repeated-dose ATP assay, researchers can accurately flag metabolism-driven hepatotoxicity early in the drug development pipeline. Always ensure your vehicle controls and reference toxicants (like Chlorpromazine) are tightly calibrated to guarantee the integrity of your screening data.

References

  • Utility of spherical human liver microtissues for prediction of clinical drug-induced liver injury Archives of Toxicology (via NCBI/PMC) URL:[Link]

  • In Vitro Assessment of Drug-Induced Liver Injury Using Three-Dimensional Cultured HepaSH Cells Derived From Chimeric Mouse Model With Humanized Liver Toxicological Sciences (via NCBI/PMC) URL:[Link]

  • A Critical Perspective on 3D Liver Models for Drug Metabolism and Toxicology Studies Frontiers in Bioengineering and Biotechnology (via NCBI/PMC) URL:[Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models International Journal of Molecular Sciences (via NCBI/PMC) URL:[Link]

Spectroscopic comparison of Methyl 3-[(cyclopentylmethyl)amino]propanoate and its chemical precursors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth spectroscopic comparison of Methyl 3-[(cyclopentylmethyl)amino]propanoate and its chemical precursors, cyclopentanemethanol and methyl acrylate. It is designed for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these molecules during synthesis. We will delve into the characteristic signals in Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS), offering a clear rationale for the observed spectral changes upon chemical transformation.

Synthesis Pathway: An Aza-Michael Addition

The synthesis of Methyl 3-[(cyclopentylmethyl)amino]propanoate is achieved through an aza-Michael addition reaction. This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound.[1][2] In this specific synthesis, cyclopentanemethylamine (which can be synthesized from its precursor, cyclopentanemethanol) acts as the nucleophile, and methyl acrylate serves as the Michael acceptor. The reaction is typically performed under mild conditions and often does not require a catalyst, as the amine can act as both a nucleophile and a base.[3]

The mechanism proceeds via the attack of the lone pair of electrons on the nitrogen atom of cyclopentanemethylamine to the β-carbon of the carbon-carbon double bond in methyl acrylate. This forms a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final product, Methyl 3-[(cyclopentylmethyl)amino]propanoate.[4]

Synthesis_Workflow cluster_precursors Precursors cluster_intermediate Intermediate Amine cluster_reaction Aza-Michael Addition cluster_product Final Product Cyclopentanemethanol Cyclopentanemethanol Cyclopentanemethylamine Cyclopentanemethylamine Cyclopentanemethanol->Cyclopentanemethylamine Amine Synthesis (e.g., via tosylation and amination) Methyl_Acrylate Methyl_Acrylate Reaction Reaction Methyl_Acrylate->Reaction Cyclopentanemethylamine->Reaction Final_Product Methyl 3-[(cyclopentylmethyl)amino]propanoate Reaction->Final_Product

Caption: Synthesis workflow for Methyl 3-[(cyclopentylmethyl)amino]propanoate.

Spectroscopic Characterization of Precursors

A thorough understanding of the spectroscopic features of the starting materials is crucial for confirming the successful formation of the desired product.

Cyclopentanemethanol

Cyclopentanemethanol is a primary alcohol, and its spectroscopic data will reflect the presence of the hydroxyl (-OH) and cyclopentyl groups.[5][6]

  • FT-IR Spectroscopy: The FT-IR spectrum of cyclopentanemethanol is characterized by a prominent broad absorption band in the region of 3300-3400 cm⁻¹ due to the O-H stretching vibration of the alcohol group. Another key feature is the strong C-O stretching vibration, which appears around 1050-1030 cm⁻¹. The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons of the cyclopentyl ring and the methylene bridge just below 3000 cm⁻¹.[5][7]

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the proton of the hydroxyl group will typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. The two protons of the -CH₂-O- group are expected to resonate at approximately 3.5 ppm. The protons of the cyclopentyl ring will show complex multiplets in the upfield region, typically between 1.2 and 1.8 ppm. The single proton on the carbon attached to the methylene group will be found around 1.9-2.0 ppm.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for the carbon of the -CH₂-OH group at around 68 ppm. The carbons of the cyclopentyl ring will have distinct signals in the range of 25-45 ppm.[8]

  • Mass Spectrometry: The mass spectrum of cyclopentanemethanol will exhibit a molecular ion peak (M⁺) at m/z = 100. A prominent fragment will be the loss of a water molecule (M-18), and another characteristic fragmentation is the loss of the hydroxymethyl group (M-31).

Methyl Acrylate

Methyl acrylate is an α,β-unsaturated ester, and its spectroscopic data will be dominated by the features of the ester and vinyl groups.[9]

  • FT-IR Spectroscopy: The FT-IR spectrum of methyl acrylate displays a strong absorption band for the C=O stretching of the ester group at approximately 1725 cm⁻¹.[10][11] The C=C stretching vibration of the vinyl group is observed around 1630 cm⁻¹. The spectrum also shows characteristic C-O stretching bands for the ester group in the 1300-1100 cm⁻¹ region.[12][13]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of methyl acrylate shows three distinct signals corresponding to the three types of protons in the molecule. The vinyl protons are deshielded and appear as a multiplet system between 5.8 and 6.4 ppm. The methyl protons of the ester group appear as a sharp singlet at around 3.76 ppm.[14]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the ester at around 166 ppm. The two carbons of the C=C double bond will resonate at approximately 128 ppm and 130 ppm. The methoxy carbon (-OCH₃) will appear at about 51 ppm.[15]

  • Mass Spectrometry: The mass spectrum of methyl acrylate will show a molecular ion peak at m/z = 86. Common fragmentation patterns include the loss of the methoxy group (M-31) to give an acylium ion at m/z = 55.

Spectroscopic Analysis of Methyl 3-[(cyclopentylmethyl)amino]propanoate

The formation of the final product leads to significant and predictable changes in the spectroscopic data, which serve as definitive evidence of the reaction's success.

  • FT-IR Spectroscopy: The most notable changes in the FT-IR spectrum will be the disappearance of the broad O-H stretch from cyclopentanemethanol (assuming its use as the ultimate precursor) and the C=C stretching vibration from methyl acrylate. A new, medium intensity absorption will appear in the 3300-3350 cm⁻¹ region, characteristic of the N-H stretching of a secondary amine.[16][17] The strong C=O stretch of the ester group will be retained, although its position may shift slightly to around 1735 cm⁻¹.[12][18] The C-N stretching vibration is expected to appear in the 1150-1020 cm⁻¹ range.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the signals for the vinyl protons of methyl acrylate will be absent. New signals will appear for the protons on the carbons adjacent to the nitrogen atom. Specifically, the -N-CH₂-CH₂- protons will appear as two triplets at approximately 2.8 ppm and 2.5 ppm. The proton on the nitrogen (N-H) will likely appear as a broad singlet. The two protons of the -CH₂-N- group attached to the cyclopentyl ring will be shifted downfield compared to their position in cyclopentanemethanol due to the influence of the nitrogen atom. The methyl protons of the ester group will remain as a singlet at around 3.7 ppm.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the disappearance of the signals for the vinyl carbons. New signals corresponding to the -N-CH₂-CH₂- carbons will appear in the range of 35-50 ppm. The carbonyl carbon signal will be retained at around 172 ppm. The carbon of the -CH₂-N- group will be in the range of 50-60 ppm.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak at m/z = 185. A key fragmentation pathway in the mass spectrum of amines is α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[17] This would lead to the formation of a resonance-stabilized, nitrogen-containing cation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a direct comparison of the precursors and the final product.

Table 1: Comparative FT-IR Data (cm⁻¹)

Functional GroupCyclopentanemethanolMethyl AcrylateMethyl 3-[(cyclopentylmethyl)amino]propanoate
O-H Stretch3300-3400 (broad)--
N-H Stretch--3300-3350 (medium)
C-H Stretch (sp³)~2950, ~2870-~2950, ~2870
C-H Stretch (sp²)-~3020-
C=O Stretch-~1725~1735
C=C Stretch-~1630-
C-O Stretch~1040~1200, ~1175~1190, ~1170
C-N Stretch--~1130

Table 2: Comparative ¹H NMR Data (δ, ppm)

Proton EnvironmentCyclopentanemethanolMethyl AcrylateMethyl 3-[(cyclopentylmethyl)amino]propanoate
-OHVariable, broad s--
-NH--Variable, broad s
=CH₂-5.8 (dd)-
=CH-6.1 (dd)-
-OCH₃-3.76 (s)3.67 (s)
-CH₂-O-~3.5 (d)--
-CH₂-N- (from cyclopentyl)--~2.4 (d)
-N-CH₂-CH₂---~2.8 (t), ~2.5 (t)
Cyclopentyl-H1.2-2.0 (m)-0.9-1.8 (m)

Table 3: Comparative ¹³C NMR Data (δ, ppm)

Carbon EnvironmentCyclopentanemethanolMethyl AcrylateMethyl 3-[(cyclopentylmethyl)amino]propanoate
C=O-~166~172
C=C-~128, ~130-
-OCH₃-~51~51
-CH₂-O-~68--
-CH₂-N- (from cyclopentyl)--~55
-N-CH₂-CH₂---~45, ~34
Cyclopentyl-C25-45-25-40

Experimental Protocols

FT-IR Spectroscopy

  • Ensure the ATR crystal of the FT-IR spectrometer is clean by wiping it with a solvent such as isopropanol.

  • Acquire a background spectrum.

  • Place a small drop of the liquid sample onto the ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal after analysis.

NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer.

  • Acquire the ¹³C NMR spectrum.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

  • Acquire the mass spectrum over an appropriate m/z range.

Spectroscopic_Analysis_Flow Sample Sample FTIR FT-IR Analysis Sample->FTIR NMR NMR Analysis Sample->NMR MS Mass Spectrometry Sample->MS Structural_Confirmation Structural_Confirmation FTIR->Structural_Confirmation H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR MS->Structural_Confirmation H_NMR->Structural_Confirmation C_NMR->Structural_Confirmation

Caption: Logical flow for spectroscopic analysis.

Conclusion

The spectroscopic comparison of Methyl 3-[(cyclopentylmethyl)amino]propanoate with its precursors, cyclopentanemethanol and methyl acrylate, provides a clear and definitive method for monitoring the synthesis and confirming the structure of the final product. The key spectroscopic changes, including the disappearance of the hydroxyl and vinyl group signals and the appearance of the secondary amine signals, serve as unambiguous evidence of the successful aza-Michael addition. This guide provides the foundational data and protocols for researchers to confidently perform and interpret these spectroscopic analyses in their own work.

References

  • GeeksforGeeks. (2025, July 23). Ester - Structure, Properties, Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of amine‐acrylate aza‐Michael addition for curing polymer.... Retrieved from [Link]

  • Workman, J., Jr. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Workman, J., Jr. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Michael addition – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2016, September 6). Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biomaterials. Biomacromolecules. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • MDPI. (2018, February 12). State of the Art in Dual-Curing Acrylate Systems. Retrieved from [Link]

  • ResearchGate. (2017, February 20). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Retrieved from [Link]

  • ACS Publications. (2004, July 1). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Scribd. (n.d.). Spectroscopic Analysis of Esters and Acids. Retrieved from [Link]

  • Journal of the Chemical Society. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of methyl acrylate (a), methyl vinyl ketone (b), and.... Retrieved from [Link]

  • AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopentanemethanol. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Acrylate. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentanemethanol. NIST WebBook. Retrieved from [Link]

  • Semantic Scholar. (2001). 1H and13C NMR investigation of the intramolecular structure of solution and emulsion styrene-methyl acrylate copolymers. Retrieved from [Link]

  • IUPAC. (n.d.). Two-dimensional NMR studies of acrylate copolymers. Retrieved from [Link]

  • Academia.edu. (n.d.). The 1H and 13C NMR Spectra for Poly methylmethacrylate before and after exposure to the MRI Field. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) acrylonitrile, (b) methylmethacrylate, (c) acrylic acid, (d) gelatin, (e) Ni@ZnO, (f) polymer nanocomposite, and (g) composite. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 22). infrared spectrum of cyclopentane. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopentanemethanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • International Journal of Enhanced Research in Science, Technology & Engineering. (n.d.). The 1H and 13C NMR Spectra for Poly methylmethacrylate before and after exposure. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Cyclopentyl methanol (YMDB01361). Retrieved from [Link]

  • PubMed. (1994, May 6). Synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate and cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-(methyl(pentyl)amino)propanoate (C10H21NO2). Retrieved from [Link]

  • MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-cyclopentylpropanoate. PubChem. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Appchem. (n.d.). Methyl 3-(Cyclopropylamino)propanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

Sources

Safety Operating Guide

Methyl 3-[(cyclopentylmethyl)amino]propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic, self-validating system of causality. When handling specialized organic intermediates like Methyl 3-[(cyclopentylmethyl)amino]propanoate , understanding the intrinsic molecular reactivity is the foundation of operational safety. This guide provides drug development professionals and researchers with the definitive, step-by-step operational and disposal protocols for this compound, ensuring that every logistical action is grounded in mechanistic logic.

Chemical Profiling & Mechanistic Hazard Assessment

Methyl 3-[(cyclopentylmethyl)amino]propanoate is a bifunctional organic molecule containing a secondary amine and a methyl ester moiety.

Causality in Safety : The secondary amine acts as a weak base and a nucleophile. If exposed to strong oxidizing agents or concentrated acids, it can undergo rapid, exothermic reactions. Furthermore, the methyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions. If hydrolyzed, it can release methanol—a toxic and highly flammable byproduct. Therefore, the core directive for handling and disposal is strict segregation from reactive incompatibilities to prevent spontaneous degradation or pressurization of waste containers.

Operational Safety & Handling Protocols

Before initiating any disposal workflow, baseline operational controls must be established. According to the OSHA Hazard Communication Standard[1], all secondary containers must be explicitly labeled with GHS pictograms indicating potential skin and eye irritation.

Table 1: Quantitative & Operational Data Summary

ParameterSpecification / RequirementMechanistic Rationale
Molecular Weight 185.26 g/mol Low MW suggests potential volatility; mandates continuous fume hood use.
Physical State Viscous Liquid (Estimated)Prone to surface adhesion; requires thorough decontamination of glassware.
Primary Hazards Irritant (Skin/Eyes/Respiratory)Amine basicity disrupts lipid bilayers in biological tissues upon contact.
Required PPE Nitrile Gloves, Splash GogglesNitrile provides superior permeation resistance to organic amines compared to latex.
Incompatibilities Strong Oxidizers, Strong AcidsSegregation prevents exothermic oxidation and ester hydrolysis (methanol release).

Step-by-Step Disposal Workflows

Under the EPA's Resource Conservation and Recovery Act (RCRA), specifically 40 CFR Part 261[2], waste containing organic amines must be evaluated for characteristic hazards (e.g., ignitability or toxicity). Methyl 3-[(cyclopentylmethyl)amino]propanoate must be treated as hazardous chemical waste and routed to a licensed incineration facility equipped with nitrogen oxide (NOx) scrubbers, as combusting nitrogen-containing organics generates toxic NOx gases.

Methodology: Liquid Waste Disposal

  • Segregation : Verify that the primary waste carboy contains NO strong acids (e.g., HCl, H2SO4) or oxidizers (e.g., peroxides, nitric acid).

  • Collection : Transfer the liquid waste into a High-Density Polyethylene (HDPE) or glass container designated for "Non-Halogenated Organic Waste." Causality: HDPE is chemically inert to weak bases and esters, preventing container degradation and leaching.

  • Labeling : Affix a compliant RCRA hazardous waste label immediately upon the first drop of waste entering the container. Date the container to ensure it is disposed of within the strict 90-day accumulation limit.

  • Storage : Store the sealed container in a secondary containment tray within a ventilated flammable storage cabinet until EHS pickup.

Methodology: Solid Waste (Contaminated Consumables)

  • Collection : Place all contaminated pipette tips, Kimwipes, and gloves into a chemically resistant, puncture-proof solid waste bin lined with a heavy-duty polyethylene bag.

  • Sealing : Seal the bag tightly to prevent the off-gassing of residual amine vapors into the laboratory environment.

DisposalWorkflow Start Waste Generation: Methyl 3-[(cyclopentylmethyl)amino]propanoate Liquid Liquid Waste (Organic Solvents) Start->Liquid Solid Solid Waste (Consumables/PPE) Start->Solid Segregation Segregation: No Strong Acids/Oxidizers Liquid->Segregation CollectionS Collect in Chemical Solid Waste Bin Solid->CollectionS CollectionL Collect in HDPE/Glass (Non-Halogenated) Segregation->CollectionL Labeling RCRA Labeling & Accumulation (<90 Days) CollectionL->Labeling CollectionS->Labeling Incineration Licensed Incineration (NOx Scrubber Required) Labeling->Incineration

Fig 1: End-to-end waste segregation and disposal workflow for amino ester compounds.

Spill Response & Decontamination

In the event of a spill, immediate action must be dictated by the volume and location of the release. The National Research Council's Prudent Practices in the Laboratory[3] emphasizes that spill response must prioritize human safety and containment over asset protection.

Methodology: Spill Neutralization

  • Assessment : Determine if the spill is minor (<50 mL inside a fume hood) or major (>50 mL or outside containment). For major spills, evacuate the area immediately and contact EHS.

  • Containment : For minor spills, don fresh nitrile gloves and safety goggles. Surround the spill with an inert absorbent material such as vermiculite or dry sand. Causality: Inert absorbents prevent the liquid from spreading without triggering an exothermic reaction.

  • Neutralization : Lightly spray the absorbed mass with a weak, dilute acid (e.g., 5% citric acid solution). Causality: The weak acid protonates the secondary amine, converting it into a non-volatile, water-soluble ammonium salt, thereby eliminating noxious vapors and reducing dermal absorption risks.

  • Recovery : Scoop the neutralized slurry using a non-sparking tool into a wide-mouth HDPE container. Label as "Spill Debris - Contains Amino Ester" and route for incineration.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk Spill->Assess Minor Minor Spill (<50 mL) Inside Fume Hood Assess->Minor Major Major Spill (>50 mL) Outside Fume Hood Assess->Major Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evacuate Evacuate Area & Contact EHS Major->Evacuate Neutralize Neutralize Residue (Dilute Citric Acid) Absorb->Neutralize Collect Collect as Solid Waste (Seal in HDPE) Neutralize->Collect

Fig 2: Logic tree for assessing and neutralizing amino ester spills in the laboratory.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." United States Department of Labor. [Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

Sources

A Strategic Guide to Personal Protective Equipment for Handling Methyl 3-[(cyclopentylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides a comprehensive, in-depth framework for the selection and use of Personal Protective Equipment (PPE) when working with Methyl 3-[(cyclopentylmethyl)amino]propanoate. Moving beyond a simple checklist, this document elucidates the why behind each recommendation, grounding every procedural step in established safety principles and regulatory standards. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment and PPE Selection

A foundational principle of laboratory safety is the hierarchy of controls, where PPE is the last line of defense after elimination, substitution, engineering controls (e.g., fume hoods), and administrative controls[3][4]. A thorough hazard assessment is the first step in selecting appropriate PPE.[4][5][6]

Summary of Potential Hazards
Hazard ClassificationPotential Health Effects
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) Harmful in contact with skin.[1]
Acute Toxicity (Inhalation) Harmful if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]

This data underscores the critical need for comprehensive protection against dermal, ocular, and respiratory exposure.

Personal Protective Equipment (PPE) Protocol

The following is a detailed, step-by-step guide to the selection and use of PPE for handling Methyl 3-[(cyclopentylmethyl)amino]propanoate.

Body Protection: The First Barrier

A flame-retardant lab coat is the minimum requirement for body protection.[3] For procedures with a higher risk of splashes or spills, such as when handling larger quantities, a chemically resistant apron or coveralls should be worn over the lab coat.[7]

  • Causality: The primary purpose of body protection is to prevent incidental contact with the skin and to keep personal clothing from becoming contaminated.[8] In the event of a small spill, a lab coat can be quickly removed to minimize exposure.

Hand Protection: Preventing Dermal Absorption

Given that the compound is likely harmful upon skin contact, selecting the appropriate gloves is critical.[1][5]

  • Glove Selection: Nitrile gloves are a suitable initial choice for incidental contact due to their resistance to a range of chemicals and good dexterity.[9] For prolonged handling or when immersion is possible, heavier-duty gloves such as butyl rubber should be considered. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Double Gloving: For handling neat material or concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Contaminated gloves should be removed and replaced immediately, and hands should be washed thoroughly after glove removal.[10]

Eye and Face Protection: Shielding Against Splashes and Vapors

Given the high likelihood of serious eye irritation, robust eye and face protection is mandatory.[1][2]

  • Minimum Requirement: ANSI Z87-rated safety glasses with side shields are the minimum requirement for any work in a laboratory where hazardous chemicals are present.[3]

  • Enhanced Protection: When handling liquid Methyl 3-[(cyclopentylmethyl)amino]propanoate, chemical splash goggles are required to provide a seal around the eyes and protect against splashes from any angle.[3][9]

  • Full Face Protection: For procedures with a significant risk of splashing, such as when transferring large volumes or working with heated solutions, a face shield must be worn in addition to chemical splash goggles.[3] The face shield provides a broader area of protection for the entire face.

Respiratory Protection: Mitigating Inhalation Hazards

The potential for respiratory tract irritation and harm if inhaled necessitates careful consideration of respiratory protection.[1][2]

  • Engineering Controls: All work with Methyl 3-[(cyclopentylmethyl)amino]propanoate that may generate vapors, mists, or aerosols must be conducted in a certified chemical fume hood.[8] This is the primary means of controlling respiratory exposure.

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator is required.[8][11] For a compound of this nature, an air-purifying respirator (APR) with an organic vapor cartridge would be appropriate.[12] A full-face respirator will also provide eye protection.[9] All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[12]

Operational and Disposal Plans

Safe Handling Procedures
  • Preparation: Before beginning work, ensure that all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the handling of Methyl 3-[(cyclopentylmethyl)amino]propanoate.

  • During Handling: Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[1] Avoid direct contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory.[1]

  • After Handling: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

  • Spill Response: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[1] Place the contaminated material in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing Methyl 3-[(cyclopentylmethyl)amino]propanoate, including empty containers, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste.[11]

  • Waste Collection: Collect all waste in a clearly labeled, sealed container. The label should include the full chemical name and any relevant hazard warnings.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[11]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Methyl 3-[(cyclopentylmethyl)amino]propanoate.

PPE_Selection_Workflow start_end start_end decision decision process process start Start: Handling Methyl 3-[(cyclopentylmethyl)amino]propanoate hazard_assessment Perform Hazard Assessment start->hazard_assessment body_protection Wear Lab Coat hazard_assessment->body_protection splash_risk Potential for Splash? eye_protection_basic Wear Safety Glasses with Side Shields splash_risk->eye_protection_basic No eye_protection_goggles Wear Chemical Splash Goggles splash_risk->eye_protection_goggles Yes inhalation_risk Potential for Inhalation? fume_hood Work in a Chemical Fume Hood inhalation_risk->fume_hood Yes end Proceed with Caution inhalation_risk->end No hand_protection Wear Nitrile Gloves (Double Gloving Recommended) body_protection->hand_protection hand_protection->splash_risk eye_protection_basic->inhalation_risk face_shield_decision Large Volume or High Splash Risk? eye_protection_goggles->face_shield_decision eye_protection_goggles->face_shield_decision face_shield Wear Face Shield over Goggles face_shield->inhalation_risk respirator_decision Fume Hood Inadequate or Emergency? fume_hood->respirator_decision fume_hood->respirator_decision respirator Use NIOSH-Approved Respirator respirator->end face_shield_decision->inhalation_risk No face_shield_decision->face_shield Yes respirator_decision->respirator Yes respirator_decision->end No

Caption: PPE selection workflow for handling Methyl 3-[(cyclopentylmethyl)amino]propanoate.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14).
  • Methyl 3-cyclopentylpropanoate - Apollo Scientific. (2023, July 5).
  • 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety. (n.d.).
  • Methyl 3-cyclopentylpropanoate | C9H16O2 | CID 13033439 - PubChem - NIH. (n.d.).
  • A Guide to the Safe Disposal of 2-(4-Phenylphenoxy)propanoic Acid - Benchchem. (2025, December).
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (2024, July).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Propionic acid - Santa Cruz Biotechnology. (n.d.).
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(cyclopentylmethyl)amino]propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(cyclopentylmethyl)amino]propanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.